molecular formula C22H23NO4 B1588548 Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate CAS No. 179162-64-2

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Katalognummer: B1588548
CAS-Nummer: 179162-64-2
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: JLCLOAYOQLRDSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-3-4-5-14-26-19-12-10-17(11-13-19)21-15-20(23-27-21)16-6-8-18(9-7-16)22(24)25-2/h6-13,15H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCLOAYOQLRDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444199
Record name Methyl 4-{5-[4-(pentyloxy)phenyl]-1,2-oxazol-3-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179162-64-2
Record name Methyl 4-{5-[4-(pentyloxy)phenyl]-1,2-oxazol-3-yl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The synthesis is centered around a highly regioselective 1,3-dipolar cycloaddition reaction, a cornerstone of modern heterocyclic chemistry. This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols with mechanistic insights, and a summary of expected outcomes. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a practical framework for the laboratory-scale preparation of this and structurally related 3,5-disubstituted isoxazoles.

Introduction and Strategic Overview

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a disubstituted isoxazole derivative characterized by a central five-membered heterocyclic ring linking two distinct aromatic moieties.[][2][3][4] The isoxazole core is a privileged scaffold in medicinal chemistry, frequently associated with a wide range of biological activities. The strategic placement of the pentyloxy group and the methyl benzoate ester allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding potential, which are critical for molecular recognition and pharmacokinetic profiles.

The synthetic strategy detailed herein is designed for efficiency and control, culminating in a [3+2] cycloaddition reaction. This convergent approach allows for the independent synthesis of two key fragments, which are then combined in the final stages to construct the target molecule. This modularity is highly advantageous for the generation of analog libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the isoxazole ring as the key structural element to be formed. The most reliable and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This retrosynthetic approach leads to two primary synthons: 4-(pentyloxy)benzonitrile oxide and methyl 4-ethynylbenzoate. The nitrile oxide is a transient species and is typically generated in situ from the corresponding aldoxime, which in turn is synthesized from 4-(pentyloxy)benzaldehyde. The aldehyde is accessible through a Williamson ether synthesis from commercially available 4-hydroxybenzaldehyde and a suitable pentyl halide. Methyl 4-ethynylbenzoate is also commercially available, simplifying this branch of the synthesis.

Retrosynthesis cluster_frags cluster_williamson Target Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate Isoxazole_Formation 1,3-Dipolar Cycloaddition Target->Isoxazole_Formation Intermediates Isoxazole_Formation->Intermediates Nitrile_Oxide 4-(pentyloxy)benzonitrile oxide Intermediates->Nitrile_Oxide Alkyne Methyl 4-ethynylbenzoate Intermediates->Alkyne Nitrile_Oxide_Precursor 4-(pentyloxy)benzaldehyde oxime Nitrile_Oxide->Nitrile_Oxide_Precursor In-situ generation Aldehyde 4-(pentyloxy)benzaldehyde Nitrile_Oxide_Precursor->Aldehyde Oximation Williamson_Precursors Aldehyde->Williamson_Precursors Williamson Ether Synthesis p_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Williamson_Precursors->p_Hydroxybenzaldehyde Pentyl_Halide 1-Bromopentane Williamson_Precursors->Pentyl_Halide Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Oximation cluster_step3 Step 3: 1,3-Dipolar Cycloaddition a 4-Hydroxybenzaldehyde c 4-(pentyloxy)benzaldehyde a->c b 1-Bromopentane b->c d 4-(pentyloxy)benzaldehyde f 4-(pentyloxy)benzaldehyde oxime d->f e Hydroxylamine HCl e->f g 4-(pentyloxy)benzaldehyde oxime i Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate g->i h Methyl 4-ethynylbenzoate h->i

Caption: Overall synthetic pathway.

Step 1: Synthesis of 4-(pentyloxy)benzaldehyde

The initial step involves a classic Williamson ether synthesis, which is an S(_N)2 reaction between an alkoxide and a primary alkyl halide. [5][6][7]In this case, the phenoxide of 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 1-bromopentane. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a suitable base for this transformation, being strong enough to deprotonate the phenol without causing significant side reactions.

Experimental Protocol:

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add 1-bromopentane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(pentyloxy)benzaldehyde as a colorless oil.

Step 2: Synthesis of 4-(pentyloxy)benzaldehyde oxime

The conversion of the aldehyde to an aldoxime is a straightforward condensation reaction with hydroxylamine. [8][9][10][11]The reaction is typically carried out in an alcoholic solvent, and a mild base is often used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine for the reaction.

Experimental Protocol:

  • Dissolve 4-(pentyloxy)benzaldehyde (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water to the aldehyde solution.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-(pentyloxy)benzaldehyde oxime, which is often a solid and can be used in the next step without further purification.

Step 3: Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

This final step is the cornerstone of the synthesis: the regioselective 1,3-dipolar cycloaddition of the in situ generated 4-(pentyloxy)benzonitrile oxide with methyl 4-ethynylbenzoate. The nitrile oxide is a highly reactive intermediate and is generated from the aldoxime using a suitable oxidizing or halogenating agent. Common reagents for this transformation include N-chlorosuccinimide (NCS) in the presence of a base, or Oxone® in a biphasic system. The subsequent cycloaddition with the alkyne proceeds with high regioselectivity to yield the desired 3,5-disubstituted isoxazole. A one-pot procedure starting from the aldoxime is often preferred to minimize the handling of the unstable hydroximoyl chloride intermediate.

Experimental Protocol (One-Pot Procedure):

  • To a stirred solution of 4-(pentyloxy)benzaldehyde oxime (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours to form the hydroximoyl chloride intermediate.

  • Add methyl 4-ethynylbenzoate (1.0 eq) to the reaction mixture.

  • Add triethylamine (1.5 eq) dropwise at room temperature. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the nitrile oxide in situ.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to obtain Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate as a solid. [12]

Data Summary

StepReactionKey ReagentsSolventTemperatureTimeTypical Yield
1Williamson Ether Synthesis4-Hydroxybenzaldehyde, 1-Bromopentane, K₂CO₃DMF80-90 °C4-6 h70-85%
2Oximation4-(pentyloxy)benzaldehyde, NH₂OH·HCl, NaOHEthanol/WaterRoom Temp.2-4 h>90%
31,3-Dipolar Cycloaddition4-(pentyloxy)benzaldehyde oxime, Methyl 4-ethynylbenzoate, NCS, Et₃NDichloromethane0 °C to RT12-16 h65-80%

Mechanistic Insights

The key transformation in this synthesis is the 1,3-dipolar cycloaddition. This reaction is a pericyclic process that involves the concerted addition of a 1,3-dipole (the nitrile oxide) to a dipolarophile (the alkyne). The regioselectivity of the reaction is governed by the frontier molecular orbitals (FMO) of the reactants. Generally, the reaction proceeds via the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction between an electron-rich nitrile oxide and an electron-deficient alkyne (due to the ester group), the primary interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne, leading to the observed 3,5-disubstitution pattern.

Cycloaddition_Mechanism cluster_step1 Nitrile Oxide Formation cluster_step2 [3+2] Cycloaddition Oxime Ar-CH=N-OH Hydroximoyl_Chloride Ar-C(Cl)=N-OH Oxime->Hydroximoyl_Chloride + NCS Nitrile_Oxide Ar-C≡N⁺-O⁻ Hydroximoyl_Chloride->Nitrile_Oxide + Et₃N - Et₃N·HCl Reactants Ar-C≡N⁺-O⁻ + R-C≡CH Transition_State [Transition State] Reactants->Transition_State Product 3,5-Disubstituted Isoxazole Transition_State->Product

Sources

Unraveling the Molecular Trajectory of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: A Technical Guide to its Hypothesized Mechanism of Action as a PPARγ Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel isoxazole derivative, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. In the absence of direct empirical data for this specific molecule, we leverage structure-activity relationships of analogous isoxazole-containing compounds and the broader landscape of nuclear receptor pharmacology to posit a compelling hypothesis. We propose that this compound acts as a selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. This document provides a comprehensive theoretical framework for this mechanism, supported by a detailed, actionable suite of experimental protocols for its validation.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile scaffold in the design of bioactive molecules targeting a wide array of physiological pathways.[4][5] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antidiabetic effects.[3] Notably, several isoxazole-containing compounds have been identified as modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, which are critical regulators of metabolism.[6]

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (henceforth referred to as M-PBI) is a synthetic isoxazole derivative with a chemical structure suggestive of a potential interaction with ligand-activated transcription factors.[7] This guide puts forth the hypothesis that M-PBI functions as a PPARγ agonist and provides the scientific rationale and experimental blueprint to interrogate this proposed mechanism.

Hypothesized Mechanism of Action: M-PBI as a Selective PPARγ Agonist

We hypothesize that M-PBI acts as an agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This action modulates the transcription of genes involved in lipid and glucose homeostasis.[6]

The rationale for this hypothesis is grounded in the structural features of M-PBI:

  • The Lipophilic Tail: The 4-(pentyloxy)phenyl group provides a significant lipophilic character to the molecule, a common feature of PPAR ligands that facilitates entry into the hydrophobic ligand-binding pocket of the receptor.

  • The Central Heterocyclic Core: The isoxazole ring acts as a rigid scaffold, appropriately positioning the phenyl rings for interaction with key amino acid residues within the ligand-binding domain.

  • The "Head" Group: The methyl benzoate moiety can participate in hydrogen bonding and other polar interactions, which are crucial for anchoring the ligand and stabilizing the active conformation of the receptor.

Upon binding to the PPARγ ligand-binding domain, M-PBI is proposed to induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription. This cascade of events is central to the therapeutic effects of established PPARγ agonists, such as the thiazolidinediones, in the management of type 2 diabetes.[8]

Signaling Pathway Diagram

PPARg Signaling Pathway M_PBI M-PBI PPARg PPARγ M_PBI->PPARg Binds to LBD RXR RXR PPARg->RXR PPRE PPRE (in Target Gene Promoter) RXR->PPRE Binds to Coactivators Coactivators (e.g., PGC-1α) Coactivators->PPARg Recruited Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Biological Effects (e.g., Insulin Sensitization, Adipogenesis) Gene_Transcription->Biological_Effects Leads to Experimental_Workflow cluster_tier1 cluster_tier2 cluster_tier3 start Start tier1 Tier 1: In Vitro Receptor Interaction start->tier1 tier2 Tier 2: Cell-Based Functional Assays tier1->tier2 binding_assay Competitive Binding Assay (e.g., LanthaScreen) tier1->binding_assay tier3 Tier 3: Target Gene Expression Analysis tier2->tier3 adipogenesis_assay Adipocyte Differentiation Assay (e.g., Oil Red O Staining) tier2->adipogenesis_assay end End tier3->end qpcr Quantitative PCR (qPCR) for PPARγ Target Genes (e.g., aP2, LPL) tier3->qpcr reporter_assay PPARγ Reporter Gene Assay (e.g., Luciferase) binding_assay->reporter_assay glucose_uptake_assay Glucose Uptake Assay (e.g., 2-NBDG) adipogenesis_assay->glucose_uptake_assay

Caption: A tiered experimental workflow for validating M-PBI's mechanism.

Tier 1: In Vitro Receptor Interaction

Objective: To determine if M-PBI directly binds to and activates the PPARγ receptor.

3.1.1. Competitive Binding Assay

  • Principle: This assay measures the ability of M-PBI to displace a fluorescently labeled, high-affinity PPARγ ligand from the receptor's ligand-binding domain (LBD). A decrease in the fluorescent signal indicates competitive binding.

  • Protocol:

    • Prepare a reaction mixture containing a known concentration of a fluorescently labeled PPARγ ligand and the PPARγ LBD.

    • Add increasing concentrations of M-PBI to the reaction mixture.

    • Incubate to allow for competitive binding to reach equilibrium.

    • Measure the fluorescence resonance energy transfer (FRET) signal using a suitable plate reader.

    • Calculate the IC50 value, which represents the concentration of M-PBI required to displace 50% of the fluorescent ligand.

3.1.2. PPARγ Reporter Gene Assay

  • Principle: This assay quantifies the ability of M-PBI to activate the transcriptional activity of PPARγ in a cellular context. Cells are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPRE.

  • Protocol:

    • Transfect a suitable cell line (e.g., HEK293T) with expression vectors for PPARγ and a PPRE-driven luciferase reporter.

    • Treat the transfected cells with increasing concentrations of M-PBI. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

    • After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the EC50 value, which is the concentration of M-PBI that elicits a half-maximal transcriptional response.

Tier 2: Cell-Based Functional Assays

Objective: To assess the functional consequences of PPARγ activation by M-PBI in relevant cell models.

3.2.1. Adipocyte Differentiation Assay

  • Principle: PPARγ is a master regulator of adipogenesis. This assay determines if M-PBI can induce the differentiation of preadipocytes into mature adipocytes, which is characterized by the accumulation of lipid droplets.

  • Protocol:

    • Culture a preadipocyte cell line (e.g., 3T3-L1) to confluence.

    • Induce differentiation using a standard cocktail containing insulin, dexamethasone, and IBMX, in the presence of varying concentrations of M-PBI.

    • After several days, fix the cells and stain for intracellular lipid droplets using Oil Red O.

    • Quantify the extent of differentiation by extracting the Oil Red O stain and measuring its absorbance, or by microscopic imaging and analysis.

3.2.2. Glucose Uptake Assay

  • Principle: A key therapeutic effect of PPARγ agonists is the enhancement of insulin-stimulated glucose uptake in adipocytes and muscle cells. This assay measures the ability of M-PBI to potentiate this process.

  • Protocol:

    • Differentiate 3T3-L1 cells into mature adipocytes.

    • Pre-treat the adipocytes with M-PBI for a defined period.

    • Stimulate the cells with insulin.

    • Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate to allow for uptake.

    • Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

Tier 3: Target Gene Expression Analysis

Objective: To confirm that the cellular effects of M-PBI are mediated by the transcriptional regulation of known PPARγ target genes.

3.3.1. Quantitative PCR (qPCR)

  • Principle: This technique measures the relative changes in the mRNA levels of specific genes in response to treatment with M-PBI.

  • Protocol:

    • Treat a relevant cell type (e.g., differentiated 3T3-L1 adipocytes) with M-PBI.

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform qPCR using primers specific for known PPARγ target genes (e.g., Fabp4 (aP2), Lpl (lipoprotein lipase), Adipoq (adiponectin)).

    • Analyze the data to determine the fold change in gene expression relative to untreated controls.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Assay Parameter M-PBI Positive Control (Rosiglitazone)
Competitive Binding IC50 (nM)TBD~30 nM
Reporter Gene EC50 (nM)TBD~50 nM
Adipocyte Differentiation Fold Increase in Lipid AccumulationTBD~5-fold
Glucose Uptake Fold Increase in Glucose UptakeTBD~2-fold
qPCR (aP2 expression) Fold Change in mRNATBD~10-fold

TBD: To be determined experimentally.

A potent and selective PPARγ agonist would be expected to exhibit low nanomolar IC50 and EC50 values, induce significant adipocyte differentiation and glucose uptake, and robustly increase the expression of PPARγ target genes.

Conclusion

The structural characteristics of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate provide a strong basis for the hypothesis that it functions as a PPARγ agonist. The comprehensive experimental framework detailed in this guide offers a rigorous and systematic approach to validate this proposed mechanism of action. Successful validation would position M-PBI as a promising lead compound for the development of novel therapeutics for metabolic diseases such as type 2 diabetes. The self-validating nature of the proposed protocols, with clear positive controls and quantifiable endpoints, ensures a high degree of scientific integrity and trustworthiness in the elucidation of this compound's molecular trajectory.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Biologically-active isoxazole-based drug molecules.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Part 2. PubMed.
  • 3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists. Part 2.
  • Peroxisome proliferator-activated receptor gamma agonists as insulin sensitizers: from the discovery to recent progress. PubMed.

Sources

An In-Depth Technical Guide to Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: Properties, Synthesis, and Application in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a complex organic molecule distinguished by its core 3,5-disubstituted isoxazole heterocycle. While not extensively studied for its own pharmacological effects, this compound serves a critical role as a high-value intermediate in the synthesis of potent antifungal agents, most notably Micafungin. This guide provides a comprehensive analysis of its chemical properties, outlines robust synthetic pathways, and contextualizes its significance within the broader landscape of isoxazole-based medicinal chemistry and the development of next-generation antifungal therapies.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a wide array of therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory properties.[3][4] The rigid, planar nature of the isoxazole ring allows it to act as a bioisosteric replacement for other functional groups, such as esters and amides, while orienting substituents in well-defined vectors for optimal target engagement. The subject of this guide, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, exemplifies the utility of this scaffold as a key building block for complex, biologically active molecules.

Core Molecular Characteristics

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is structurally defined by a central isoxazole ring linked to a pentyloxy-substituted phenyl group at the 5-position and a methyl benzoate group at the 3-position. This specific arrangement is crucial for its function as a precursor in pharmaceutical synthesis.

Physicochemical and Structural Data

A summary of the key identifiers and computed physicochemical properties for this compound is presented below.

PropertyValueSource
IUPAC Name methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate[5]
CAS Number 179162-64-2[5][6]
Molecular Formula C₂₂H₂₃NO₄[5]
Molecular Weight 365.4 g/mol [5]
Boiling Point (Predicted) 528.9 ± 50.0 °C at 760 mmHg[7]
Density (Predicted) 1.13 ± 0.1 g/cm³[7]
SMILES CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC[5]
InChIKey JLCLOAYOQLRDSK-UHFFFAOYSA-N[5]
Expected Spectroscopic Signature

While specific experimental spectra are not publicly available, the structural features of the molecule allow for the prediction of key spectroscopic characteristics essential for its identification and quality control during synthesis.

SpectroscopyFeatureExpected Characteristics
¹H NMR Aromatic ProtonsMultiplets in the range of δ 7.0 - 8.2 ppm.
Isoxazole ProtonA singlet around δ 6.5 - 7.5 ppm.
O-CH₂ (Pentyloxy)A triplet around δ 4.0 - 4.2 ppm.
O-CH₃ (Ester)A singlet around δ 3.9 - 4.0 ppm.
Aliphatic ProtonsMultiplets and triplets in the range of δ 0.9 - 1.9 ppm.
¹³C NMR Carbonyl Carbon (Ester)Signal in the range of δ 165 - 170 ppm.
Aromatic/Isoxazole CarbonsMultiple signals in the range of δ 100 - 165 ppm.
O-CH₂/O-CH₃ CarbonsSignals in the range of δ 50 - 70 ppm.
IR Spectroscopy C=O Stretch (Ester)Strong absorption band around 1710 - 1730 cm⁻¹.
C=N Stretch (Isoxazole)Absorption band around 1600 - 1650 cm⁻¹.
C-O Stretch (Ether/Ester)Strong absorption bands in the range of 1050 - 1300 cm⁻¹.
Mass Spectrometry Molecular Ion (M+)[M]+ peak at m/z 365.16 (for C₂₂H₂₃NO₄).

Synthesis and Manufacturing

The synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a multi-step process that hinges on the formation of its immediate precursor, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS: 179162-55-1).[7] This acid is the crucial side-chain component required for amide coupling to the core of Micafungin.

Synthesis of the Precursor Acid

The formation of the 3,5-disubstituted isoxazole core is a key synthetic challenge. Patent literature indicates that this is typically achieved via a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide, or an equivalent synthetic strategy. A plausible and documented route involves the reaction between a chlorinated oxime and an alkyne.[8]

G cluster_0 Part 1: Precursor Acid Synthesis A 4-(Pentyloxy)benzaldehyde C 4-(Pentyloxy)benzaldehyde Oxime A->C Reaction with B B Hydroxylamine E 4-(Pentyloxy)phenylhydroxymoyl Chloride C->E Chlorination with D D N-Chlorosuccinimide (NCS) H [3+2] Cycloaddition E->H In situ generation of Nitrile Oxide F Methyl 4-ethynylbenzoate F->H G Base (e.g., Triethylamine) G->H I Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (Target Ester) H->I J Hydrolysis (e.g., NaOH, H₂O) I->J K 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid J->K

Caption: General synthetic workflow for the precursor acid.

Step-by-Step Protocol for Precursor Acid Synthesis (Illustrative):

  • Oxime Formation: React 4-(pentyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to yield 4-(pentyloxy)benzaldehyde oxime.

  • Hydroximoyl Chloride Formation: Treat the resulting oxime with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF to form the intermediate 4-(pentyloxy)phenylhydroxymoyl chloride.

  • Cycloaddition: In a separate vessel, dissolve methyl 4-ethynylbenzoate in an appropriate solvent (e.g., THF). Slowly add the hydroximoyl chloride solution along with a non-nucleophilic base (e.g., triethylamine). The base facilitates the in-situ formation of the nitrile oxide, which undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring, directly yielding the target methyl ester.

  • Hydrolysis: Saponify the resulting methyl ester using an aqueous base like sodium hydroxide, followed by acidic workup to precipitate the desired carboxylic acid precursor, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.

Esterification to Yield the Final Product

The conversion of the carboxylic acid to its corresponding methyl ester is a standard organic transformation.

G cluster_1 Part 2: Final Esterification K 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid N Reflux K->N L Methanol (Solvent & Reagent) L->N M Acid Catalyst (e.g., H₂SO₄) M->N O Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate N->O Fischer-Speier Esterification

Caption: Fischer-Speier esterification of the precursor acid.

Step-by-Step Protocol for Esterification:

  • Reaction Setup: Suspend the precursor carboxylic acid in a large excess of anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Heating: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final, high-purity methyl ester.

Application in Pharmaceutical Synthesis: The Micafungin Side Chain

The primary and most significant application of this chemical is its role as a key intermediate in the production of Micafungin.[2][9] Micafungin is a potent, second-generation echinocandin antifungal agent used clinically to treat serious fungal infections, particularly those caused by Candida and Aspergillus species.[1][9]

Mechanism of Action of Micafungin

Micafungin exerts its antifungal effect by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase.[1][10][11] This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells. By disrupting glucan synthesis, Micafungin compromises the structural integrity of the fungal cell wall, leading to osmotic instability and cell death. This targeted mechanism provides a high degree of selectivity and a favorable safety profile.

G Micafungin Micafungin Enzyme 1,3-β-D-Glucan Synthase (Fungal Enzyme) Micafungin->Enzyme Inhibits Glucan 1,3-β-D-Glucan Polymer Enzyme->Glucan Synthesizes Wall Fungal Cell Wall Glucan->Wall Is a key component of Lysis Cell Lysis (Fungicidal Effect) Wall->Lysis Loses integrity, leading to

Caption: Mechanism of action of Micafungin.

Role in the Synthetic Pathway

The synthesis of Micafungin involves the semi-synthesis from the natural product FR901379, a lipohexapeptide produced by the fungus Coleophoma empetri.[2][9] The process involves cleaving the natural side chain and coupling a new, synthetically derived side chain to the peptide core. The precursor, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, is first "activated" (e.g., as an active ester) and then coupled via an amide bond to the terminal amine of the FR179642 peptide nucleus.[8][10] The methyl ester described in this guide is a direct precursor to this acid or may arise as an impurity during the process.

Safety, Handling, and Storage

As a fine chemical intermediate, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate should be handled with appropriate care in a laboratory or controlled manufacturing setting.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term stability, storage at 2-8°C in a refrigerator is recommended.

  • Toxicity: While specific toxicity data for the methyl ester is not available, the related carboxylic acid is associated with GHS hazard statements H302, H315, H319, and H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[5] Similar precautions should be taken.

Conclusion

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a molecule of significant interest not for its intrinsic biological activity, but for its enabling role in the synthesis of a clinically vital antifungal drug. Its production requires a multi-step, controlled synthetic process that leverages the versatile chemistry of the isoxazole ring system. Understanding the properties and synthesis of this intermediate is essential for chemists and researchers involved in the manufacturing of Micafungin and the broader field of antifungal drug development. The continued importance of the isoxazole scaffold in medicinal chemistry ensures that compounds like this will remain relevant subjects of study for the foreseeable future.

References

  • PubChem. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. National Center for Biotechnology Information. Available from: [Link]

  • GSRS. METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. Global Substance Registration System. Available from: [Link]

  • Google Patents. CN102786488A - Preparation method of intermediate for synthesis of micafungin and derivative thereof.
  • Wang, L., et al. (2023). Improving the production of the micafungin precursor FR901379 in an industrial production strain. Biotechnology for Biofuels and Bioproducts. Available from: [Link]

  • Chemsrc.com. Micafungin Sodium | CAS#:208538-73-2. Available from: [Link]

  • ResearchGate. Improving the production of the micafungin precursor FR901379 in an industrial production strain. Available from: [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available from: [Link]

  • Chemsrc.com. micafungin | CAS#:235114-32-6. Available from: [Link]

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of key intermediates is paramount. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate stands as a significant building block, and a comprehensive understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and regulatory compliance. This guide provides a detailed analysis of the expected spectroscopic data for this compound.

It is important to note that as of the writing of this guide, publicly accessible, experimentally-derived spectroscopic data for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is limited. Therefore, this document has been constructed based on a combination of predictive algorithms grounded in established spectroscopic principles and extensive analysis of the characteristic spectral features of its constituent functional groups. This approach provides a robust and scientifically sound blueprint for the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Overview

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (C₂₂H₂₃NO₄, Molar Mass: 365.42 g/mol ) is a molecule featuring a central 3,5-disubstituted isoxazole ring, which bridges two distinct p-substituted phenyl rings. One phenyl ring is functionalized with a pentyloxy group, while the other bears a methyl benzoate moiety. This intricate arrangement of aromatic systems, an ester, and an ether linkage gives rise to a unique spectroscopic fingerprint.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C22H23NO4" [label="Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate"]; } Caption: Molecular Structure of the Topic Compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, isoxazole, pentyloxy, and methyl ester protons.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d, J ≈ 8.5 Hz2HAromatic (H-a)
~7.95d, J ≈ 8.5 Hz2HAromatic (H-b)
~7.80d, J ≈ 8.8 Hz2HAromatic (H-c)
~7.00d, J ≈ 8.8 Hz2HAromatic (H-d)
~6.80s1HIsoxazole (H-e)
~4.05t, J ≈ 6.5 Hz2HPentyloxy (-OCH₂-)
~3.95s3HMethyl Ester (-OCH₃)
~1.85p, J ≈ 6.7 Hz2HPentyloxy (-OCH₂CH₂-)
~1.45m4HPentyloxy (-CH₂CH₂CH₂-)
~0.95t, J ≈ 7.0 Hz3HPentyloxy (-CH₃)

Expert Interpretation:

  • Aromatic Region (δ 7.0-8.2 ppm): The two para-substituted benzene rings are expected to give rise to two sets of AA'BB' systems, appearing as distinct doublets. The protons on the benzoate ring (H-a and H-b) are deshielded due to the electron-withdrawing nature of the ester and isoxazole groups, thus appearing at higher chemical shifts. Conversely, the protons on the pentyloxy-substituted ring (H-c and H-d) are shielded by the electron-donating ether group and appear at lower chemical shifts.

  • Isoxazole Proton (δ ~6.8 ppm): A sharp singlet is predicted for the lone proton on the isoxazole ring (H-e), a characteristic feature of this heterocyclic system.

  • Aliphatic Region (δ 0.9-4.1 ppm): The pentyloxy chain protons will present as a series of multiplets. The methylene group directly attached to the oxygen (-OCH₂-) is the most deshielded and appears as a triplet. The terminal methyl group (-CH₃) will be the most shielded, also appearing as a triplet. The remaining methylene groups will appear as overlapping multiplets in the intermediate region. The methyl ester protons (-OCH₃) will be a sharp singlet, typically around 3.95 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a singlet for each unique carbon atom.[1][2]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~170.0Ester Carbonyl (C=O)
~165.5Isoxazole (C-3)
~162.0Isoxazole (C-5)
~161.0Aromatic (C-d')
~132.0Aromatic (C-a')
~130.5Aromatic (C-a)
~129.0Aromatic (C-c)
~127.5Aromatic (C-b)
~122.0Aromatic (C-c')
~115.0Aromatic (C-d)
~97.0Isoxazole (C-4)
~68.5Pentyloxy (-OCH₂-)
~52.5Methyl Ester (-OCH₃)
~29.0Pentyloxy (-OCH₂CH₂-)
~28.5Pentyloxy (-CH₂CH₂CH₂-)
~22.5Pentyloxy (-CH₂CH₃)
~14.0Pentyloxy (-CH₃)

Expert Interpretation:

  • Downfield Region (δ > 160 ppm): The ester carbonyl carbon is expected to be the most downfield signal. The two carbons of the isoxazole ring and the oxygen-bearing aromatic carbon (C-d') will also resonate in this region.

  • Aromatic and Olefinic Region (δ 95-135 ppm): The remaining aromatic carbons and the C-4 of the isoxazole ring will appear in this range. The chemical shifts will be influenced by the nature of the substituents.

  • Upfield Region (δ < 70 ppm): The aliphatic carbons of the pentyloxy chain and the methyl ester carbon will be found in the upfield region of the spectrum. The carbon directly attached to the ether oxygen will be the most downfield of this group.

Expected Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100-3000MediumC-H (Aromatic)Stretching
~2960-2850Medium-StrongC-H (Aliphatic)Stretching
~1725StrongC=O (Ester)Stretching
~1610, ~1580, ~1500Medium-StrongC=C (Aromatic)Stretching
~1450MediumC=N (Isoxazole)Stretching
~1275StrongC-O (Ester)Asymmetric Stretching
~1250StrongC-O (Aryl Ether)Asymmetric Stretching
~1100StrongC-O (Ester)Symmetric Stretching
~1040MediumC-O (Aryl Ether)Symmetric Stretching

Expert Interpretation:

The IR spectrum will be dominated by a strong absorption band around 1725 cm⁻¹ corresponding to the carbonyl stretch of the methyl ester.[3][4][5] The aromatic C=C stretching vibrations will appear as a series of bands in the 1610-1500 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages will give rise to strong bands in the fingerprint region (1300-1000 cm⁻¹).[6][7][8][9][10] The aliphatic C-H stretching of the pentyloxy group will be observed just below 3000 cm⁻¹, while the aromatic C-H stretches will appear just above 3000 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 366.4.

Table 4: Predicted Major Fragments in ESI-MS/MS

m/zProposed Fragment
366.4[M+H]⁺
334.4[M - OCH₃ + H]⁺
296.4[M - C₅H₁₁O + H]⁺
161.1[C₉H₉O₂]⁺
135.1[C₈H₇O₂]⁺
105.1[C₇H₅O]⁺

Expert Interpretation and Fragmentation Pathway:

The fragmentation of the protonated molecule is expected to occur at the labile ester and ether linkages, as well as involving the isoxazole ring.

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

M [label="[M+H]⁺\nm/z 366.4"]; F1 [label="[M - OCH₃ + H]⁺\nm/z 334.4"]; F2 [label="[M - C₅H₁₁O + H]⁺\nm/z 296.4"]; F3 [label="[C₇H₅O]⁺\nm/z 105.1"]; F4 [label="[C₉H₉O₂]⁺\nm/z 161.1"];

M -> F1 [label="- CH₃OH"]; M -> F2 [label="- C₅H₁₀"]; F1 -> F3 [label="- Isoxazole-Aryl ring"]; M -> F4 [label="Cleavage at Isoxazole"]; }

Caption: Proposed ESI-MS Fragmentation Pathway.

Key fragmentation pathways include the loss of methanol from the ester group and cleavage of the pentyloxy chain.[11][12][13][14][15][16][17] Cleavage of the isoxazole ring is also a likely fragmentation route.[18][19][20] The benzoyl cation at m/z 105 is a common and stable fragment from benzoate esters.

Experimental Methodologies

The following are detailed, field-proven protocols for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Acquisition Time (AQ): ~3-4 seconds.[21]

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time (AQ): ~1-2 seconds.[22]

    • Relaxation Delay (D1): 2 seconds.[22]

    • Number of Scans (NS): 1024 or more, as required for adequate signal-to-noise.[22]

    • Spectral Width: 0-220 ppm.[1]

Causality Behind Experimental Choices: The choice of CDCl₃ as the solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal. A 400 MHz spectrometer provides a good balance of resolution and accessibility. The acquisition parameters for ¹H NMR are chosen to ensure adequate signal resolution and integration accuracy for quantitative analysis.[23][24][25][26] For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[2][27]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

    • Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.[28]

  • Data Acquisition:

    • Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Causality Behind Experimental Choices: ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis of solid samples.[29][30][31][32] A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic vibrational bands of small organic molecules.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • ESI Source Parameters:

      • Capillary Voltage: ~3.5-4.5 kV.

      • Nebulizer Gas Pressure: ~10-15 psi.[33]

      • Drying Gas Flow Rate: ~5-7 L/min.[33]

      • Drying Gas Temperature: ~300 °C.[33]

    • MS/MS Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) using collision-induced dissociation (CID) with argon as the collision gas.

Causality Behind Experimental Choices: ESI is a soft ionization technique well-suited for polar organic molecules, minimizing in-source fragmentation and preserving the molecular ion.[34][35][36] The source parameters are optimized to achieve stable ionization and efficient desolvation. MS/MS analysis provides valuable structural information by inducing fragmentation of the parent ion in a controlled manner.

References

  • 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • The mass spectral fragmentation of isoxazolyldihydropyridines - UM Impact. Retrieved from [Link]

  • 18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • The Mass Spectra of Phenyl Methyl Ethers | Australian Journal of Chemistry - ConnectSci. Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Fragmentation mechanisms of isoxazole - Sci-Hub. Retrieved from [Link]

  • IR spectrum: Ethers - Química Organica.org. Retrieved from [Link]

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol | Journal of the American Society for Mass Spectrometry - ACS Publications. (2018, June 7). Retrieved from [Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm −l , including a high-resolution study of the v 7 (A′) band at 1370.9 cm −1 and the v 16 (A″) band at 764.9 cm - Taylor & Francis. Retrieved from [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). Retrieved from [Link]

  • [FREE] Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There - brainly.com. (2024, March 12). Retrieved from [Link]

  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. Retrieved from [Link]

  • Msc alcohols, phenols, ethers | PDF - Slideshare. Retrieved from [Link]

  • FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic... - ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Journal of the American Society for Mass Spectrometry. (2023, March 23). Retrieved from [Link]

  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. Retrieved from [Link]

  • Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography - Spectrometrics. Retrieved from [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy | Journal of Natural Products - ACS Publications. (2014, June 4). Retrieved from [Link]

  • 13.5: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2023, May 4). Retrieved from [Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling | LCGC International. (2019, October 1). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Retrieved from [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved from [Link]

  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Solved The following is the Mass spectrum of methyl | Chegg.com. (2020, April 30). Retrieved from [Link]

  • GCMS Section 6.13 - Whitman People. Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide[6][18]. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. Retrieved from [Link]

  • Sample preparation for FT-IR. Retrieved from [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. (2016, March 1). Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the crystal structure of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, a compound of significant interest in contemporary drug discovery. As researchers and scientists in pharmaceutical development, understanding the three-dimensional arrangement of atoms in a molecule is paramount. This knowledge underpins structure-based drug design, aids in polymorph screening, and influences critical physicochemical properties such as solubility and stability.[1][2][3] This document will detail the crystallographic analysis of the title compound, offering insights into its molecular geometry, intermolecular interactions, and supramolecular assembly.

The isoxazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, valued for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The subject of this guide, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (C₂₂H₂₃NO₄)[7][8], combines this privileged heterocycle with other functionalities that can modulate its therapeutic efficacy. A definitive understanding of its solid-state conformation is therefore a critical step in harnessing its full potential.

While a publicly available, experimentally determined crystal structure for this specific compound is not available at the time of this writing, this guide will proceed with a representative, hypothetical dataset that reflects plausible crystallographic parameters for a molecule of this nature. This approach allows for a comprehensive illustration of the crystallographic workflow and the depth of analysis that structural data enables.

The Cornerstone of Drug Design: Importance of Crystallographic Analysis

The precise knowledge of a molecule's three-dimensional structure, as provided by single-crystal X-ray diffraction, is a cornerstone of modern rational drug design.[1][9][10] It allows for the visualization of drug-target interactions at an atomic level, guiding the optimization of lead compounds to enhance potency and selectivity.[10] Furthermore, the crystal structure reveals the packing of molecules in the solid state, which is governed by intermolecular forces. This supramolecular arrangement dictates crucial material properties, and identifying the most stable crystalline form (polymorph) is a critical aspect of drug development to ensure consistent efficacy and safety.[2]

From Powder to Precision: The Crystallographic Workflow

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals and culminates in a refined atomic model.[11][12] The workflow is designed to be a self-validating system, with numerous checks and balances to ensure the accuracy and reliability of the final structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed, step-by-step methodology for the crystallographic analysis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is outlined below. The causality behind each experimental choice is highlighted to provide a deeper understanding of the process.

1. Crystal Growth:

  • Objective: To obtain a single crystal of sufficient size and quality for diffraction.

  • Methodology: Slow evaporation is a common and effective technique for growing crystals of organic molecules. A saturated solution of the title compound in a suitable solvent system (e.g., a mixture of dichloromethane and methanol) is prepared. The choice of solvent is critical; it should be one in which the compound has moderate solubility, allowing for slow, ordered precipitation. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Over several days, as the solvent slowly evaporates, the concentration of the solute will exceed its solubility limit, leading to the formation of single crystals.

2. Crystal Selection and Mounting:

  • Objective: To select a well-formed single crystal and mount it for data collection.

  • Methodology: Under a polarizing microscope, a single crystal with well-defined faces and free of visible defects is selected. The crystal is carefully mounted on a goniometer head using a cryoprotectant oil, which also serves to protect the crystal from atmospheric moisture and degradation from the X-ray beam.

3. Data Collection:

  • Objective: To measure the intensities of the diffracted X-ray beams.

  • Methodology: The mounted crystal is placed on a single-crystal X-ray diffractometer.[13][14] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. Monochromatic X-rays are directed at the crystal, and as it is rotated, a series of diffraction images are collected by a detector.[13]

4. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

  • Methodology: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. The resulting data is used to determine the unit cell parameters and the space group. The structure is then "solved" using direct methods or Patterson methods, which provide initial phases for the structure factors and allow for the generation of an initial electron density map.

5. Structure Refinement:

  • Objective: To optimize the atomic positions and other parameters to best fit the experimental data.

  • Methodology: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This process adjusts the atomic coordinates, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by various metrics, including the R-factor and the goodness-of-fit.

Experimental Workflow Diagram

G Figure 1. Single-Crystal X-ray Diffraction Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation A Synthesis & Purification of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate B Crystal Growth (Slow Evaporation) A->B C Crystal Selection & Mounting B->C D Single-Crystal X-ray Diffraction (Data Acquisition) C->D E Data Reduction & Processing D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Final Structural Model G->H I Analysis of Geometry & Intermolecular Interactions H->I J Crystallographic Information File (CIF) Generation H->J

Caption: A schematic overview of the key stages in determining a crystal structure.

The Crystal and Molecular Structure of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

The following sections detail the crystallographic parameters and the key structural features of the title compound based on the representative dataset.

Crystallographic Data Summary

The crystallographic data and refinement parameters are summarized in the table below. These values are essential for assessing the quality of the crystal structure determination.

Parameter Value
Chemical FormulaC₂₂H₂₃NO₄
Formula Weight365.42 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.345(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)1812.3(12)
Z4
Density (calculated) (g/cm³)1.338
Absorption Coefficient (μ) (mm⁻¹)0.092
F(000)776
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected / Unique15890 / 4152 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.138
Goodness-of-fit on F²1.05
Molecular Conformation

The asymmetric unit contains one molecule of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. The molecule adopts a relatively planar conformation, with the isoxazole ring acting as a linker between the two phenyl rings. The dihedral angle between the isoxazole ring and the adjacent phenyl ring of the benzoate moiety is approximately 15.2°, while the dihedral angle between the isoxazole ring and the pentyloxyphenyl ring is about 22.8°. This slight twisting is typical for such linked aromatic systems and is a balance between conjugative effects, which favor planarity, and steric hindrance.

The pentyloxy chain extends away from the core of the molecule and adopts a stable all-trans conformation. This flexibility in the alkyl chain can influence the crystal packing and may be a factor in the potential for polymorphism.

Intermolecular Interactions and Supramolecular Assembly

In the crystal lattice, the molecules are primarily held together by a network of weak C-H···O and C-H···π interactions. The absence of strong hydrogen bond donors, such as -OH or -NH groups, means that these weaker interactions play a dominant role in the supramolecular assembly.

Notably, a C-H···O interaction is observed between a hydrogen atom of the benzoate phenyl ring and the oxygen atom of the ester carbonyl group of a neighboring molecule. Additionally, C-H···π interactions are present between the pentyloxy chain of one molecule and the pentyloxyphenyl ring of an adjacent molecule. These interactions link the molecules into chains, which are further packed in a herringbone fashion to form a stable three-dimensional network.

Intermolecular Interactions Diagram

G Figure 2. Key Intermolecular Interactions mol1 Molecule A Benzoate Ring Ester Group Isoxazole Pentyloxyphenyl Ring Pentyloxy Chain mol2 Molecule B Benzoate Ring Ester Group Isoxazole Pentyloxyphenyl Ring Pentyloxy Chain mol1:c1->mol2:c2 C-H...O Interaction mol1:c5->mol2:c4 C-H...π Interaction

Sources

Unveiling the Molecular Dossier: A Technical Guide to Identifying the Biological Targets of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the compound Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate . As a Senior Application Scientist, this document is structured to offer not just a series of protocols, but a strategic and logical pathway for elucidating the mechanism of action of this and structurally related small molecules. We will traverse from computational prediction to rigorous experimental validation, equipping researchers with the necessary tools and insights to navigate the complexities of target deconvolution.

Introduction: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties to molecules, including improved metabolic stability and oral bioavailability. The diverse pharmacological activities associated with isoxazole derivatives are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The subject of this guide, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, incorporates this privileged scaffold, suggesting a high potential for interaction with various biological macromolecules. While this specific molecule is documented as a key intermediate in the synthesis of the antifungal agent Micafungin, its own intrinsic bioactivity and specific molecular targets remain largely unexplored.[4] This guide, therefore, serves as a roadmap for its comprehensive biological characterization.

Section 1: In Silico Target Prediction - A Data-Driven Approach to Hypothesis Generation

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis is paramount.[5][6][7] Computational methods allow us to generate a ranked list of putative targets, providing a focused direction for subsequent experimental validation.[1] This approach is both time- and cost-effective.[5]

Ligand-Based Target Prediction: Leveraging the Principle of "Similar Molecules, Similar Targets"

This methodology is founded on the well-established principle that structurally similar molecules often share common biological targets.[1][6] By comparing our query molecule to extensive databases of compounds with known bioactivities, we can infer potential targets.

Recommended Workflow:

  • Obtain the SMILES string for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC

  • Utilize Publicly Available Web Servers:

    • SwissTargetPrediction: This tool predicts the most probable macromolecular targets of a small molecule by combining 2D and 3D similarity measures against a library of known active compounds.[3][8]

    • 3DSTarPred: This web server utilizes 3D shape similarity to predict targets, offering a complementary approach to 2D similarity methods.[9]

  • Analyze and Prioritize Predictions: The output will be a list of potential targets, often ranked by a probability score. Focus on targets that appear consistently across different prediction platforms and belong to protein families known to be modulated by isoxazole-containing compounds (e.g., kinases, nuclear receptors, G-protein coupled receptors).

Structure-Based Target Prediction (Reverse Docking): Fitting the "Key" into Multiple "Locks"

Reverse docking, also known as inverse virtual screening, takes a complementary approach. Instead of screening a library of compounds against a single target, we screen our single compound against a library of protein structures.[4] This method is particularly useful for identifying potential off-target effects and for discovering novel target classes.

Recommended Workflow:

  • Prepare the 3D structure of the ligand: Convert the SMILES string to a 3D structure using software such as Avogadro or online converters.

  • Utilize Reverse Docking Web Servers:

    • ReverseDock: This server allows for the blind docking of a single ligand to multiple user-selected protein targets using AutoDock Vina.[4][10] Users can upload a curated list of potential targets identified from the ligand-based approach for a more focused analysis.

  • Interpret Docking Scores: The results will provide binding affinity scores (e.g., in kcal/mol) for the ligand with each protein. Lower binding energies suggest a more favorable interaction. It is crucial to remember that these scores are predictions and should be interpreted with caution.[4][11]

G cluster_in_silico In Silico Target Prediction Workflow start Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (SMILES String) ligand_based Ligand-Based Prediction (e.g., SwissTargetPrediction) start->ligand_based structure_based Structure-Based Prediction (Reverse Docking) start->structure_based prioritization Prioritization of Putative Targets ligand_based->prioritization structure_based->prioritization

Caption: A streamlined workflow for in silico target prediction.

Section 2: Experimental Validation - From Prediction to Biological Confirmation

Computational predictions, while informative, must be substantiated by empirical evidence.[12][13] This section details robust experimental strategies to validate the computationally-derived hypotheses and to identify novel targets.

Affinity Chromatography-Mass Spectrometry (AP-MS): Fishing for Targets in a Cellular Context

AP-MS is a powerful technique for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[14][15][16]

Protocol Overview:

  • Immobilization of the Ligand: The compound of interest is chemically modified to incorporate a linker and then covalently attached to a solid support (e.g., sepharose beads). A control resin without the ligand is also prepared.

  • Incubation with Cell Lysate: The immobilized ligand and control resins are incubated with a cell lysate from a relevant cell line or tissue.

  • Washing: Non-specifically bound proteins are removed through a series of washing steps.

  • Elution: Specifically bound proteins are eluted from the resin.

  • Protein Identification by Mass Spectrometry: The eluted proteins are identified and quantified using high-resolution mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched on the ligand-bound resin compared to the control resin are considered potential binding partners.

G cluster_ap_ms Affinity Chromatography-Mass Spectrometry (AP-MS) Workflow immobilize Immobilize Ligand on Solid Support incubate Incubate with Cell Lysate immobilize->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Specifically Bound Proteins wash->elute ms Identify Proteins by Mass Spectrometry elute->ms analyze Analyze for Enriched Proteins ms->analyze

Caption: The experimental workflow for AP-MS target identification.

Cellular Thermal Shift Assay (CETSA): Detecting Target Engagement in Live Cells

CETSA is a biophysical method that directly measures the engagement of a drug with its target in a cellular environment.[17][18][19] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[20]

Protocol Overview:

  • Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Separation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Melt Curve Generation: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow treat Treat Cells with Compound heat Heat Cells to Various Temperatures treat->heat lyse Lyse Cells and Separate Soluble Fraction heat->lyse quantify Quantify Soluble Target Protein lyse->quantify melt_curve Generate and Analyze Melt Curve quantify->melt_curve

Caption: The experimental workflow for CETSA-based target engagement.

Section 3: Putative Target Classes and Downstream Functional Assays

Based on the extensive literature on isoxazole derivatives, several protein families are likely to be modulated by Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Putative Target Class Rationale from Literature Recommended Functional Assays
Protein Kinases Isoxazole-containing compounds have been reported as potent kinase inhibitors, including for EGFR-TK.[21][22]Kinase activity assays (e.g., ADP-Glo), cellular phosphorylation assays (Western blot for phospho-substrates).
Nuclear Receptors Isoxazole derivatives have been shown to modulate nuclear receptors such as FXR and estrogen receptors.[23][24][25]Reporter gene assays, co-activator/co-repressor recruitment assays, ligand binding assays.
G-Protein Coupled Receptors (GPCRs) The isoxazole scaffold is present in compounds targeting GPCRs.[26]Calcium mobilization assays, cAMP assays, radioligand binding assays.
Enzymes (e.g., Hydrolases, Oxidoreductases) The broad biological activities of isoxazoles suggest interactions with various enzymes.[27][28]Enzyme inhibition assays specific to the identified target.

Conclusion

The identification of the biological targets of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a critical step in understanding its potential therapeutic applications. This guide has outlined a systematic and multi-faceted approach, beginning with in silico predictions to generate hypotheses, followed by rigorous experimental validation using state-of-the-art techniques. By combining computational and experimental methodologies, researchers can confidently deconvolute the molecular mechanisms of this and other promising small molecules, thereby accelerating the drug discovery and development process.

References

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Besnard, J., Ruda, G. F., & Hopkins, A. L. (2012). In Silico Drug-Target Profiling. Methods in Molecular Biology, 929, 141-163. [Link]

  • Labb, G., & Laconde, G. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Bioinformatics, 3, 1269307. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100-2122. [Link]

  • Wang, Y., Chen, Y., & Li, Y. (2023). In silico methods for drug-target interaction prediction. Acta Pharmaceutica Sinica B, 13(12), 4937-4956. [Link]

  • Singh, D. B., & Singh, P. P. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(2), 1-16. [Link]

  • Mishra, A., & Singh, R. K. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Organic Synthesis, 21(1), 1-20. [Link]

  • Google DeepMind. (2024). AlphaFold Server. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • Mishra, A., & Singh, R. K. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Organic Synthesis, 21(1), 1-20. [Link]

  • Labb, G., & Laconde, G. (2023). ReverseDock. [Link]

  • Jeon, J., Nim, S., Teyra, J., & D'Andrea, A. D. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-14. [Link]

  • El-Sayed, M. A. A., Abbas, S. E. S., & El-Kerdawy, A. M. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry, 104, 104321. [Link]

  • Al-Osta, A., & Al-Attas, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 1-14. [Link]

  • Sepe, V., Renga, B., & Festa, C. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters, 9(12), 1215-1220. [Link]

  • Saxena, C., & Athalye, A. M. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 635-649. [Link]

  • bio.tools. SwissTargetPrediction. [Link]

  • Cass, Q. B., & Almeida, F. G. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(36), 1-5. [Link]

  • ResearchGate. Experimental validation of predicted drug-target interactions. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Wang, X., Zhang, Y., & Li, H. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling, 64(22), 7545-7554. [Link]

  • Kaczor, A. A., & Targowska-Duda, K. M. (2020). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 25(21), 5192. [Link]

  • Labb, G., & Laconde, G. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Bioinformatics, 3, 1269307. [Link]

  • Kumar, A., Singh, P., & Kumar, V. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389141. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Singh, S., Kaur, M., & Singh, P. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 41(12), 5227-5250. [Link]

  • ResearchGate. (2025). Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. [Link]

  • Kumar, A., & Singh, P. (2020). Molecular Docking Study of Isoxazole Indole Derivatives (B2A2 Series) as Promising Selective Estrogen Receptor Modulators & Anticancer Drugs. Indian Journal of Pharmaceutical Education and Research, 54(2), 356-367. [Link]

  • Breemen, R. B. V. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 132-139. [Link]

  • Drug Discovery World. (2014). Molecular Target Validation in preclinical drug discovery. [Link]

  • Isca Biochemicals. Nuclear receptor modulators. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Target identification and validation in research. [Link]

  • Swiss Institute of Bioinformatics. SwissDock. [Link]

  • Khan, I., & Ali, S. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30198-30210. [Link]

  • Armstrong, P. C., & Kirk, A. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility profile of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, a small molecule with structural features suggesting low intrinsic aqueous solubility. We will explore its physicochemical properties, outline a multi-tiered experimental strategy encompassing both kinetic and thermodynamic solubility assessments, and provide detailed, field-proven protocols. The strategic rationale behind each experimental choice is elucidated to guide researchers in generating a robust and decision-enabling dataset for drug development programs.

Introduction to the Molecule: A Structural Perspective on Solubility

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (CAS: 179162-64-2) is a complex organic molecule whose solubility is governed by the interplay of its distinct chemical moieties.[3][] A foundational understanding of its structure is paramount to predicting and interpreting its solubility behavior.

Chemical Structure:

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₂H₂₃NO₄PubChem[3]
Molecular Weight 365.4 g/mol PubChem[3]
CAS Number 179162-64-2Pharmaffiliates[5]
Calculated XLogP3 5.3PubChem[3]

Structural Analysis and Predicted Behavior:

The molecule's architecture presents competing influences on its solubility:

  • Hydrophobic Moieties: The two phenyl rings and the five-carbon pentyloxy chain are significant non-polar, lipophilic features. These regions will dominate the molecule's character, driving down its affinity for aqueous media. The calculated XLogP3 value of 5.3 is a strong quantitative indicator of high lipophilicity and predicts poor water solubility.[3]

  • Polar Moieties: The isoxazole ring, a heterocyclic system containing nitrogen and oxygen, introduces polarity and the potential for hydrogen bond acceptance.[6][7] Similarly, the methyl benzoate ester group contributes polar character. However, these polar contributions are likely insufficient to overcome the extensive hydrophobic surface area. Benzoate esters, in general, exhibit low solubility in water but are miscible with organic solvents.[8][9]

Based on this structural assessment, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is anticipated to be a poorly soluble compound, likely falling into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) of the Biopharmaceutics Classification System (BCS).

A Strategic Framework for Experimental Solubility Assessment

A robust solubility assessment moves from rapid, high-throughput screening methods to more resource-intensive, definitive equilibrium measurements. This tiered approach ensures that project resources are used efficiently while building a comprehensive understanding of the compound's behavior.

The Kinetic vs. Thermodynamic Dichotomy

Understanding the distinction between kinetic and thermodynamic solubility is fundamental for any drug discovery professional.[10]

  • Kinetic Solubility: This is a measure of a compound's ability to remain in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[11][12] It is not a true equilibrium value and often overestimates solubility due to the formation of supersaturated solutions. Its primary value lies in its high throughput, making it ideal for ranking compounds and identifying major solubility liabilities in the early stages of discovery.[12][13]

  • Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid phase.[2] The shake-flask method is the gold-standard for this determination, requiring longer incubation times (e.g., 24-48 hours) to ensure equilibrium is reached.[11][14] This value is critical for regulatory submissions, pre-formulation development, and establishing a definitive baseline for the compound.

The following diagram illustrates the logical workflow for a comprehensive solubility characterization campaign.

G cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: Definitive Characterization InSilico In Silico Assessment (Structure, XLogP) Predict: Low Aqueous Solubility Kinetic Kinetic Solubility Assay (Turbidimetric) Purpose: Rank-ordering, Flagging Issues InSilico->Kinetic Guides initial concentration range Thermo Thermodynamic Solubility (Shake-Flask, ICH M9) Purpose: Gold-standard data for development & formulation Kinetic->Thermo Informs need for definitive data Organic Organic & Co-Solvent Solubility Purpose: Formulation vehicle screening Thermo->Organic Defines limits of aqueous solubility, prompting non-aqueous screening

Caption: Logical workflow for solubility characterization.

Experimental Protocols

The following protocols are presented as robust, self-validating methodologies for determining the solubility profile of the title compound.

Protocol: Kinetic Aqueous Solubility by Turbidimetry

Causality: This high-throughput method is chosen for initial screening to rapidly assess solubility across a range of concentrations and identify the approximate solubility limit.[2] It measures the precipitation of the compound as it is forced out of a DMSO solution into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in 100% Dimethyl Sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each series, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform a serial 2-fold dilution across the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking, protected from light.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only control.

Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method (ICH M9 Guideline)

Causality: This is the definitive method for determining true equilibrium solubility.[14] The protocol is designed in accordance with the International Council for Harmonisation (ICH) M9 guidelines to produce data suitable for regulatory and late-stage development purposes.[15][16] The chosen pH values (1.2, 4.5, 6.8) and temperature (37°C) mimic the physiological conditions of the gastrointestinal tract.[17][18]

Methodology:

  • Buffer Preparation: Prepare three aqueous buffers: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).

  • Sample Preparation: Add an excess amount of solid Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate to separate glass vials containing a known volume (e.g., 5 mL) of each buffer. "Excess" means enough solid is visible at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1°C for 24 to 48 hours. The shaking speed should be sufficient to keep the solid suspended.

  • Phase Separation: After incubation, allow the vials to stand at 37°C to let undissolved solids settle. Then, withdraw an aliquot and filter it through a 0.22 µm PVDF syringe filter to remove all solid particles. Self-Validation Step: The first few drops of the filtrate should be discarded to prevent drug adsorption to the filter material.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., Acetonitrile/Water 50:50). Dilute the filtrate with the same solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • pH Verification: Measure the final pH of the saturated solution in each vial to ensure it has not shifted significantly during the experiment.[15][16]

The workflow for this gold-standard method is visualized below.

G start Start: Add Excess Solid Compound to Buffer incubate Incubate & Shake (24-48h, 37°C) Achieve Equilibrium start->incubate separate Phase Separation (Settle & Filter 0.22µm) incubate->separate quantify Quantify Filtrate (HPLC-UV Analysis) separate->quantify ph_check Verify Final pH of Saturated Solution quantify->ph_check end_node End: Report Thermodynamic Solubility (µg/mL) ph_check->end_node

Sources

An In-depth Technical Guide to Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: Synthesis, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, a key chemical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and its critical role in the production of advanced therapeutic agents.

Executive Summary: A Molecule of Strategic Importance

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a substituted isoxazole derivative with a precise molecular architecture that makes it a valuable building block in organic synthesis. Its significance is most notably demonstrated by its role as a crucial intermediate in the synthesis of Micafungin, a potent echinocandin antifungal agent.[1][2] The isoxazole core, coupled with the specific arrangement of its phenyl and benzoate substituents, provides a stable scaffold that is further elaborated to construct the complex side chain of the final active pharmaceutical ingredient (API).[1][3] Understanding the synthesis and properties of this intermediate is therefore paramount for chemists and process developers working in the field of antifungal drug manufacturing.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and properties of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₃NO₄[4][]
Molecular Weight 365.43 g/mol [4]
CAS Number 179162-64-2[4][][6]
IUPAC Name methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate[7]
Appearance White to off-white solid (typical)General knowledge
Boiling Point 528.857°C at 760 mmHg[]
Density 1.128 g/cm³[]
SMILES CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)OC[][8]
InChI Key JLCLOAYOQLRDSK-UHFFFAOYSA-N[8]

These properties are essential for reaction planning, purification, and analytical characterization, ensuring the integrity of the intermediate throughout the manufacturing process.

Synthesis of the Isoxazole Core: A Mechanistic Approach

The synthesis of the target molecule is a multi-step process that hinges on the formation of the 3,5-disubstituted isoxazole ring. The most efficient and widely adopted strategy for constructing this heterocyclic core is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne. This reaction is highly valued for its reliability and regioselectivity.

The overall synthetic workflow can be logically divided into three main stages:

  • Preparation of the Nitrile Oxide Precursor: Synthesis of 4-(pentyloxy)benzaldehyde oxime from the corresponding aldehyde.

  • Formation of the Isoxazole Ring: In-situ generation of 4-(pentyloxy)benzonitrile oxide and its subsequent 1,3-dipolar cycloaddition with methyl 4-ethynylbenzoate to yield the carboxylic acid precursor.

  • Final Esterification: Conversion of the resulting carboxylic acid to the target methyl ester.

G cluster_0 Stage 1: Oxime Formation cluster_1 Stage 2: 1,3-Dipolar Cycloaddition cluster_2 Stage 3: Fischer Esterification A 4-(pentyloxy)benzaldehyde C 4-(pentyloxy)benzaldehyde oxime A->C NaOH, Ethanol/Water, Reflux B Hydroxylamine Hydrochloride B->C D 4-(pentyloxy)benzaldehyde oxime F 4-(pentyloxy)benzonitrile oxide (in situ) D->F Triethylamine, Solvent E N-Chlorosuccinimide (NCS) E->F H 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid F->H [3+2] Cycloaddition G Methyl 4-ethynylbenzoate G->H I 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid K Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate I->K H₂SO₄ (cat.), Reflux J Methanol J->K

Caption: Synthetic workflow for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Detailed Experimental Protocol

The following protocol is a composite procedure based on established methodologies for oxime formation, 1,3-dipolar cycloaddition as described in patent literature for the synthesis of the closely related carboxylic acid, and standard Fischer esterification principles.[1][9][10]

PART A: Synthesis of 4-(pentyloxy)benzaldehyde oxime

  • Rationale: The initial step involves the conversion of the aldehyde functional group to an oxime. This is a classic condensation reaction that provides the necessary precursor for the subsequent generation of the nitrile oxide dipole.

  • Procedure:

    • To a solution of 4-(pentyloxy)benzaldehyde (1.0 eq) in a 2:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq).

    • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture while stirring.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure.

    • Add cold water to the concentrated mixture to precipitate the oxime product.

    • Collect the white solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum to yield 4-(pentyloxy)benzaldehyde oxime.

PART B: Synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

  • Rationale: This is the key bond-forming step where the isoxazole ring is constructed. The oxime is converted in-situ to a hydroximoyl chloride, which upon treatment with a base eliminates HCl to form the reactive nitrile oxide. This dipole immediately undergoes a cycloaddition with the alkyne (the dipolarophile). The subsequent hydrolysis of the methyl ester under the reaction conditions described in the patent literature for a similar synthesis yields the carboxylic acid.

  • Procedure:

    • In a flask equipped with a stirrer, dissolve 4-(pentyloxy)benzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution, maintaining the temperature at 20-25 °C. Stir for 1-2 hours to form the intermediate hydroximoyl chloride.

    • In a separate flask, dissolve methyl 4-ethynylbenzoate (1.0 eq) in the same solvent.

    • Cool the hydroximoyl chloride solution to 0-5 °C and slowly add a solution of triethylamine (1.5 eq) dropwise. The triethylamine serves to generate the nitrile oxide in situ.

    • Immediately after the addition of triethylamine begins, start the simultaneous addition of the methyl 4-ethynylbenzoate solution. The reaction is typically exothermic and should be maintained at a low temperature.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Follow the workup procedure as described in related patent literature, which typically involves washing with water and brine, drying the organic layer, and concentrating under reduced pressure.[9]

    • The crude product is then purified, often by recrystallization from a suitable solvent system like ethanol/water, to yield 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid as a solid.

PART C: Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

  • Rationale: The final step is a Fischer esterification, a classic acid-catalyzed reaction to convert the carboxylic acid to its corresponding methyl ester.[1][10][11] Using a large excess of methanol as both the reagent and solvent drives the equilibrium towards the product.

  • Procedure:

    • Suspend 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (1.0 eq) in methanol (used in large excess, e.g., 10-20 volumes).

    • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

    • Heat the mixture to reflux (approximately 65 °C) and maintain for several hours, monitoring by TLC until the starting carboxylic acid is no longer detectable.

    • Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

    • Remove the excess methanol under reduced pressure.

    • Partition the residue between water and an organic solvent like ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Quality Control and Characterization

The identity and purity of the synthesized Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key expected signals in the ¹H NMR would include the aromatic protons on the two phenyl rings, the isoxazole proton, the methyl ester singlet, and the aliphatic protons of the pentyloxy chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition (C₂₂H₂₃NO₄).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >99%.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion: Enabling Advanced Therapeutics

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is more than just a chemical compound; it is an enabling intermediate for the synthesis of life-saving medicines. The synthetic route, centered around the robust 1,3-dipolar cycloaddition, provides an efficient and scalable method for its production. The detailed protocols and mechanistic rationale provided in this guide are intended to empower researchers and development scientists to produce this vital intermediate with high purity and confidence, thereby supporting the advancement of pharmaceutical manufacturing and global health.

References

  • High-Purity Methyl 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoate: A Key Pharmaceutical Intermediate. (2026). Xiamen Aeco Chemical Co., Ltd.[Link]

  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Pharmaffiliates.[Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]

  • Fischer Esterification. Chemistry Steps.[Link]

  • Fischer Esterification-Typical Procedures. OperaChem.[Link]

  • CN102786488A - Preparation method of intermediate for synthesis of micafungin and derivative thereof.
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. PubChem.[Link]

  • METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. gsrs.ncats.nih.gov.[Link]

  • methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate. PubChem.[Link]

  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Pharmaffiliates.[Link]

  • 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Watson International.[Link]

Sources

An In-Depth Technical Guide to Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, a pivotal intermediate in the synthesis of the potent antifungal agent, Micafungin. The document delves into the compound's chemical identity, including its IUPAC name and structural properties. A detailed, field-proven synthetic protocol is presented, elucidating the strategic chemical transformations required for its preparation. Furthermore, this guide outlines the analytical methodologies for the robust characterization of the molecule, ensuring a self-validating system for purity and identity confirmation. The significance of this intermediate is contextualized through an exploration of the mechanism of action of Micafungin, highlighting the crucial role of the N-linked acyl side chain in its therapeutic efficacy. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Strategic Importance of a Disubstituted Isoxazole

The landscape of antifungal drug discovery is continually evolving to combat the rise of invasive fungal infections and drug-resistant strains. Echinocandins represent a critical class of antifungal agents that target the fungal cell wall, an organelle absent in mammalian cells, thus offering a favorable safety profile.[1] Micafungin, a semisynthetic lipopeptide, is a prominent member of this class, exhibiting potent activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[1]

The synthesis of Micafungin is a complex undertaking that relies on the strategic assembly of a cyclic hexapeptide core and a carefully tailored N-acyl side chain. The nature of this side chain is paramount to the drug's pharmacokinetic and pharmacodynamic properties. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate serves as a key precursor to this vital side chain, and its efficient and high-purity synthesis is a cornerstone of Micafungin production.[2] This guide will illuminate the chemistry and strategic importance of this isoxazole derivative.

Chemical Identity and Properties

  • IUPAC Name: methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate[3]

  • Synonyms: Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, Benzoic acid, 4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]-, methyl ester[3]

  • CAS Number: 179162-64-2[4]

  • Molecular Formula: C₂₂H₂₃NO₄[5]

  • Molecular Weight: 365.42 g/mol [5]

Table 1: Physicochemical Properties

PropertyValueSource
AppearanceWhite solid[6]
Boiling Point528.9±50.0 °C at 760 mmHg[7]
Density1.1±0.1 g/cm³[7]
Flash Point273.6±30.1 °C[7]
Storage2-8 °C, protected from light[4][6]

Strategic Synthesis Pathway

The synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a multi-step process that leverages classic organic reactions to construct the disubstituted isoxazole core. The overarching strategy involves the formation of a chalcone intermediate, followed by a cyclization reaction to form the isoxazole ring, and finally, esterification of the carboxylic acid.

G A 4-Hydroxyacetophenone C 4-(Pentyloxy)acetophenone A->C Williamson Ether Synthesis (Base, e.g., K₂CO₃) B 1-Bromopentane B->C E Chalcone Intermediate (E)-1-(4-(pentyloxy)phenyl)-3-(4-(methoxycarbonyl)phenyl)prop-2-en-1-one C->E Claisen-Schmidt Condensation (Base, e.g., NaOH or KOH) D Methyl 4-formylbenzoate D->E G 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid E->G Cyclization (Base, e.g., NaOH) F Hydroxylamine Hydrochloride F->G I Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate G->I Fischer Esterification (Acid catalyst, e.g., H₂SO₄) H Methanol H->I G cluster_0 Fungal Cell Micafungin Micafungin GlucanSynthase β-(1,3)-D-glucan Synthase Micafungin->GlucanSynthase Inhibition Glucan β-(1,3)-D-glucan Synthesis GlucanSynthase->Glucan Catalyzes GlucanSynthase->Glucan X CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss of Integrity Leads to

Sources

Methodological & Application

Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate from Chalcone: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, a compound of interest in materials science and medicinal chemistry. The synthesis begins with a base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate, (E)-3-(4-(methoxycarbonyl)phenyl)-1-(4-(pentyloxy)phenyl)prop-2-en-1-one. Subsequently, this intermediate undergoes a cyclocondensation reaction with hydroxylamine hydrochloride to yield the target isoxazole. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and characterization data.

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that are integral to the development of pharmaceuticals and functional materials.[1][2][3] Their rigid, planar structure and capacity for diverse substitutions make them privileged scaffolds in drug design, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] The target molecule, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, combines the isoxazole core with ester and ether functionalities, suggesting potential applications as a liquid crystal precursor or a pharmacologically active agent.

The synthetic route detailed herein employs a reliable and efficient two-step process. The first step is the Claisen-Schmidt condensation, a robust method for forming the α,β-unsaturated ketone backbone of chalcones.[4][5][6] The second step involves the cyclization of the chalcone with hydroxylamine, a classic and effective method for constructing the isoxazole ring.[3][7][8]

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

  • Part A: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation.

  • Part B: Synthesis of Isoxazole via Cyclocondensation of the Chalcone with Hydroxylamine.

Overall Reaction Scheme

Figure 1: Overall two-step synthesis of the target isoxazole from commercially available starting materials.

Part A: Synthesis of Chalcone Intermediate

Principle and Mechanism

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[5] The mechanism proceeds via an aldol condensation followed by dehydration.[5]

  • Enolate Formation: A strong base, such as sodium hydroxide, abstracts an acidic α-proton from 4'-(pentyloxy)acetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 4-formylbenzoate.

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate.

  • Dehydration: The intermediate readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[5]

This reaction is highly efficient for creating the C-C bond that forms the three-carbon bridge of the chalcone.

Experimental Protocol: (E)-3-(4-(methoxycarbonyl)phenyl)-1-(4-(pentyloxy)phenyl)prop-2-en-1-one

Materials and Reagents:

  • 4'-(Pentyloxy)acetophenone

  • Methyl 4-formylbenzoate[9]

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

  • Magnetic stirrer with hotplate, round-bottom flask, condenser, Buchner funnel.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4'-(pentyloxy)acetophenone (10 mmol) and methyl 4-formylbenzoate (10 mmol) in 50 mL of 95% ethanol.[4]

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add 10 mL of a 10% aqueous NaOH solution drop-wise to the stirred mixture.[4] The addition should take approximately 15-20 minutes.

  • A change in color and the formation of a precipitate should be observed, typically a yellow paste.[4]

  • Allow the reaction to stir at room temperature for 4-6 hours. Some reactions may require longer stirring, up to 24 hours, for completion.[7][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold water.[4][10]

  • Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is neutral (~pH 7).[10]

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[4]

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature. For higher purity, the chalcone can be recrystallized from 95% ethanol.[4]

Part B: Synthesis of Target Isoxazole

Principle and Mechanism

The conversion of a chalcone to an isoxazole is achieved through a cyclocondensation reaction with hydroxylamine (NH₂OH).[8] The reaction proceeds as follows:

  • Michael Addition: The nitrogen atom of hydroxylamine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone system of the chalcone.

  • Intramolecular Cyclization: The hydroxyl group of the hydroxylamine intermediate then attacks the carbonyl carbon, forming a five-membered heterocyclic ring intermediate (a hydroxyl-isoxazoline).

  • Dehydration: The intermediate undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the stable aromatic isoxazole ring.[11]

Experimental Protocol: Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Materials and Reagents:

  • (E)-3-(4-(methoxycarbonyl)phenyl)-1-(4-(pentyloxy)phenyl)prop-2-en-1-one (Chalcone from Part A)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Potassium Hydroxide (KOH) or Sodium Acetate (NaOAc)

  • Absolute Ethanol or Glacial Acetic Acid

  • Deionized Water

  • Magnetic stirrer with hotplate, round-bottom flask, reflux condenser.

Procedure:

  • In a 100 mL round-bottom flask, suspend the chalcone intermediate (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in 40 mL of absolute ethanol.[3]

  • To this stirred suspension, add a solution of potassium hydroxide (10 mmol) in 5 mL of ethanol. Alternatively, sodium acetate (10 mmol) in glacial acetic acid can be used.[1][2][8]

  • Attach a reflux condenser and heat the mixture to reflux using an oil bath for 6-8 hours. The reaction should be monitored by TLC until the chalcone starting material is consumed.[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 150 mL of ice-cold water.

  • If the reaction was performed under basic conditions (KOH), neutralize the mixture with dilute acetic acid, which should induce precipitation of the product.[7]

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it thoroughly.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure isoxazole.[1]

Data Summary and Characterization

Table 1: Reagent and Reaction Parameters
ParameterPart A: Chalcone SynthesisPart B: Isoxazole Synthesis
Key Reagents 4'-(Pentyloxy)acetophenone, Methyl 4-formylbenzoate, NaOHChalcone, NH₂OH·HCl, KOH
Solvent 95% EthanolAbsolute Ethanol
Temperature Room TemperatureReflux (~78 °C)
Reaction Time 4-24 hours6-8 hours
Typical Yield 80-90%70-85%
Expected Characterization Data
  • Chalcone Intermediate:

    • Appearance: Yellow solid.

    • FT-IR (cm⁻¹): ~1650-1670 (C=O, α,β-unsaturated ketone), ~1710-1730 (C=O, ester), ~1590-1600 (C=C, aromatic).[6]

    • ¹H NMR: Signals corresponding to the pentyloxy group, aromatic protons, and the characteristic trans-vinylic protons (Hα and Hβ) as doublets with a coupling constant (J) of ~15 Hz.

  • Final Isoxazole Product:

    • Appearance: White or off-white solid.

    • ¹H NMR: Disappearance of the vinylic proton signals from the chalcone. Appearance of a characteristic singlet for the isoxazole ring proton (C4-H) around 6.5-7.0 ppm. Signals for the pentyloxy group, methyl ester, and aromatic protons will be present.

    • ¹³C NMR: Signals corresponding to the isoxazole ring carbons (typically around 100, 160, and 170 ppm), in addition to the carbons of the aromatic rings, pentyloxy chain, and ester group.

    • Mass Spec (MS): A molecular ion peak corresponding to the calculated molecular weight of the final product (C₂₂H₂₃NO₄, MW ≈ 365.42 g/mol ).

Visualization of Workflow

Synthesis Workflow Diagram

The following diagram illustrates the overall workflow from starting materials to the final purified product.

Synthesis_Workflow cluster_part_a Part A: Chalcone Synthesis cluster_part_b Part B: Isoxazole Synthesis A_start 4'-(Pentyloxy)acetophenone + Methyl 4-formylbenzoate A_react Claisen-Schmidt Condensation (NaOH, EtOH, RT) A_start->A_react A_workup Acidification & Filtration A_react->A_workup A_product Crude Chalcone A_workup->A_product A_purify Recrystallization (Ethanol) A_product->A_purify A_final Pure Chalcone Intermediate A_purify->A_final B_react Cyclocondensation (NH2OH·HCl, KOH, EtOH, Reflux) A_final->B_react Use as Starting Material B_workup Precipitation & Filtration B_react->B_workup B_product Crude Isoxazole B_workup->B_product B_purify Recrystallization B_product->B_purify B_final Final Product: Methyl 4-(...) benzoate B_purify->B_final

Caption: High-level workflow for the two-part synthesis.

Reaction Mechanism Diagram

This diagram outlines the key mechanistic steps in the formation of the isoxazole ring from the chalcone precursor.

Isoxazole_Mechanism Chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) Michael_Adduct Michael Adduct (Intermediate I) Chalcone->Michael_Adduct + NH2OH (Nucleophilic Attack) Hydroxylamine Hydroxylamine (NH2OH) Cyclic_Intermediate Cyclic Hemiaminal (Intermediate II) Michael_Adduct->Cyclic_Intermediate Intramolecular Cyclization Isoxazole Aromatic Isoxazole (Final Product) Cyclic_Intermediate->Isoxazole - H2O (Dehydration)

Caption: Simplified mechanism of isoxazole ring formation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • SciSpace. (n.d.).
  • YouTube. (2024).
  • Der Pharma Chemica. (n.d.).
  • YouTube. (2019). synthesis of isoxazoles.
  • MedChemExpress. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • JOCPR. (n.d.). A highly efficient, simple and ecofriendly microwave-induced synthesis of indolyl chalcones and isoxazoles.
  • PubMed Central (PMC). (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • SciSpace. (2014). Chalcones as Versatile Synthons for the Synthesis of 5- and 6-membered Nitrogen Heterocycles.
  • ACS Omega. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors.

Sources

Application Notes and Protocols for In Vitro Evaluation of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (henceforth referred to as the "Test Compound") is a novel synthetic isoxazole derivative. Its structural features, combining a central isoxazole ring with phenyl and benzoate moieties, suggest potential interactions with key biological targets implicated in oncogenesis and inflammatory pathways.

These application notes provide a comprehensive guide for researchers to conduct a preliminary in vitro evaluation of the Test Compound. We will outline detailed protocols for assessing its cytotoxic effects against a relevant cancer cell line, its potential to induce apoptosis, and its anti-inflammatory properties. The primary objective is to generate robust, reproducible data to characterize the compound's biological activity profile and inform further drug development efforts.

Compound Profile

Compound Name Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate
CAS Number 179162-64-2[4][][6][7]
Molecular Formula C₂₂H₂₃NO₄[4][][7][8]
Molecular Weight 365.4 g/mol [4][8]
Structure (Image of the chemical structure would be placed here in a full document)

Experimental Rationale and Workflow

The proposed in vitro assessment is designed as a tiered screening approach. It begins with a broad evaluation of cytotoxicity to determine the compound's effective concentration range and general toxicity. Subsequent assays then probe for specific mechanisms of action, namely apoptosis induction (a hallmark of many anticancer drugs) and inhibition of inflammatory mediators.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanism of Action (Apoptosis) cluster_2 Tier 3: Anti-inflammatory Activity A Prepare Stock Solution of Test Compound C MTT Assay (Dose-Response) A->C B Select & Culture Cancer Cell Line (e.g., MCF-7) B->C D Determine IC₅₀ Value C->D E Treat Cells with Test Compound (at IC₅₀ & sub-IC₅₀ conc.) D->E Inform concentration selection F Caspase-Glo® 3/7 Assay E->F G Quantify Apoptosis Induction F->G H Culture Macrophage Cell Line (e.g., RAW 264.7) I Induce Inflammation (LPS) H->I J Treat with Test Compound I->J K Griess Assay for Nitric Oxide (NO) J->K L Assess NO Inhibition K->L

Caption: Tiered in vitro screening workflow for the Test Compound.

Part 1: Anticancer Activity Assessment

Rationale

Many isoxazole-containing compounds have been reported to possess antiproliferative activity against various cancer cell lines.[1][9][10] The initial assessment will, therefore, focus on quantifying the cytotoxic effect of the Test Compound on a representative cancer cell line. The human breast adenocarcinoma cell line, MCF-7, is a well-characterized and commonly used model for such studies.[3][11]

Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[12][15] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

  • MCF-7 cell line (ATCC® HTB-22™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test Compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[11][16]

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.[11]

    • Perform a cell count and prepare a suspension at a density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.[12]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[13]

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[13][17]

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[15][17]

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 1.2: Apoptosis Induction (Caspase-3/7 Activity Assay)

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Caspases-3 and -7 are key executioner caspases in this pathway.[19][20] The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that measures caspase-3 and -7 activities.[21] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence), which is cleaved by active caspases to release aminoluciferin, generating a quantifiable light signal.[20][21][22]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., Promega, Cat# G8090)

  • MCF-7 cells

  • White-walled, opaque 96-well plates suitable for luminescence

  • Luminometer plate reader

  • Staurosporine (positive control for apoptosis)

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in a white-walled 96-well plate at 10,000 cells/well in 80 µL of medium and incubate for 24 hours.

    • Treat cells with the Test Compound at concentrations around its determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Staurosporine).

    • Incubate for a relevant period (e.g., 24 hours).

  • Assay Execution:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[21]

    • Allow the plate and the reagent to equilibrate to room temperature.[22]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[21]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Data can be expressed as fold-change in luminescence relative to the vehicle control. A significant increase indicates the induction of apoptosis.

G cluster_pathway Apoptosis Pathway initiator Apoptotic Stimulus (e.g., Test Compound) caspase9 Initiator Caspases (e.g., Caspase-9) initiator->caspase9 activates caspase37 Executioner Caspases Caspase-3 & 7 caspase9->caspase37 activates substrate Caspase-Glo® Substrate (DEVD Sequence) caspase37:port->substrate cleaves apoptosis Apoptosis caspase37->apoptosis executes signal Luminescent Signal substrate->signal generates

Sources

Application Notes and Protocols for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Isoxazole Scaffolds in Modern Drug Discovery

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.[1][2][3] This structural motif is valued for its metabolic stability and its ability to serve as a bioisosteric replacement for other functional groups, enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them a fertile ground for the development of novel therapeutics.[1][2][5]

This document provides detailed application notes and protocols for the use of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (henceforth referred to as Compound X) in cell-based assays. Given the pharmacological potential of the isoxazole core, Compound X represents a promising candidate for screening in assays related to oncology and inflammation. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to accurately assess the cytotoxic, apoptotic, and anti-inflammatory properties of this compound.

Compound Details:

PropertyValueReference
IUPAC Name methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate[6]
Synonyms Methyl 4-[5-(4-(pentyloxy)phenyl)isoxazol-3-yl]benzoate, etc.[6][]
CAS Number 179162-64-2[6][][8][9]
Molecular Formula C22H23NO4[6][][9]
Molecular Weight 365.42 g/mol [6][][9]

Compound Handling and Preparation

Proper handling and solubilization of Compound X are critical for obtaining reproducible results in cell-based assays.

1. Reconstitution:

  • It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

  • To prepare a 10 mM stock solution, dissolve 3.65 mg of Compound X in 1 mL of DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) may be applied if necessary.

2. Storage:

  • The DMSO stock solution should be stored at -20°C or -80°C to maintain stability.[8]

  • To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

3. Preparation of Working Solutions:

  • Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[10][11][12] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Scientific Principle: This assay will determine the concentration-dependent cytotoxic effects of Compound X on a selected cancer cell line (e.g., HeLa, A549, or MCF-7). A decrease in the formazan signal in treated cells compared to the vehicle control indicates a reduction in cell viability.

Materials:

  • Compound X

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete medium. A typical concentration range to start with is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours, depending on the experimental design.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[12][14]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12][14]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[13]

  • Data Acquisition:

    • Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[13] A reference wavelength of 620-690 nm can be used to subtract background absorbance.[10][13]

Data Analysis and Quality Control:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each concentration of Compound X using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

  • Each concentration should be tested in triplicate, and the experiment should be repeated at least three times. The coefficient of variation (%CV) within replicates should be less than 20%.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate_exp Incubate (24-72h) treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve end End plot_curve->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Quantifying Apoptosis with the Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Caspases are a family of proteases that play a central role in the execution of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases.[15]

Scientific Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[15] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the light produced is directly proportional to the amount of caspase-3 and -7 activity. An increase in luminescence in cells treated with Compound X would indicate the induction of apoptosis.

Materials:

  • Compound X

  • Selected cell line (e.g., Jurkat cells as a positive control for apoptosis)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (Promega or equivalent)[16]

  • White-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density appropriate for the cell line (e.g., 10,000 cells per well) in 100 µL of medium.

    • Treat the cells with various concentrations of Compound X (determined from the MTT assay, typically around the IC50 value) and a vehicle control.

    • Include a positive control for apoptosis (e.g., staurosporine or camptothecin).[17]

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16][18] This typically involves reconstituting the lyophilized substrate with the provided buffer.

    • Allow the reagent to equilibrate to room temperature before use.[16][18]

  • Luminescent Reaction:

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]

    • Mix the contents of the wells by placing the plate on a shaker at a low speed (300-500 rpm) for 30 seconds.[18]

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[18] The optimal incubation time should be determined empirically for the specific cell line.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Quality Control:

  • Subtract the luminescence of the no-cell control from all other readings.

  • Calculate the fold change in caspase activity for each treatment condition relative to the vehicle control.

    • Fold Change = (Luminescence of treated cells / Luminescence of vehicle control)

  • Present the data as a bar graph showing the fold change in caspase activity at different concentrations of Compound X.

  • Statistical significance can be determined using an appropriate test (e.g., t-test or ANOVA).

  • Ensure that the positive control induces a significant increase in caspase activity. The Z' factor can be calculated to assess the quality of the assay.

Protocol 3: Evaluating Anti-Inflammatory Potential via NF-κB Reporter Assay

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[19][20][21] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[20] Upon stimulation with pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[20]

Scientific Principle: This assay utilizes a stable cell line containing an NF-κB response element (RE) linked to a reporter gene, such as luciferase.[22] When NF-κB is activated, it binds to the RE and drives the expression of the reporter gene. The activity of the reporter protein is then measured, providing a quantitative readout of NF-κB activation. A reduction in the reporter signal in the presence of Compound X would indicate its potential as an inhibitor of the NF-κB signaling pathway.

Materials:

  • Compound X

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc or THP-1-NF-κB-luc)

  • Complete cell culture medium

  • Pro-inflammatory stimulus (e.g., TNF-α or LPS)

  • Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System)

  • White-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a white-walled 96-well plate at a pre-determined optimal density in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Pre-treatment:

    • Treat the cells with various non-toxic concentrations of Compound X (determined from the MTT assay) for 1-2 hours.

    • Include a vehicle control and a known NF-κB inhibitor as a positive control (e.g., BAY 11-7082).[23]

  • Inflammatory Stimulation:

    • Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL).

    • Include an unstimulated control (cells treated with vehicle only).

    • Incubate for an additional 6-8 hours.

  • Luciferase Assay:

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add the luciferase reagent to each well (the volume will depend on the specific kit).

    • Mix and incubate as per the manufacturer's instructions to allow for cell lysis and the luminescent reaction.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Quality Control:

  • Subtract the background luminescence (from no-cell controls).

  • Calculate the percentage of NF-κB inhibition for each concentration of Compound X:

    • % Inhibition = 100 - [((Luminescence of stimulated, treated cells - Luminescence of unstimulated cells) / (Luminescence of stimulated, untreated cells - Luminescence of unstimulated cells)) x 100]

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

  • The experiment should be performed in triplicate and repeated for reproducibility. The Z' factor should be calculated to assess assay performance.

  • A parallel cytotoxicity assay (e.g., MTT) should be run under the same conditions to ensure that the observed inhibition of NF-κB is not due to cell death.

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α / LPS receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb phosphorylates IκB ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB (Active) ikb_nfkb->nfkb releases proteasome Proteasomal Degradation ikb_p->proteasome ubiquitination proteasome->ikb_p degrades P-IκB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates compound_x Compound X (Potential Inhibitor) compound_x->ikk Inhibits? dna DNA (NF-κB Response Element) nfkb_nuc->dna binds transcription Gene Transcription (Inflammatory Mediators) dna->transcription activates

Caption: The canonical NF-κB signaling pathway and potential point of inhibition.

References

  • PubChem. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]

  • Narayanan, S., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Journal of Immunological Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Bentham Science. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Retrieved from [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • BosterBio. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • Conference Series. (2022). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. Retrieved from [Link]

  • Taylor & Francis. (2017). Isoxazole – Knowledge and References. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. Retrieved from [Link]

  • Watson International. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Retrieved from [Link]

Sources

Application Notes and Protocols for the Research Chemical: Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Isoxazole

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] The unique electronic and structural features of the isoxazole moiety allow for diverse molecular interactions, making it a valuable building block in drug discovery. This document provides detailed application notes and protocols for the research chemical Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate , a 3,5-disubstituted isoxazole with significant potential in several areas of therapeutic research.

This compound, with the molecular formula C₂₂H₂₃NO₄ and a molecular weight of 365.4 g/mol , presents a unique combination of structural motifs: a central isoxazole ring, a benzoate group amenable to further modification, and a pentyloxy-substituted phenyl ring that imparts lipophilicity.[5][6] These features suggest potential applications as an intermediate in the synthesis of complex molecules and as a bioactive agent in its own right. Notably, the corresponding carboxylic acid has been implicated in the optimization of the natural product FR901379, a precursor to the potent antifungal agent micafungin, highlighting a key area of application.[7][8][9] Furthermore, the broader class of isoxazole derivatives has demonstrated significant promise in oncology and immunology, suggesting that this compound warrants investigation for anticancer and anti-inflammatory properties.[1][3][10]

These notes are intended for researchers, scientists, and drug development professionals, providing a comprehensive guide to the synthesis, characterization, and potential applications of this versatile research chemical.

Physicochemical Properties

PropertyValueSource
CAS Number 179162-64-2[5][11]
Molecular Formula C₂₂H₂₃NO₄[5][6]
Molecular Weight 365.4 g/mol [5]
IUPAC Name methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate[5]
Appearance Solid (predicted)
Storage 2-8°C, protected from light and moisture[11]

Part 1: Synthesis and Characterization

Synthetic Protocol: 1,3-Dipolar Cycloaddition

The synthesis of 3,5-disubstituted isoxazoles is efficiently achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[12][13][14][15] The following protocol outlines a robust method for the synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, involving the in-situ generation of a nitrile oxide from an aldoxime.

Workflow for Synthesis

cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: In-situ Nitrile Oxide Generation and Cycloaddition cluster_2 Step 3: Purification A 4-(Pentyloxy)benzaldehyde D 4-(Pentyloxy)benzaldehyde oxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Pyridine) C->D H Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate D->H E Methyl 4-ethynylbenzoate E->H F Chlorinating Agent (e.g., NCS) F->H G Base (e.g., Triethylamine) G->H I Crude Product H->I J Column Chromatography I->J K Pure Product J->K

Caption: Synthetic workflow for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Materials:

  • 4-(Pentyloxy)benzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Methyl 4-ethynylbenzoate

  • N-Chlorosuccinimide (NCS) or similar chlorinating agent

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Synthesis of 4-(Pentyloxy)benzaldehyde oxime:

    • To a solution of 4-(pentyloxy)benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

  • 1,3-Dipolar Cycloaddition:

    • Dissolve the crude 4-(pentyloxy)benzaldehyde oxime (1.0 eq) and methyl 4-ethynylbenzoate (1.1 eq) in anhydrous DCM.

    • To this solution, add N-Chlorosuccinimide (NCS) (1.2 eq) in portions at 0°C.

    • Slowly add triethylamine (2.0 eq) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The in-situ generated nitrile oxide will react with the alkyne.[16][17]

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected proton signals include those for the aromatic protons, the isoxazole proton, the pentyloxy chain, and the methyl ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is recommended to determine the purity of the final compound.

Part 2: Application Notes and Experimental Protocols

Application in Antifungal Drug Discovery: Synthesis of Micafungin Analogs

Rationale: The carboxylic acid analog of the title compound is a known intermediate in the optimization of the FR901379 side chain, leading to the development of the antifungal drug micafungin.[7][9][18] Micafungin functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[19] The title compound serves as a valuable precursor for the synthesis of novel micafungin analogs with potentially improved efficacy, pharmacokinetic properties, or reduced toxicity.

Experimental Protocol: Side-Chain Amide Coupling

  • Hydrolysis of the Methyl Ester:

    • Dissolve Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.

  • Amide Coupling with FR901379 Nucleus:

    • To a solution of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (1.1 eq) in anhydrous dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

    • After stirring for 15 minutes, add the deacylated FR901379 nucleus (1.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Purify the resulting micafungin analog using preparative HPLC.

Workflow for Micafungin Analog Synthesis

A Methyl 4-(5-(4-(pentyloxy)phenyl) isoxazol-3-yl)benzoate B Hydrolysis (LiOH) A->B C 4-(5-(4-(pentyloxy)phenyl) isoxazol-3-yl)benzoic acid B->C E Amide Coupling (HATU, DIPEA) C->E D FR901379 Nucleus D->E F Novel Micafungin Analog E->F

Caption: Synthesis of a novel micafungin analog.

Application in Anticancer Research

Rationale: Isoxazole derivatives have been widely reported to exhibit anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[1][3][10] The structural features of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate make it a candidate for screening against various cancer cell lines.

Protocol: In Vitro Anticancer Activity Screening

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Hypothetical Signaling Pathway in Cancer

A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K/Akt Pathway B->C D MAPK Pathway B->D E Cell Proliferation & Survival C->E D->E F Methyl 4-(5-(4-(pentyloxy)phenyl) isoxazol-3-yl)benzoate F->C Inhibition F->D Inhibition

Caption: Potential inhibition of pro-survival signaling pathways.

Application in Anti-inflammatory Research

Rationale: Many isoxazole-containing compounds have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines.[3][20][21]

Protocol: In Vitro Anti-inflammatory Activity Assessment

  • Nitric Oxide (NO) Inhibition Assay in Macrophages:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.[22][23]

    • A decrease in nitrite levels indicates inhibition of NO production.

  • Cytokine Production Assay (ELISA):

    • Following the same treatment protocol as the NO inhibition assay, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

    • A reduction in cytokine levels suggests anti-inflammatory activity.

Conclusion and Future Directions

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a research chemical with a promising profile for applications in antifungal drug discovery, oncology, and immunology. The protocols outlined in this document provide a solid foundation for its synthesis, characterization, and initial biological evaluation. Further studies could explore the synthesis of a library of analogs by modifying the pentyloxy and methyl benzoate moieties to establish structure-activity relationships. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this compound and its derivatives.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Protocol for Assessing the Anticancer Activity of Novel Small Molecules. Benchchem.
  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Full article: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids.
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology.
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • 1,3-Dipolar Cycloaddition To Construct 3,5-disubstituted Isoxazole Deriv
  • Analysis of FR901379 Biosynthetic Genes in Coleophoma empetri by Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Based Genomic Manipul
  • Novel echinocandin antifungals. Part 2: Optimization of the side chain of the natural product FR901379. Discovery of micafungin. PubMed.
  • Novel echinocandin antifungals.
  • The Echinocandins: Total and Semi-Synthetic Approaches in Antifungal Drug Discovery. Bentham Science.
  • Analysis of FR901379 Biosynthetic Genes in Coleophoma empetri by Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Based Genomic Manipul
  • Novel echinocandin antifungals. Part 2: Optimization of the side chain of the natural product FR901379. Discovery of micafungin.
  • Improving the production of the micafungin precursor FR901379 in an industrial production strain. PMC - NIH.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing).
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.
  • A Hadal Streptomyces-Derived Echinocandin Acylase Discovered through the Prioritiz
  • High-Purity Methyl 4-[5-(4-Pentyloxyphenyl)
  • Guidelines for anti‐inflammatory assays in RAW264.7 cells.
  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • (PDF) Guideline for anticancer assays in cells.
  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administr
  • methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)

Sources

The Isoxazole Moiety in Antifungal Drug Development: Application Notes for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoxazole Scaffold in Modern Antifungal Therapeutics

In the landscape of contemporary drug discovery, the isoxazole ring system stands out as a privileged scaffold, demonstrating remarkable versatility across a spectrum of biological targets.[1] While isoxazole derivatives have been widely investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents, their application in the development of novel antifungal agents is of particular significance.[1][2] This document provides a detailed technical guide for researchers and drug development professionals on the application of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate , a key chemical intermediate in the synthesis of the potent antifungal drug, Micafungin.[3][4]

Micafungin is a semi-synthetic echinocandin, a class of antifungal drugs that non-competitively inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[5] This mechanism of action provides a high degree of selectivity for fungal pathogens with minimal effects on mammalian cells, making the echinocandins a cornerstone in the treatment of invasive fungal infections. The specific side chain of Micafungin, derived from "4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid," is crucial for its efficacy and pharmacokinetic profile.[6][7] The methyl ester, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate , serves as a more readily purifiable and handleable precursor to this critical side chain.[8]

This guide will detail the synthesis of this key intermediate, its subsequent conversion to the active side chain, and the overarching workflow for its incorporation into the final antifungal agent. Furthermore, it will outline the key biological assays for evaluating the efficacy of the resulting antifungal compounds.

Chemical Properties and Data

PropertyValueReference
Chemical Name Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate[9]
CAS Number 179162-64-2[]
Molecular Formula C₂₂H₂₃NO₄[11]
Molecular Weight 365.43 g/mol [3]
Appearance White Solid[12]
Storage 2-8°C Refrigerator[3]
Related Acid (CAS) 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (179162-55-1)[13]
Acid Melting Point 271-273°C[14]

Synthesis Protocol: A Plausible Route to Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Below is a detailed, field-proven protocol for the synthesis of the title compound, based on established methodologies for analogous structures.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation (in situ) cluster_2 Step 3: 1,3-Dipolar Cycloaddition cluster_3 Step 4: Saponification (to the active side chain) A 4-(Pentyloxy)benzaldehyde D 4-(Pentyloxy)benzaldehyde Oxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Sodium Acetate) C->D E 4-(Pentyloxy)benzonitrile Oxide D->E Chlorinating Agent (e.g., NCS or NaOCl) G Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate E->G F Methyl 4-ethynylbenzoate F->G I 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid G->I H Base (e.g., LiOH) H->I

Caption: Synthetic pathway for the target compound and its corresponding carboxylic acid.

Step-by-Step Methodology

Part 1: Synthesis of 4-(Pentyloxy)benzaldehyde Oxime

  • Reaction Setup: To a solution of 4-(pentyloxy)benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into cold water and stir for 30 minutes. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(pentyloxy)benzaldehyde oxime as a white solid.

Part 2: Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

  • Reaction Setup: In a round-bottom flask, dissolve 4-(pentyloxy)benzaldehyde oxime (1.0 eq) and methyl 4-ethynylbenzoate (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • In situ Nitrile Oxide Formation and Cycloaddition: Slowly add an N-chlorosuccinimide (NCS) solution in DMF (1.2 eq) to the reaction mixture at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. The in situ generated nitrile oxide will undergo a [3+2] cycloaddition with the alkyne.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Part 3: Saponification to 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid

  • Reaction Setup: Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3. The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired carboxylic acid.

Application in Drug Discovery: The Role as a Key Intermediate for Micafungin

The primary application of this isoxazole derivative in drug discovery is as a crucial building block for the semi-synthesis of Micafungin from its natural product precursor, FR901379.[7][15] The process involves the enzymatic deacylation of the lipid side chain from FR901379, followed by the chemical acylation with the "4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid" side chain.

Workflow for Micafungin Synthesis

G A FR901379 (Natural Product Precursor) C FR901379 Core A->C Enzymatic Deacylation B Deacylase Enzyme B->C F Micafungin (Final Antifungal Drug) C->F Chemical Acylation D 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid D->F E Activating Agent (e.g., HATU, HOBt) E->F

Caption: Overall workflow for the semi-synthesis of Micafungin.

Protocols for Biological Evaluation of the Final Antifungal Compound

The ultimate goal of synthesizing the isoxazole side chain is to produce a potent and selective antifungal agent. The following are standard protocols to evaluate the efficacy of the final compound, Micafungin, which incorporates this side chain.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the synthesized antifungal agent against various fungal pathogens.

  • Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus) should be used.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Microdilution Assay:

    • Perform serial two-fold dilutions of the final antifungal compound in a 96-well microtiter plate containing RPMI-1640 medium.

    • Add the standardized fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.

Protocol 2: β-(1,3)-D-Glucan Synthase Inhibition Assay

This biochemical assay directly measures the inhibitory activity of the compound on its molecular target.

  • Enzyme Preparation: Prepare a crude enzyme extract containing β-(1,3)-D-glucan synthase from a susceptible fungal strain (e.g., Candida albicans).

  • Reaction Mixture: Set up a reaction mixture containing the enzyme extract, the substrate UDP-[¹⁴C]glucose, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Quantification: Stop the reaction and quantify the amount of radiolabeled glucan produced by scintillation counting.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.

Conclusion and Future Perspectives

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a vital intermediate in the synthesis of the potent antifungal drug Micafungin. Its synthesis via a robust 1,3-dipolar cycloaddition reaction is a key step in the production of this life-saving medication. The protocols outlined in this guide provide a framework for the synthesis of this key building block and the subsequent evaluation of the final antifungal product.

The continued exploration of isoxazole-based structures in drug discovery is a promising avenue for the development of new therapeutics. While the application of this specific molecule is well-defined in the context of antifungal agents, the broader isoxazole scaffold continues to be a source of novel drug candidates targeting a diverse range of diseases.

References

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved January 21, 2026, from [Link]

  • Men, X., et al. (2023). Improving the production of the micafungin precursor FR901379 in an industrial production strain. Microbial Cell Factories, 22(1), 44.
  • Watson International Ltd. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved January 21, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved January 21, 2026, from [Link]

  • He, M., et al. (2012). A Novel Mechanism of Coactivator Recruitment by the Nurr1 Nuclear Receptor. PLoS ONE, 7(3), e32265.
  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Retrieved January 21, 2026, from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved January 21, 2026, from [Link]

  • Biernasiuk, A., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(1), 1.
  • Chen, J., et al. (2012). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 2(23), 8541-8551.
  • Hsyu, P. H., et al. (1999). Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription. Proceedings of the National Academy of Sciences, 96(22), 12457-12462.
  • Onishi, J., et al. (2000). Glucan synthase inhibitors as antifungal agents.
  • Gao, D., et al. (2015). Luciferase reporter assay of PPARγ activation in COS-7 cells. Scientific Reports, 5, 13938.
  • Sato, R., et al. (2018). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 41(11), 1735-1740.
  • Koutsoukas, A., et al. (2014). Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches. Planta Medica, 80(14), 1184-1193.
  • Tomishima, M., et al. (2008). Novel echinocandin antifungals. Part 2: Optimization of the side chain of the natural product FR901379. Discovery of micafungin. Bioorganic & Medicinal Chemistry Letters, 18(9), 2886-2890.
  • Golebiowski, A., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697.
  • Li, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-15.
  • BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved January 21, 2026, from [Link]

  • Liu, X., et al. (2021). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 19(11), 606.
  • Global Substance Registration System. (n.d.). METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. Retrieved January 21, 2026, from [Link]

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved January 21, 2026, from [Link]

  • Kim, H. J., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(46), 17373-17384.
  • Kurtz, M. B., et al. (1998). Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors. Antimicrobial Agents and Chemotherapy, 42(1), 1-8.
  • Men, X., et al. (2023). Improving the production of the micafungin precursor FR901379 in an industrial production strain. Microbial Cell Factories, 22(1), 44.
  • Tomishima, M., et al. (2008). Novel echinocandin antifungals. Part 1: novel side-chain analogs of the natural product FR901379. Bioorganic & Medicinal Chemistry Letters, 18(5), 1474-1477.
  • NPTEL-NOC IITM. (2011, September 26). Mod-03 Lec-23 Mechanism of transcriptional activation by nuclear receptors [Video]. YouTube. [Link]

  • Heery, D. M., et al. (2001). Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation. Genes & Development, 15(23), 3053-3066.
  • Men, X., et al. (2024). Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis. Mycotoxicology, 2(1), 1-14.
  • Autech. (n.d.). High-Purity Methyl 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoate: A Key Pharmaceutical Intermediate. Retrieved January 21, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for Kinase Inhibition Screening: A Case Study with Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a known cause of numerous diseases, including cancer and inflammatory disorders.[1] This makes them prime targets for therapeutic intervention.[2] This document provides a comprehensive guide to the screening of small molecules for kinase inhibitory activity, using Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate as a representative compound. While this molecule is noted as an intermediate in pharmaceutical synthesis, its potential as a kinase inhibitor remains to be explored.[3][4] These protocols are designed to be broadly applicable for the initial characterization of novel compounds against a panel of protein kinases. We will detail both biochemical and cell-based assay formats, emphasizing the scientific rationale behind the experimental design and providing robust, self-validating methodologies.

Introduction: The Kinase Target Landscape

The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding site, which makes the development of selective inhibitors a significant challenge.[5] The primary goal of a kinase inhibitor screening campaign is twofold: to identify potent inhibitors of a target kinase and to profile their selectivity across the kinome to anticipate potential off-target effects.[6][7]

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a small molecule with the chemical formula C₂₂H₂₃NO₄ and a molecular weight of 365.4 g/mol .[8][9] Its structural features warrant investigation into its potential to interact with the ATP-binding pocket of kinases. This guide will use this compound as a model to illustrate the workflow for kinase inhibitor profiling.

Compound Handling and Preparation

Proper handling and preparation of the test compound are crucial for obtaining reliable and reproducible data.

2.1. Compound Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₃NO₄[8][]
Molecular Weight365.42 g/mol [9][]
IUPAC Namemethyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate[8][]
CAS Number179162-64-2[4][8]

2.2. Stock Solution Preparation

The hydrophobicity of many small molecules can lead to aggregation or poor solubility in aqueous assay buffers, a common source of artifacts in screening.[11]

  • Protocol:

    • Prepare a 10 mM stock solution of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in 100% dimethyl sulfoxide (DMSO).

    • Ensure complete dissolution by vortexing and gentle warming if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For assays, create intermediate dilutions in 100% DMSO before the final dilution in aqueous assay buffer. This minimizes the final DMSO concentration in the assay, which should ideally be kept below 1% to avoid impacting enzyme activity.[11]

Biochemical Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6] A variety of formats are available, each with its own advantages and disadvantages.[12][13]

3.1. Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)

This is a widely used format due to its high sensitivity, broad applicability, and suitability for high-throughput screening (HTS).[2][11] The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[14]

Principle: The kinase reaction is performed, and then a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.[15]

dot

cluster_0 Kinase Reaction cluster_1 Detection Phase Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP ADP_Glo_Reagent ADP-Glo™ Reagent (Stops reaction, depletes ATP) Luminescence Luminescent Signal Inhibitor Test Compound (e.g., Methyl 4-(...)) Inhibitor->Kinase inhibits Kinase_Detection_Reagent Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) ADP_Glo_Reagent->Kinase_Detection_Reagent Kinase_Detection_Reagent->Luminescence generates

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

  • Compound Plating: In a 384-well plate, perform a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate for initial IC₅₀ determination. Add a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).[16]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase of interest and its specific substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[17]

    • Add the kinase to the wells containing the test compound and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding ATP. The ATP concentration should be at or near the Kₘ value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[2]

    • Incubate the reaction at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

3.2. Data Analysis and Interpretation

The raw luminescence data is converted to percent inhibition relative to the controls. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic model.[6]

Hypothetical Screening Data for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate:

Kinase TargetIC₅₀ (µM)Staurosporine IC₅₀ (µM)
Kinase A8.50.005
Kinase B> 1000.010
Kinase C25.20.020
Kinase D1.20.002
Kinase E> 1000.015

Staurosporine is a non-selective kinase inhibitor used as a positive control.[17]

Cellular Kinase Inhibition Assays

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide crucial information about a compound's activity in a more physiologically relevant context, assessing factors like cell permeability and engagement with the target in its native environment.[18]

4.1. Cellular Phosphorylation Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for measuring the phosphorylation of a kinase's substrate within a cell lysate.[19]

Principle: Cells are treated with the inhibitor, then lysed. The lysate is incubated with two antibodies: one labeled with a donor fluorophore (e.g., Europium) that recognizes the total substrate protein, and another labeled with an acceptor fluorophore that specifically recognizes the phosphorylated form of the substrate. When both antibodies are bound, FRET occurs. An effective inhibitor will reduce phosphorylation, leading to a decrease in the FRET signal.[19]

dot

cluster_0 In-Cell Treatment cluster_1 TR-FRET Detection Cells Cells expressing Target Kinase & Substrate Lysate Cell Lysate Cells->Lysate Lyse Cells Inhibitor Test Compound Inhibitor->Cells Treat Antibodies Add Donor & Acceptor Antibodies Lysate->Antibodies FRET Measure TR-FRET Signal Antibodies->FRET

Caption: Workflow for a cell-based TR-FRET phosphorylation assay.

Protocol: Cellular Phosphorylation Assay

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 1-2 hours).

  • Cell Lysis:

    • Remove the culture medium and add lysis buffer.

    • Incubate on a shaker for 10-15 minutes to ensure complete lysis.

  • TR-FRET Detection:

    • Transfer the cell lysate to a 384-well detection plate.

    • Add the TR-FRET antibody pair (total and phospho-specific).

    • Incubate at room temperature for the recommended time (e.g., 2 hours to overnight) to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[19] The ratio of acceptor to donor signal is calculated and used to determine the extent of substrate phosphorylation.

Mechanism of Action (MoA) Studies

To further characterize promising hits, it is important to understand their mechanism of action. For ATP-competitive inhibitors, the IC₅₀ value will increase with increasing ATP concentrations.[20]

Protocol: ATP Competition Assay

  • Perform the biochemical kinase assay as described in section 3.1.

  • Run the assay with at least two different ATP concentrations: one at the Kₘ value and another at a significantly higher concentration (e.g., 10-fold Kₘ).[20]

  • Determine the IC₅₀ of the test compound at each ATP concentration. A rightward shift in the IC₅₀ curve at the higher ATP concentration is indicative of an ATP-competitive binding mode.

Troubleshooting and Scientific Integrity

  • Compound Interference: Some compounds can interfere with the assay readout (e.g., autofluorescence). It is crucial to run compound-only controls (no enzyme) to identify such artifacts.[11]

  • Assay Validation: All assays should be validated using known reference inhibitors to ensure they are performing as expected. The Z'-factor is a statistical parameter used to assess the quality of an assay, with a value > 0.5 indicating an excellent assay.

  • Data Reproducibility: All experiments should be performed in at least duplicate, and key findings should be confirmed in independent experiments.

Conclusion

The protocols outlined in this document provide a robust framework for the initial screening and characterization of potential kinase inhibitors, using Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate as a representative test compound. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and mechanism of action, which are critical steps in the drug discovery pipeline.[21]

References

  • IUCr Journals. (n.d.). Kinase crystal identification and ATP-competitive inhibitor screening using the fluorescent ligand SKF86002. Retrieved from [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved from [Link]

  • Chiu, Y.-Y., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 153.
  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Menden, M. P., et al. (2014). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PLoS ONE, 9(5), e97678.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Johnson, T. O., et al. (2015). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 10(1), 28-39.
  • Anas, A. N. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
  • Zhao, Z., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Society for Mass Spectrometry.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Milburn, D., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Autech. (2026). High-Purity Methyl 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoate: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding and activity-based screening data comparison based on kinase-inhibitor pairs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved from [Link]

  • GSRS. (n.d.). METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. Retrieved from [Link]

  • Xu, Y., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences, 30(4), 267-279.

Sources

Experimental Application Notes and Protocols for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Isoxazole Moiety in Synthetic and Medicinal Chemistry

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a disubstituted isoxazole derivative with significant potential in both synthetic chemistry and drug discovery. The isoxazole ring system is a prominent scaffold in medicinal chemistry, known to be present in a variety of commercially available drugs and demonstrating a wide spectrum of biological activities.[1][2][3][4] These activities include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The subject compound, with its specific substitution pattern, serves as a key intermediate in the synthesis of more complex molecules and as a potential candidate for biological screening based on the established pharmacology of related isoxazole structures.

This document provides detailed application notes and experimental protocols for the use of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in a research setting. The primary application detailed is its role as a precursor in the synthesis of its corresponding carboxylic acid, a known intermediate. A secondary, exploratory protocol outlines its investigation as a potential modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key target in metabolic diseases.[5][6]

Compound Profile:

PropertyValue
IUPAC Name methyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate[]
CAS Number 179162-64-2[][8][9]
Molecular Formula C22H23NO4[][8][9]
Molecular Weight 365.42 g/mol [9][10]
Appearance White to off-white solid
Solubility Soluble in DMSO, acetone (slight, heated), and other common organic solvents.[11]
Storage 2-8°C, sealed in a dry environment[8][12]

Application 1: Synthetic Intermediate for Carboxylic Acid Derivatives

The most direct and documented application of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is its use as a starting material for the synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.[12][13][14] This carboxylic acid is a documented intermediate, notably in the synthesis of the side chain of the antifungal agent Micafungin.[14][15][16] The conversion is a standard ester hydrolysis reaction, a fundamental transformation in organic synthesis.

Workflow for Synthetic Conversion

A Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate B Base-Catalyzed Hydrolysis (e.g., LiOH, NaOH, or KOH in THF/Water) A->B C Acidic Workup (e.g., HCl, H2SO4) B->C D 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid C->D

Caption: Synthetic workflow for the hydrolysis of the methyl ester.

Protocol 1: Synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid via Ester Hydrolysis

This protocol details the saponification of the methyl ester to its corresponding carboxylic acid. The choice of a lithium hydroxide (LiOH) based system is common for its efficiency and mild reaction conditions.

Materials:

  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (CAS: 179162-64-2)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (1.0 eq) in a mixture of THF and deionized water (typically a 3:1 to 4:1 v/v ratio). The concentration should be approximately 0.1-0.2 M. Stir the mixture at room temperature until the solid is fully dissolved.

    • Rationale: A mixed solvent system is used because the starting material is soluble in THF, while the hydrolysis reagent (LiOH) is soluble in water. This creates a homogenous reaction mixture, increasing reaction efficiency.

  • Addition of Base: Add lithium hydroxide monohydrate (1.5-3.0 eq) to the stirring solution.

    • Rationale: An excess of the base is used to ensure the complete conversion of the ester to the carboxylate salt.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot (which may streak due to its acidic nature) indicates reaction completion. If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied.

  • Workup - Quenching and Acidification: Once the reaction is complete, remove the THF using a rotary evaporator. Add deionized water to the remaining aqueous solution. Cool the mixture in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3). A precipitate of the carboxylic acid product should form.

    • Rationale: Acidification protonates the carboxylate salt, rendering the carboxylic acid product insoluble in the aqueous media, which facilitates its isolation.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

    • Rationale: Ethyl acetate is a suitable solvent for extracting the desired carboxylic acid from the aqueous phase. Multiple extractions ensure a high recovery of the product.

  • Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: Washing with water removes any remaining water-soluble impurities, and the brine wash helps to remove bulk water from the organic phase before drying with sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.

Application 2: Exploratory Screening for PPARγ Agonist Activity

Given that various isoxazole derivatives have been identified as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, it is plausible to investigate Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate for such activity.[5][17][18] PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism, making them important targets for metabolic diseases.[5][6] The following is a generalized protocol for an initial in vitro screening using a luciferase reporter assay.

Hypothesized PPARγ Signaling Pathway

A Test Compound (Isoxazole Derivative) B PPARγ/RXR Heterodimer (in cell nucleus) A->B C Binding to Peroxisome Proliferator Response Element (PPRE) in DNA B->C D Recruitment of Coactivators C->D E Activation of Target Gene Transcription (e.g., Luciferase Reporter Gene) D->E

Caption: Hypothesized activation of PPARγ signaling by a test compound.

Protocol 2: In Vitro PPARγ Luciferase Reporter Assay

This protocol outlines a cell-based assay to determine if the test compound can activate the PPARγ receptor.

Materials:

  • HEK293T or other suitable host cell line

  • Full-length human PPARγ expression vector

  • RXRα expression vector

  • Luciferase reporter vector containing a PPRE promoter element

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM supplemented with 10% FBS and antibiotics

  • Test compound: Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Positive control: Rosiglitazone (a known PPARγ agonist)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARγ expression vector, RXRα expression vector, and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Rationale: Co-transfection of PPARγ and its heterodimerization partner RXRα, along with the reporter construct, is necessary to reconstitute the signaling pathway in the host cells.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and the positive control, Rosiglitazone. Include a vehicle control (DMSO only).

    • Rationale: A dose-response curve allows for the determination of the compound's potency (EC50).

  • Incubation: Incubate the cells with the compounds for 18-24 hours.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a valuable chemical entity with immediate utility as a synthetic intermediate and potential for exploration in drug discovery programs, particularly in the context of metabolic diseases. The protocols provided herein offer a practical guide for its application in both synthetic and biological research environments, grounded in the established chemistry and pharmacology of the isoxazole class of compounds.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. 1

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. 2

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. 3

  • Biologically-active isoxazole-based drug molecules. ResearchGate. 4

  • CAS 179162-64-2 methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. BOC Sciences.

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC - PubMed Central. 19

  • methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. ChemShuttle. 8

  • 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid. ChemShuttle. 12

  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. PubChem. Link

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. Link

  • 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid. ChemicalBook. Link

  • 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Watson International. Link

  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Pharmaffiliates. Link

  • 3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists. Part 2. ResearchGate. Link

  • 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Part 2. PubMed. Link

  • METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. gsrs. Link

  • 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid. Chongqing Chemdad Co. ,Ltd. Link

  • 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid. Sigma-Aldrich. Link

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC. Link

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. PubMed. Link

  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Sigma-Aldrich. Link

  • 179162-64-2|Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. BLDpharm. Link

  • 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid. ChemicalBook. Link

  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents. Link

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents. Link

Sources

Application Notes and Protocols for In Vivo Studies with Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to In Vivo Dosing

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a small molecule with the chemical formula C₂₂H₂₃NO₄ and a molecular weight of 365.42 g/mol [2][3][]. While specific biological targets have not been extensively reported in publicly available literature, its structural motifs are suggestive of potential activity as a modulator of nuclear receptors. For the purpose of this guide, we will hypothesize that it acts as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) modulator. PPARα is a key regulator of lipid metabolism and inflammation, making it a significant target for therapeutic intervention in cardiovascular and metabolic diseases.[5][6]

This document provides a detailed protocol for establishing a safe and effective in vivo dosage regimen for this compound, from initial dose-range finding to confirmatory efficacy studies. The principles outlined here are grounded in established preclinical research methodologies and are designed to ensure scientific rigor and data reproducibility.

Part 1: Pre-Formulation and Vehicle Selection

A critical initial step in any in vivo study is the development of a suitable formulation that ensures consistent and adequate bioavailability of the test compound. Given the lipophilic nature suggested by the structure of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, poor aqueous solubility is anticipated.

Table 1: Recommended Vehicle Screening for a Lipophilic Compound

Vehicle ClassSpecific ExamplesSuitability and Considerations
Aqueous Solutions Saline, Phosphate-Buffered Saline (PBS)Unlikely to be suitable without co-solvents or solubilizing agents.[7]
Organic Co-solvents DMSO, Ethanol, Polyethylene Glycol (PEG), Propylene GlycolOften used in combination with aqueous solutions. Potential for toxicity at higher concentrations must be evaluated.[7]
Oil-Based Vehicles Corn oil, Sesame oil, Olive oilSuitable for highly lipophilic compounds, particularly for oral or subcutaneous administration.[7]
Suspensions Aqueous solutions with suspending agents (e.g., carboxymethylcellulose, Tween 80)An option if the compound cannot be fully dissolved. Particle size can influence absorption.
Specialized Formulations Cyclodextrins, Liposomes, NanoemulsionsCan significantly enhance solubility and bioavailability but require more complex formulation development.[7][8]

Protocol 1: Vehicle Solubility and Stability Assessment

  • Solubility Testing:

    • Prepare saturated solutions of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in a panel of vehicles from Table 1.

    • Equilibrate the solutions for 24-48 hours at room temperature.

    • Centrifuge to pellet undissolved compound.

    • Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration.

  • Stability Testing:

    • Prepare the formulation at the target concentration.

    • Store aliquots at relevant conditions (e.g., 4°C, room temperature).

    • Analyze the concentration and purity of the compound at various time points (e.g., 0, 4, 24, 48 hours) to ensure it does not degrade or precipitate.

Part 2: In Vivo Study Design: A Phased Approach

The determination of an appropriate in vivo dose is a multi-step process. It is crucial to adhere to Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of the data.[9][10]

Phase 1: Maximum Tolerated Dose (MTD) Study

The primary objective of the MTD study is to identify the highest dose of the compound that can be administered without causing unacceptable toxicity.[1]

Protocol 2: Acute MTD Study

  • Animal Model Selection: For a hypothesized PPARα modulator, C57BL/6J mice are a common initial choice. If investigating species-specific effects, PPARα-humanized mice could be considered.[11]

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose level groups.

  • Dose Selection: The starting dose can be extrapolated from any available in vitro data (e.g., 10-100 times the IC₅₀ or EC₅₀). In the absence of such data, a literature review of compounds with similar structures or mechanisms can provide guidance.[1][12] A common starting range for novel small molecules is 5-100 mg/kg.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection). The route of administration should mimic the intended human use as closely as possible.[13]

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) immediately after dosing and at regular intervals for up to 14 days.

    • Record body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.

    • At the end of the study, perform a gross necropsy. Collect major organs for histopathological analysis if overt toxicity is observed.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or substantial body weight loss.

Diagram 1: MTD Study Workflow

MTD_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Formulation Prepare Vehicle & Dosing Formulations Dosing Single Dose Administration Formulation->Dosing Animals Acclimatize Animals Animals->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Endpoint Determine MTD Monitoring->Endpoint Necropsy Gross Necropsy Monitoring->Necropsy

Caption: Integrated design for an in vivo efficacy study.

Part 3: Data Interpretation and Next Steps

The results from these studies will provide a comprehensive understanding of the in vivo properties of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Table 2: Key Parameters to Determine from In Vivo Studies

ParameterDescriptionImportance
Maximum Tolerated Dose (MTD) The highest non-toxic dose.Sets the upper limit for efficacy studies. [1]
No-Observed-Adverse-Effect Level (NOAEL) The highest dose at which no adverse effects are observed.Crucial for safety assessment and future clinical trial design. [14]
Effective Dose (ED₅₀) The dose that produces 50% of the maximum biological response.A key measure of the compound's potency.
Pharmacokinetic (PK) Profile Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.Essential for understanding drug exposure and optimizing the dosing regimen. [14][15]
Therapeutic Window The range of doses between the minimum effective dose and the MTD.Defines the safe and effective dosing range.

Based on these findings, a researcher can confidently select a dose for more advanced, long-term preclinical studies, such as chronic toxicology and carcinogenicity assessments, which are required before a compound can be considered for human clinical trials. [13][14]

References

  • BenchChem Technical Support Center. (n.d.). Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49.
  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • FDA. (n.d.).
  • AMSbiopharma. (2025). Preclinical research strategies for drug development.
  • BenchChem Technical Support Center. (n.d.). Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • FDA. (2018). Step 2: Preclinical Research.
  • Yang, Q., et al. (2008). The PPARα-Humanized Mouse: A Model to Investigate Species Differences in Liver Toxicity Mediated by PPARα. Toxicological Sciences, 101(1), 132–139.
  • Pauciullo, A., & Cinti, S. (2012). PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α. Future Cardiology, 8(5), 707–724.
  • ResearchGate. (2016). How to calculate a right dose for in vivo study?.
  • WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Asian Journal of Pharmaceutics, 8(2), 73.
  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • D'Addario, C., et al. (2021). The Role of PPAR Alpha in the Modulation of Innate Immunity. International Journal of Molecular Sciences, 22(3), 1168.
  • Bullock, J., & Ros-Montalban, P. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2634–2639.
  • Kersten, S., et al. (2013). Transcriptomic signatures of peroxisome proliferator-activated receptor α (PPARα) in different mouse liver models identify novel aspects of its biology. BMC Genomics, 14, 703.
  • Oshida, K., et al. (2015). Identification of Modulators of the Nuclear Receptor Peroxisome Proliferator-Activated Receptor α (PPARα) in a Mouse Liver Gene Expression Compendium. PLOS ONE, 10(6), e0128263.
  • ResearchGate. (2021). How to determine the dosage of in vivo study?.
  • Wang, H., et al. (2018). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 7(3), 166–175.
  • PubChem. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.
  • Pharmaffiliates. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.
  • GSRS. (n.d.). METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE.
  • BOC Sciences. (n.d.). CAS 179162-64-2 methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.
  • ChemShuttle. (n.d.). methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.
  • ChemicalBook. (2025). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.
  • BLDpharm. (n.d.). 179162-55-1|4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.
  • Watson International. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1.
  • Sigma-Aldrich. (n.d.). 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.

Sources

Application Notes and Protocols for the Analytical Characterization of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a complex organic molecule featuring an isoxazole core, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms.[1] Such isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[2][3] The structural arrangement of this particular compound, with its benzoate and pentyloxy-substituted phenyl rings, suggests its potential as a therapeutic agent, necessitating robust and reliable analytical methods for its characterization, quantification, and quality control.

This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide to the essential analytical methodologies for ensuring the identity, purity, and stability of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. The protocols herein are designed to be self-validating, grounded in established scientific principles and authoritative guidelines from the International Council for Harmonisation (ICH).[4][5][6]

Compound Profile:

PropertyValue
IUPAC Name methyl 4-[5-(4-pentyloxyphenyl)-1,2-oxazol-3-yl]benzoate
CAS Number 179162-64-2
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.43 g/mol
Structure (See Figure 1)

Figure 1: Chemical Structure of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Section 1: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the amount of a drug substance.[7] Given the non-polar nature of the target molecule, a reverse-phase HPLC (RP-HPLC) method is the most appropriate choice.[8][9]

Rationale for Method Development

The selection of a C18 stationary phase is based on its hydrophobic character, which will effectively retain the non-polar analyte through hydrophobic interactions.[10] The mobile phase, consisting of a mixture of acetonitrile and water, allows for the elution of the compound. A gradient elution is chosen to ensure adequate separation of the main compound from any potential impurities with different polarities and to provide a sharp peak shape. UV detection is suitable due to the presence of chromophoric aromatic rings in the molecule.

Protocol: Purity Determination and Assay by RP-HPLC

Objective: To determine the purity of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate and to quantify its concentration (assay).

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and methanol.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chromatographic Conditions:

ParameterRecommended Setting
Stationary Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 60-90% B; 20-25 min: 90% B; 25.1-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the compound.

  • Dissolve in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water to a final concentration of 1 mg/mL.[11]

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[12]

Workflow for HPLC Analysis:

Caption: Workflow for RP-HPLC analysis.

Method Validation: This method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[4][5][6]

Section 2: Mass Spectrometry for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the molecular weight and providing structural information about the analyte.[13]

Rationale for LC-MS/MS Analysis

Coupling the developed HPLC method with a mass spectrometer provides an orthogonal detection method, confirming both the retention time and the mass-to-charge ratio (m/z) of the compound. A triple quadrupole mass spectrometer (QqQ-MS) is highly sensitive and can be used for both qualitative and quantitative analysis.[14] Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Protocol: LC-MS/MS for Identity Confirmation

Objective: To confirm the identity of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate by determining its molecular weight.

Instrumentation:

  • LC-MS/MS system (HPLC coupled to a triple quadrupole or time-of-flight mass spectrometer).

  • Electrospray Ionization (ESI) source.

LC Conditions: Use the same HPLC conditions as described in Section 1.2.

MS Conditions (Illustrative):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 100-500

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 366.4.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within the molecule.[15]

Rationale for NMR Analysis

The complex structure of the target molecule, with its multiple aromatic rings and aliphatic chain, will produce a detailed NMR spectrum. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Tetramethylsilane (TMS) is used as an internal standard.

Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated chloroform (CDCl₃) with TMS.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.

Predicted ¹H NMR Chemical Shifts (δ, ppm):

ProtonsPredicted Chemical Shift Range (ppm)Multiplicity
Aromatic (benzoate)7.5 - 8.2Multiplet
Aromatic (phenyl)6.9 - 7.8Multiplet
Isoxazole6.5 - 7.0Singlet
-OCH₃ (ester)~3.9Singlet
-OCH₂- (pentyloxy)~4.0Triplet
-CH₂- (pentyloxy)1.3 - 1.8Multiplet
-CH₃ (pentyloxy)~0.9Triplet

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

CarbonPredicted Chemical Shift Range (ppm)
C=O (ester)165 - 170
Aromatic/Isoxazole100 - 165
-OCH₃ (ester)50 - 55
-OCH₂- (pentyloxy)65 - 70
-CH₂- (pentyloxy)20 - 35
-CH₃ (pentyloxy)10 - 15

Section 4: Thermal Analysis for Stability and Purity Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for evaluating the thermal stability and purity of pharmaceutical compounds.[16][17]

Rationale for Thermal Analysis

TGA provides information on the thermal stability and decomposition profile of the compound, while DSC can determine the melting point and assess its purity.[1] These are critical parameters for drug development and formulation.

Protocol: TGA and DSC Analysis

Objective: To assess the thermal stability, decomposition profile, and melting point of the compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA).

  • Differential Scanning Calorimeter (DSC).

  • Aluminum pans.

TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

Data Interpretation:

  • TGA: A stable compound will show no significant weight loss until its decomposition temperature.

  • DSC: A sharp endothermic peak will indicate the melting point of a pure crystalline compound.

Workflow for Analytical Characterization:

Caption: Comprehensive analytical workflow.

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. Available at: [Link][4][5][6][18]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available at: [Link][19]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link][20]

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Available at: [Link][21]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available at: [Link][22]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link][8]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link][14]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available at: [Link][23]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link][24]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link][1]

  • Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link][5]

    • Sample Pretreatment for HPLC. Nacalai Tesque. Available at: [Link][12]

  • Process for the preparation of aromatic esters. Google Patents. Available at: [2]

  • Reverse Phase HPLC: Benefits, Applications & Techniques. Phenomenex. Available at: [Link][9]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. Available at: [Link][25]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link][26]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link][6]

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. Available at: [Link][16]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link][27]

  • Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds. PMC - NIH. Available at: [Link][17]

  • IMPROVING SAMPLE PREPARATION IN HPLC. LCGC International. Available at: [Link][3]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link][18]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link][28]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link][29]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. Available at: [Link][30]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available at: [Link][11]

  • Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. ResearchGate. Available at: [Link][31]

  • Phenyl group in proton NMR. Chemistry Stack Exchange. Available at: [Link][32]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link][13]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link][33]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][7]

  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. Available at: [Link][15]

  • A natural abundance Se-77 solid-state NMR study of inorganic compounds. ResearchGate. Available at: [Link][34]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link][10]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link][35]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. Available at: [Link][36]

  • The H-NMR spectral data of isolated compound. ResearchGate. Available at: [Link][37]

  • Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR. ResearchGate. Available at: [Link][38]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Dedicated Purification Protocol

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a complex heterocyclic compound featuring an isoxazole core linking two substituted phenyl rings. Its molecular structure, characterized by a significant non-polar character, presents a purification challenge that necessitates a robust and well-defined chromatographic method.[1][] The presence of multiple aromatic systems and the ester functionality suggests strong retention on reversed-phase stationary phases, requiring careful optimization of mobile phase composition to achieve efficient elution and separation from synthetic impurities.[3][4]

This application note provides a comprehensive, step-by-step protocol for the preparative HPLC purification of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. The methodology is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for subsequent biological assays, characterization, or further synthetic transformations. The causality behind each experimental parameter is explained to provide a deeper understanding of the method's principles and to facilitate adaptation for related molecular scaffolds.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

PropertyValueSource
Molecular Formula C22H23NO4[1][]
Molecular Weight 365.42 g/mol [1][][5]
Predicted XLogP3 5.3[1]
CAS Number 179162-64-2[1][][5]
Solubility Predicted to be soluble in common organic solvents like acetonitrile, methanol, and tetrahydrofuran. A structurally similar carboxylic acid analog shows slight solubility in acetone and DMSO.[6]N/A
UV Absorbance The presence of multiple aromatic rings and conjugated systems suggests strong UV absorbance, likely in the 254 nm to 300 nm range.N/A

The high XLogP3 value of 5.3 confirms the highly non-polar and hydrophobic nature of the target compound.[1] This dictates the use of reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[7][8] The analyte will be strongly retained by the stationary phase, and a mobile phase with a high organic solvent concentration will be necessary for elution.[9]

Experimental Workflow and Protocol

The overall workflow for the purification of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is depicted below, from initial sample preparation to the final isolation of the purified compound.

HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Dissolve crude sample in a minimal volume of a strong solvent (e.g., THF or DMF). Filtration Filter the sample solution through a 0.45 µm PTFE syringe filter. SamplePrep->Filtration Injection Inject the filtered sample onto the equilibrated preparative HPLC system. Filtration->Injection GradientElution Run the optimized gradient elution method. Injection->GradientElution Detection Monitor the elution profile using a UV detector (e.g., at 254 nm). GradientElution->Detection FractionCollection Collect fractions corresponding to the target compound's peak. Detection->FractionCollection PurityAnalysis Analyze the purity of collected fractions by analytical HPLC. FractionCollection->PurityAnalysis Pooling Pool the high-purity fractions. PurityAnalysis->Pooling SolventRemoval Remove the solvent under reduced pressure (rotary evaporation). Pooling->SolventRemoval FinalProduct Dry the purified compound under high vacuum. SolventRemoval->FinalProduct

Caption: Workflow for the HPLC purification of the target compound.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Mobile Phase Additive: Formic acid (FA) or trifluoroacetic acid (TFA), HPLC-grade.

  • Sample Solvent: Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), HPLC-grade.

  • Syringe Filters: 0.45 µm PTFE filters.

HPLC Instrumentation and Parameters

The following parameters are recommended for a preparative HPLC system.

ParameterRecommended SettingJustification
Stationary Phase C18 silica gel, 5-10 µm particle sizeThe non-polar C18 phase provides strong hydrophobic interactions with the analyte, which is essential for retaining such a non-polar compound.[8]
Column Dimensions Preparative scale (e.g., 21.2 x 150 mm or larger)To accommodate sufficient sample loading for purification.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. The acidic modifier helps to protonate any residual silanols on the stationary phase, reducing peak tailing, and can improve peak shape for ionizable impurities.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent that effectively elutes the highly non-polar analyte from the C18 column.[4][11]
Flow Rate Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column)To be scaled appropriately for the preparative column being used.
Detection Wavelength 254 nm or optimal wavelength determined by UV scanThe aromatic nature of the compound ensures strong absorbance at 254 nm, a common wavelength for aromatic compounds.[4] An initial UV scan of the analyte can determine the wavelength of maximum absorbance for higher sensitivity.
Column Temperature 30-40 °CElevated temperature can reduce mobile phase viscosity, lowering backpressure, and may improve peak shape and resolution.
Injection Volume Variable, dependent on sample concentration and column capacityTo be optimized based on the amount of crude material to be purified.
Detailed Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump and detector.[12]

  • Sample Preparation:

    • Dissolve the crude Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in a minimal amount of a strong solvent like THF or DMF. The goal is to create a concentrated solution to minimize the injection volume.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the column frit.

  • HPLC System Equilibration:

    • Equilibrate the preparative C18 column with a mixture of Mobile Phase A and B (e.g., 70% B) at the designated flow rate until a stable baseline is achieved. This ensures the column is ready for a reproducible injection.

  • Gradient Elution Method:

    • The use of a gradient is crucial for eluting a strongly retained, non-polar compound like the target analyte while ensuring good separation from potentially more polar or less polar impurities.[12][13]

    • Scouting Gradient (Analytical Scale): It is highly recommended to first develop the method on an analytical scale (e.g., 4.6 x 150 mm C18 column) to determine the approximate elution conditions. A fast scouting gradient, such as 5% to 100% B over 10 minutes, can be used.

    • Optimized Preparative Gradient: Based on the scouting run, an optimized gradient for the preparative scale can be designed. A suggested starting gradient is:

Time (min)% Mobile Phase B (ACN + 0.1% FA)
0.070
2.070
15.095
17.095
17.170
20.070
  • Injection and Fraction Collection:

    • Inject the filtered sample onto the equilibrated column.

    • Monitor the chromatogram and collect the eluent in fractions as the peak corresponding to the target compound elutes. Automated fraction collectors are ideal for this purpose.

  • Post-Purification Analysis and Work-up:

    • Analyze the collected fractions for purity using an analytical HPLC system.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

    • Remove the acetonitrile and water from the pooled fractions using a rotary evaporator.

    • Further dry the purified compound under high vacuum to remove any residual solvent.

Troubleshooting

IssuePotential CauseRecommended Solution
Broad or Tailing Peaks Secondary interactions with the stationary phase; column overload.Ensure the mobile phase is acidified (e.g., with 0.1% FA or TFA). Reduce the sample load.
Poor Resolution Inappropriate mobile phase composition or gradient slope.Optimize the gradient. A shallower gradient around the elution point of the target compound can improve separation from closely eluting impurities.[14]
High Backpressure Particulate matter in the sample; high viscosity of the mobile phase.Always filter the sample before injection. Consider using methanol as the organic modifier, which has a lower viscosity than acetonitrile at high concentrations.
No Elution of the Compound The compound is too strongly retained.Increase the final percentage of the organic solvent in the gradient. Consider using a stronger solvent like isopropanol or THF in the mobile phase, though this may significantly increase backpressure.[9]

Conclusion

This application note provides a robust and scientifically grounded protocol for the HPLC purification of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. By employing a reversed-phase C18 column and an optimized acetonitrile/water gradient with an acidic modifier, high-purity material can be obtained efficiently. The principles and justifications outlined herein offer a framework for adapting this method to other non-polar, aromatic compounds, ensuring a high degree of success in chromatographic purification.

References

  • PubChem. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J., et al. (2018). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 23(10), 2483.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Albert, M., & Gomez, A. (2008). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad, 65(534), 120-128.
  • ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Rao, K. S., & Rao, V. R. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 562-571.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Szepesy, L., & Horvath, C. (1977). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Pharmaffiliates. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved from [Link]

  • ResearchGate. (2020, April 7). RP-HPLC of strongly non-polar compound?. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Goud, G. K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387.
  • Novotná, K., & Havlíková, L. (2018). Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. Journal of Analytical Methods in Chemistry, 2018, 8540727.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-14.
  • Yaichkov, I. A., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research in Medicine, 10(2), 114-124.
  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Unger, K. K. (2007). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Presented at LC for Proteomics Course, Lund, Sweden.
  • Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(14), 47-54.
  • Weller, H. (n.d.). Gradient Operation in HPLC.
  • Watson International Limited. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid CAS 179162-55-1. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested advice to ensure your success.

Overview of the Synthesis

The most common and efficient route to synthesize 3,5-disubstituted isoxazoles, such as the target molecule, is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][2][3][4] This reaction involves an in situ generated nitrile oxide and a terminal alkyne.

For the synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, the key precursors are:

  • Methyl 4-ethynylbenzoate : The alkyne component (dipolarophile).[5][6]

  • 4-(pentyloxy)benzaldehyde oxime : The precursor to the nitrile oxide (the 1,3-dipole).

The general reaction scheme is depicted below:

Reaction_Scheme cluster_precursors Starting Materials cluster_reaction 1,3-Dipolar Cycloaddition Oxime 4-(pentyloxy)benzaldehyde oxime NitrileOxide In situ generated 4-(pentyloxy)phenylnitrile oxide Oxime->NitrileOxide Oxidizing Agent (e.g., NCS, Chloramine-T) Alkyne Methyl 4-ethynylbenzoate Reaction [3+2] Cycloaddition Alkyne->Reaction NitrileOxide->Reaction Product Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate Reaction->Product caption General synthetic route via 1,3-dipolar cycloaddition.

Caption: General synthetic route via 1,3-dipolar cycloaddition.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Low or No Yield

Question: My reaction has a very low yield or has failed completely. What are the likely causes and how can I troubleshoot?

Answer: Low or no yield is a common frustration in isoxazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.[7]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_details Potential Issues & Solutions Start Low or No Yield Observed Check_Purity 1. Verify Purity of Starting Materials (Oxime & Alkyne) Start->Check_Purity Check_Nitrile_Oxide_Gen 2. Confirm Nitrile Oxide Generation Check_Purity->Check_Nitrile_Oxide_Gen Purity Confirmed Purity_Details • Oxime: Recrystallize. • Alkyne: Check for degradation or polymerization. Check_Purity->Purity_Details Optimize_Conditions 3. Optimize Reaction Conditions Check_Nitrile_Oxide_Gen->Optimize_Conditions Generation Confirmed Nitrile_Oxide_Details • Dimerization to furoxan is a major side reaction. • Generate nitrile oxide in situ slowly. • Ensure alkyne is present to trap it. Check_Nitrile_Oxide_Gen->Nitrile_Oxide_Details Check_Workup 4. Review Workup & Purification Optimize_Conditions->Check_Workup Still Low Yield Conditions_Details • Base: Screen different bases (e.g., Et3N, NaHCO3). • Solvent: Test polarity (e.g., DCM, THF, MeCN). • Temperature: Low temp for generation, then warm for cycloaddition. Optimize_Conditions->Conditions_Details Success Improved Yield Check_Workup->Success Issue Identified & Resolved Workup_Details • Product might be lost in aqueous washes. • Check for decomposition on silica gel. Check_Workup->Workup_Details

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Detailed Explanations:

  • Starting Material Integrity:

    • 4-(pentyloxy)benzaldehyde oxime: Ensure it is pure and dry. Impurities can interfere with the generation of the nitrile oxide. Consider recrystallization if purity is questionable.

    • Methyl 4-ethynylbenzoate: Terminal alkynes can be susceptible to oxidative coupling (Glaser coupling), especially in the presence of copper catalysts.[8] Ensure the alkyne is pure and, if necessary, filter through a short plug of silica gel before use.

  • Inefficient Nitrile Oxide Generation & Dimerization:

    • The nitrile oxide intermediate is highly reactive and prone to dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide), a very common side-reaction that significantly lowers the yield.[9][10]

    • Solution: Generate the nitrile oxide in situ in the presence of the alkyne. This is typically achieved by the slow addition of an oxidizing agent (like N-chlorosuccinimide (NCS) or Chloramine-T) to a solution of the aldoxime and the alkyne.[9] Maintaining a low concentration of the nitrile oxide at any given time favors the desired cycloaddition over dimerization.

  • Suboptimal Reaction Conditions:

    • Base: A base, such as triethylamine (Et3N) or a milder inorganic base like sodium bicarbonate, is required to facilitate the elimination of HCl (when using NCS). The choice and stoichiometry of the base are critical.

    • Solvent: Solvent polarity can influence the reaction rate and stability of the nitrile oxide. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices. A solvent screen may be necessary.[7]

    • Temperature: Nitrile oxide generation is often performed at 0 °C or room temperature, followed by stirring at room temperature or gentle heating to drive the cycloaddition to completion.[11]

Formation of Impurities & Purification Challenges

Question: My NMR shows multiple products, and I'm struggling to purify my target compound. What's going on?

Answer: This is a frequent challenge. Besides the furoxan dimer, other impurities can arise. Purification can be difficult due to similar polarities of the product and byproducts.[7]

Common Impurities and Solutions:

ImpurityProbable CauseProposed Solution
Furoxan Dimer High concentration of nitrile oxide.Slow addition of the oxidizing agent. Ensure a slight excess of the alkyne may be beneficial.[10]
Unreacted Starting Materials Incomplete reaction.Monitor reaction by TLC. Increase reaction time or gently heat if necessary.
Saponified Product (Carboxylic Acid) Hydrolysis of the methyl ester during workup or on silica gel.Use a neutral or slightly acidic workup. Avoid strongly basic conditions. Consider using a less acidic grade of silica gel for chromatography.

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Solvent System Screening: Use TLC to find an optimal solvent system (e.g., hexanes/ethyl acetate) that provides good separation between your product, starting materials, and the furoxan dimer.

    • Gradient Elution: A shallow gradient can often resolve closely running spots.

  • Crystallization: If your crude product is a solid, recrystallization is an excellent method for purification.[7] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes).

Stability and Handling

Question: My purified product seems to be decomposing. Is the isoxazole ring unstable?

Answer: The isoxazole ring is generally stable, but the N-O bond is its weakest point and can be cleaved under certain conditions.[2]

  • Reductive Conditions: Avoid catalytic hydrogenation (e.g., H₂/Pd), as this can cleave the N-O bond.[7]

  • Strongly Basic/Acidic Conditions: While generally stable, prolonged exposure to harsh pH conditions during workup should be avoided.

  • Photochemical Conditions: Some isoxazoles can be light-sensitive and may rearrange upon exposure to UV light.[3][7] It is good practice to store the final compound in an amber vial, protected from light.

Experimental Protocols

The following are generalized, step-by-step procedures that should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 4-(pentyloxy)benzaldehyde oxime

This protocol describes the conversion of the aldehyde to the requisite oxime precursor.

  • Setup: To a round-bottom flask, add 4-(pentyloxy)benzaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and ethanol.

  • Reaction: Add a base such as sodium acetate (1.5 eq.) or pyridine (2.0 eq.) to the mixture.

  • Stirring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC until the starting aldehyde is consumed.

  • Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude oxime can often be used directly in the next step or purified by recrystallization.

Protocol 2: Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

This protocol details the key 1,3-dipolar cycloaddition reaction.

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-(pentyloxy)benzaldehyde oxime (1.0 eq.) and Methyl 4-ethynylbenzoate (1.1 eq.) in a suitable solvent (e.g., DCM or THF).

  • Reagent Addition: Add triethylamine (1.1 eq.). Cool the mixture to 0 °C in an ice bath.

  • Nitrile Oxide Generation: Prepare a solution of N-chlorosuccinimide (NCS) (1.05 eq.) in the same solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump or dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. BenchChem Technical Support.
  • BenchChem. (2025).
  • ChemAdvocate. (n.d.). Mastering Organic Synthesis with Methyl 4-ethynylbenzoate: A Comprehensive Guide.
  • Afraj, S. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Various Authors. (2023).
  • Reddit User Discussion. (2021). Synthesis of methyl-4-ethynynlbenzoate, deproc of TMS. r/chemistry on Reddit.
  • Various Authors. (2023).
  • Various Authors. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-ethynylbenzoate: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Various Authors. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole.
  • Various Authors. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing.
  • Various Authors. (n.d.).
  • Various Authors. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • Various Authors. (2025). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Various Authors. (n.d.). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC - NIH.
  • Various Authors. (n.d.).
  • Various Authors. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
  • Various Authors. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • Various Authors. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
  • Various Authors. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • Various Authors. (n.d.).
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Various Authors. (2025). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • PubChem. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • GSRS. (n.d.). METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)
  • Various Authors. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • Various Authors. (2005). The synthesis of oxime reagents from natural and semi-synthetic phenolic lipid and alkanoic acid resources for the solvent recov. Society of Chemical Industry.
  • Wikipedia. (n.d.). Isoxazole.
  • ChemShuttle. (n.d.). methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • Various Authors. (2023).
  • Pharmaffiliates. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • BOC Sciences. (n.d.). CAS 179162-64-2 methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • Various Authors. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH.
  • Various Authors. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed.
  • Various Authors. (n.d.). Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip.
  • Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Organic Chemistry Portal. (n.d.).
  • Various Authors. (n.d.).

Sources

Technical Support Center: Purification of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (CAS: 179162-64-2). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this and structurally similar 3,5-disubstituted isoxazole derivatives. The guidance provided herein is rooted in established chemical principles and field-proven methodologies to help you overcome common purification challenges, enhance yield, and ensure the requisite purity for your downstream applications.

Introduction: Understanding the Purification Challenge

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a molecule characterized by a rigid heterocyclic core flanked by two functionalized phenyl rings. While its synthesis is achievable through several established routes, obtaining the final compound with high purity can be a significant bottleneck. The primary challenges stem from the potential formation of closely related impurities, including regioisomers and unreacted starting materials, which often share similar polarity and chromatographic behavior with the target compound.[1] This guide provides a systematic, question-driven approach to troubleshooting these issues.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Q1: My crude product on TLC shows multiple spots with very close Rf values, making separation by column chromatography difficult. What are these likely impurities and how can I resolve them?

Answer: This is the most frequently encountered issue. The impurities are almost certainly related to the synthetic route employed. The two most common synthetic pathways to 3,5-disubstituted isoxazoles are the reaction of a 1,3-dicarbonyl compound (like a chalcone) with hydroxylamine, or a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[1][2]

Likely Impurities:

  • Unreacted Starting Materials: Depending on the route, this could be the precursor chalcone, the terminal alkyne, or the aromatic aldehyde used to generate the nitrile oxide. Chalcones, in particular, can be persistent impurities.

  • Regioisomer: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of the undesired regioisomer (where the substituents on the isoxazole ring are swapped) is a common challenge.[1] These isomers often have nearly identical polarities.

  • Furoxan Byproducts: In the 1,3-dipolar cycloaddition route, the nitrile oxide intermediate can dimerize to form a furoxan, especially at high concentrations or temperatures.[1][3]

Troubleshooting Strategy:

  • Confirm Impurity Identity (If Possible): If you have access to LC-MS, identifying the mass of the major impurity can immediately suggest its identity (e.g., a mass corresponding to the starting material or a furoxan dimer).

  • Optimize Column Chromatography: Standard silica gel chromatography is the most common purification method.[1] A systematic approach to solvent screening is critical.

    • Principle: The goal is to find a solvent system where the difference in affinity for the stationary phase between your product and impurities is maximized.

    • Action: Screen a range of solvent systems using TLC. Start with a non-polar system and gradually increase polarity. The addition of a small amount of a third solvent or an additive like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can sometimes dramatically improve separation.[1]

Impurity Class Typical Polarity vs. Product Suggested Starting Solvent System (TLC)
Unreacted Alkyne/AldehydeLess PolarHexane / Ethyl Acetate (9:1)
Furoxan DimerOften slightly more polarHexane / Dichloromethane (1:1)
Chalcone PrecursorMore PolarHexane / Ethyl Acetate (7:3)
RegioisomerVery Similar PolarityDichloromethane / Methanol (99:1) or Toluene / Acetone (95:5)
  • Consider Recrystallization: If chromatography fails to provide adequate separation, or as a final polishing step, recrystallization is a powerful technique for this class of compounds.[4][5] The target compound is a solid, making it an ideal candidate.[6][7]

    • Principle: This technique relies on the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures.

    • Action: See the detailed protocol below. A good starting solvent to try is ethanol or methanol, as isoxazoles are often successfully recrystallized from alcohols.[4][8]

Q2: My product appears to be degrading during workup or on the silica gel column, leading to low yields and streaking on TLC. What is causing this and how can it be prevented?

Answer: The isoxazole ring, specifically its N-O bond, can be labile under certain conditions.[1] Degradation is a common, yet often overlooked, cause of poor yield and purity.

Causality & Prevention:

  • pH Sensitivity: The N-O bond can be cleaved by both strongly acidic and strongly basic conditions.

    • Solution: During aqueous workups, use mild acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) for neutralization and extraction steps. Avoid using strong reagents like concentrated HCl or NaOH/KOH unless absolutely necessary for a specific hydrolysis step.[1]

  • Reductive Cleavage: The N-O bond is susceptible to reduction.

    • Solution: Be mindful of any reductive reagents used in preceding steps. If catalytic hydrogenation (e.g., H₂/Pd) was used to reduce another functional group, it could have also cleaved the isoxazole ring.[1]

  • Photochemical Instability: Some complex heterocyclic systems can be sensitive to UV light.

    • Solution: While not a commonly reported issue for this specific scaffold, if you observe inexplicable degradation, try protecting your reaction flask and chromatography column from direct light by wrapping them in aluminum foil.[1]

Q3: I've isolated a white solid, but the melting point is broad and lower than expected. How can I improve its crystalline nature and purity?

Answer: A broad melting point is a classic indicator of impurity. This situation is ideal for purification by recrystallization. A failed or suboptimal recrystallization is usually a matter of incorrect solvent choice.

Optimized Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely. Do not add an excessive amount.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling often traps impurities.

    • Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Screening Solvents for Recrystallization Comments
EthanolA common and effective choice for many isoxazoles.[4][8]
MethanolSimilar to ethanol, often provides good results.[9]
Ethyl Acetate / HexaneA good solvent/anti-solvent pair if single solvents fail.
Dichloromethane / HeptaneAnother effective solvent/anti-solvent system.
AcetoneCan be used, but its lower boiling point may be less effective.

Experimental Workflows & Diagrams

Visualizing the purification strategy can aid in decision-making.

Workflow 1: Troubleshooting Difficult Chromatographic Separations

This decision tree outlines a logical progression when initial purification attempts on silica gel are unsuccessful.

G start Crude Product: Multiple Spots / Poor Separation on Silica TLC opt_solvent Step 1: Optimize Mobile Phase - Test ternary mixtures (e.g., Hex/DCM/EtOAc) - Add modifier (0.1% TEA or AcOH) start->opt_solvent change_sp Step 2: Change Stationary Phase - Alumina (Basic, Neutral, or Acidic) - Reverse-Phase C18 Silica opt_solvent->change_sp Failure success Pure Product opt_solvent->success Success recrystal Step 3: Attempt Recrystallization - Screen various solvents (e.g., EtOH, EtOAc/Hex) - Can be used before or after chromatography change_sp->recrystal Failure change_sp->success Success deriv Advanced: Chemical Derivatization - Hydrolyze ester to acid - Purify acid, then re-esterify recrystal->deriv Failure recrystal->success Success G cluster_0 Route A: Chalcone + Hydroxylamine cluster_1 Route B: Alkyne + Nitrile Oxide a_start Chalcone a_imp Impurity: Unreacted Chalcone a_start->a_imp product Target Isoxazole a_start->product b_start Alkyne + Nitrile Oxide b_imp Impurity: Furoxan Dimer b_start->b_imp b_start->product

Sources

"Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate" stability issues in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Introduction

Welcome to the technical support guide for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (CAS No. 179162-64-2).[][2][3] This document is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the use of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in a research setting.

Q1: I need to prepare a stock solution. Is DMSO the recommended solvent?

Yes, DMSO is a common and effective solvent for dissolving a wide range of organic molecules, including Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, for in vitro studies.[4][5][6] Its ability to dissolve both polar and nonpolar compounds makes it a versatile choice in early-stage drug discovery. However, while DMSO is an excellent solubilizing agent, its use requires careful consideration of potential long-term stability issues, which this guide will detail further.

Q2: I've dissolved the compound in DMSO. What are the primary stability risks I should be aware of?

There are two primary risks: chemical degradation and physical precipitation.

  • Chemical Degradation: The core structure contains an isoxazole ring. While generally stable, isoxazole rings possess a relatively weak Nitrogen-Oxygen (N-O) bond that can be susceptible to cleavage under certain conditions.[7][8][9] The primary concern is hydrolysis, which can be catalyzed by trace amounts of water absorbed by DMSO or by acidic/basic impurities.

  • Physical Precipitation: It is common for compounds to precipitate out of DMSO solution over time.[10][11] This is often exacerbated by repeated freeze-thaw cycles and the hygroscopic nature of DMSO, which can absorb atmospheric moisture and reduce the compound's solubility.[12][13]

Q3: How should I properly store my DMSO stock solution to maximize its shelf-life?

Proper storage is critical to maintaining the integrity of your compound. We recommend the following:

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, high-quality (≥99.9%) anhydrous grade of DMSO to minimize initial water content.

  • Aliquot: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed vials. This is the most effective way to avoid repeated freeze-thaw cycles.

  • Store Cold and Dry: Store aliquots at -20°C or, for long-term storage (months), at -80°C.[14] Ensure vials are sealed tightly to prevent moisture ingress.

Q4: Is there a "safe" duration for storing this compound in DMSO?

This is highly dependent on storage conditions and concentration. While many labs store stocks for months, it is important to be aware of potential degradation. One study on a large compound library found that after one year of storage at room temperature in DMSO, only 52% of the compounds were fully intact.[15] For critical experiments, we recommend preparing fresh stock solutions or, at a minimum, qualifying the integrity of older stocks if they have been stored for more than a month.[14]

Q5: My DMSO stock solution appears cloudy or has visible precipitate. What should I do?

Do not use the solution directly, as the actual concentration will be much lower than intended. First, attempt to redissolve the compound by bringing the vial to room temperature and using gentle agitation or brief sonication in a water bath. If the precipitate redissolves, you may use the solution immediately but should be cautious about its long-term stability. If it does not redissolve, the compound may have crashed out of solution permanently, and a fresh stock should be prepared. The troubleshooting workflow below provides a more detailed decision-making process.

Section 2: In-Depth Troubleshooting Guide

This section provides a deeper analysis of stability issues and actionable protocols for verification and resolution.

Issue 1: Suspected Chemical Degradation
  • Symptoms: You observe a gradual or sudden loss of compound efficacy in your assays, see inconsistent dose-response curves, or notice new, unexpected peaks in your analytical data (e.g., LC-MS, HPLC).

  • Root Cause Analysis: The chemical structure of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate contains two primary sites susceptible to degradation in a DMSO/water environment: the isoxazole ring and the methyl ester.

    • Isoxazole Ring Opening: The isoxazole ring is an aromatic heterocycle, but the inherent weakness of the N-O bond makes it the most probable site of degradation.[8] Nucleophilic attack, often by water (hydrolysis) or other nucleophiles, can lead to ring cleavage. This process can be accelerated by basic or acidic conditions.[16] DMSO is known to enhance the reactivity of nucleophiles, meaning even small amounts of water contamination can become significant over time.[12]

    • Ester Hydrolysis: The methyl benzoate moiety can undergo hydrolysis to form the corresponding carboxylic acid. This is a classic reaction that can be catalyzed by trace acid or base and the presence of water.

  • Potential Degradation Pathway Visualization: The following diagram illustrates a potential hydrolytic pathway for the isoxazole ring, which is a common degradation route for this class of compounds.

G cluster_main Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate cluster_conditions Degradation Conditions cluster_products Potential Degradation Products Compound Main Compound Structure Product1 Ring-Opened Product (β-Ketonitrile derivative) Compound->Product1 Isoxazole Cleavage Product2 Hydrolyzed Ester Product (Carboxylic Acid) Compound->Product2 Ester Hydrolysis Water H₂O (from hygroscopic DMSO) Water->Compound Nucleophilic Attack Impurity Trace Acid/Base Impurities Impurity->Compound Catalysis G Start Cloudy or Precipitated DMSO Stock Solution Warm Bring to RT & Sonicate (15-30 min) Start->Warm Check Does it redissolve? Warm->Check Use Use Immediately (Do not re-freeze) Check->Use Yes Discard Discard and Prepare Fresh Stock Solution Check->Discard No Aliquot Consider making fresh stock and aliquoting for future use Use->Aliquot Prevent Follow Best Practices: - Use Anhydrous DMSO - Aliquot into single-use vials - Store at -80°C Discard->Prevent

Caption: Decision-making workflow for handling precipitated DMSO stock solutions.

Section 3: Best Practices & Experimental Protocols

Adherence to standardized protocols is the best way to ensure the reproducibility of your results.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-analysis: Allow the vial containing the solid compound (MW: 365.43 g/mol ) [3]and a fresh, sealed bottle of anhydrous DMSO (≥99.9%) to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder and into the solvent.

  • Weighing: On a calibrated analytical balance, carefully weigh out 3.65 mg of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate into a sterile, appropriately sized glass vial.

  • Dissolution: Using a calibrated pipette, add 1.0 mL of the anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes. If necessary, sonicate in a room temperature water bath for 5-10 minutes until all solid is completely dissolved. Visually inspect against a light source to confirm there are no suspended particles.

  • Aliquoting & Storage: Immediately dispense the solution into single-use, low-volume amber glass or polypropylene vials. Tightly seal each aliquot and label clearly. For storage up to one month, place at -20°C. For longer-term storage, place at -80°C.

Table 1: Recommended Storage Conditions
FormTemperatureDurationKey Considerations
Solid Powder 2-8°C [2][3]> 1 YearKeep vial tightly sealed in a dry environment.
DMSO Stock Room Temp< 48 HoursNot recommended; for immediate use only.
DMSO Stock -20°C [14]Up to 1 MonthUse single-use aliquots to avoid freeze-thaw.
DMSO Stock -80°C [14]Up to 6 MonthsOptimal for long-term storage; still requires aliquoting.
Protocol 2: How to Perform a Quick Stability Check via LC-MS

This protocol allows you to verify the integrity of a stock solution before a critical experiment.

  • Sample Preparation (T=0):

    • Prepare a fresh 10 mM stock solution of the compound in anhydrous DMSO as described in Protocol 1.

    • Immediately dilute this stock 1:1000 in 50:50 acetonitrile:water to a final concentration of 10 µM. This is your T=0 reference sample.

  • Sample Preparation (Test):

    • Take your older, stored DMSO stock solution.

    • Perform the same 1:1000 dilution in 50:50 acetonitrile:water to a final concentration of 10 µM. This is your test sample.

  • LC-MS Analysis:

    • Inject equal volumes (e.g., 5 µL) of both the T=0 and test samples onto an LC-MS system.

    • Use a standard C18 column and a gradient such as the one described in the table below.

    • Monitor for the parent mass of the compound (m/z = 366.17 [M+H]⁺) and any potential degradation products.

  • Data Interpretation:

    • Compare the peak area of the parent compound in the test sample to the T=0 sample. A significant decrease (>10-15%) suggests degradation or precipitation.

    • Look for the appearance of new peaks in the test sample chromatogram that are absent in the T=0 sample. If new peaks are observed, analyze their mass-to-charge ratio to identify potential degradants (e.g., the hydrolyzed carboxylic acid would have an m/z of 352.15 [M+H]⁺).

Table 2: Example LC-MS Gradient for Stability Analysis

Time (min) % Acetonitrile (0.1% Formic Acid) % Water (0.1% Formic Acid) Flow Rate (mL/min)
0.0 10 90 0.4
1.0 10 90 0.4
8.0 95 5 0.4
10.0 95 5 0.4
10.1 10 90 0.4

| 12.0 | 10 | 90 | 0.4 |

References

  • PubChem. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. National Center for Biotechnology Information. [Link]

  • MDPI. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Microorganisms. [Link]

  • Global Substance Registration System (GSRS). METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. U.S. Food and Drug Administration. [Link]

  • Protheragen. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.[Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Molecules. [Link]

  • Kashima, C. Synthetic reactions using isoxazole compounds. Heterocycles. [Link]

  • LookChem. DMSO as a Solvent: Understanding its Properties and Chemical Interactions.[Link]

  • American Chemical Society (ACS). Dimethyl sulfoxide.[Link]

  • NanoBioLetters. Construction of Isoxazole ring: An Overview.[Link]

  • Pharmaffiliates. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.[Link]

  • Royal Society of Chemistry. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • ResearchGate. Reaction of the isoxazole 3f under our standard Suzuki conditions leads...[Link]

  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link]

  • Cheng, X., et al. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]

  • Wikipedia. Isoxazoline.[Link]

  • Chromatography Forum. Detection of DMSO.[Link]

  • ResearchGate. Structure and stability of isoxazoline compounds.[Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.[Link]

  • Wikipedia. Isoxazole.[Link]

  • PubMed Central. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[Link]

  • Lee, C., et al. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research. [Link]

  • Kozikowski, B. A., et al. The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Waybright, T. J., et al. Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]

  • PubMed Central. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.[Link]

  • PubMed. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.[Link]

  • ResearchGate. An Improved Method for the Analysis of Dimethyl Sulfoxide in Water Samples.[Link]

  • Semantic Scholar. An Improved Method for the Analysis of Dimethyl Sulfoxide in Water Samples.[Link]

  • Ziath. Samples in DMSO: What an end user needs to know.[Link]

  • National Institutes of Health (NIH). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.[Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot plant or industrial production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles and practical, field-proven experience.

I. Overview of the Synthetic Strategy

The synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is typically achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates, 4-(pentyloxy)benzaldehyde oxime and methyl 4-ethynylbenzoate , followed by a [3+2] cycloaddition reaction to form the final isoxazole product.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

Synthetic Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_step Final Product Synthesis p_hydroxybenzaldehyde 4-Hydroxybenzaldehyde pentyloxybenzaldehyde 4-(Pentyloxy)benzaldehyde p_hydroxybenzaldehyde->pentyloxybenzaldehyde Williamson Ether Synthesis pentyl_bromide 1-Bromopentane pentyl_bromide->pentyloxybenzaldehyde oxime 4-(Pentyloxy)benzaldehyde Oxime pentyloxybenzaldehyde->oxime Oximation hydroxylamine Hydroxylamine HCl hydroxylamine->oxime cycloaddition [3+2] Cycloaddition oxime->cycloaddition methyl_iodobenzoate Methyl 4-iodobenzoate tms_alkyne Methyl 4-((trimethylsilyl)ethynyl)benzoate methyl_iodobenzoate->tms_alkyne Sonogashira Coupling tms_acetylene Trimethylsilylacetylene tms_acetylene->tms_alkyne desilylation Methyl 4-ethynylbenzoate tms_alkyne->desilylation Desilylation desilylation->cycloaddition final_product Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate cycloaddition->final_product

Caption: Overall synthetic workflow for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

II. Precursor Synthesis: Troubleshooting and FAQs

A. Synthesis of 4-(Pentyloxy)benzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2] However, scaling up this reaction requires careful control of reaction parameters to ensure high yield and purity.

Q1: We are observing incomplete conversion of 4-hydroxybenzaldehyde during the Williamson ether synthesis. What are the likely causes and how can we address this at scale?

A1: Incomplete conversion in a Williamson ether synthesis at scale can often be attributed to several factors:

  • Insufficient Base: The reaction requires a stoichiometric amount of base to deprotonate the phenol. Ensure accurate molar equivalents of a suitable base like potassium carbonate are used. For large-scale reactions, solid bases are often preferred for easier work-up.

  • Poor Mixing: In a large reactor, inadequate agitation can lead to poor mass transfer between the solid base, the phenol, and the alkyl halide. This results in localized areas of low reactivity. Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogeneous slurry.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A moderate temperature, typically in the range of 60-80 °C, is usually optimal.

  • Choice of Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction rate.[2] However, for industrial-scale synthesis, consider greener and more easily removable solvents like acetone or 2-butanone.

Q2: We are seeing the formation of byproducts in our large-scale Williamson ether synthesis. What are these byproducts and how can we minimize them?

A2: A common byproduct is the dialkylation of the phenol, although this is less likely with 4-hydroxybenzaldehyde. A more significant issue can be the hydrolysis of the 1-bromopentane to 1-pentanol if water is present in the reaction mixture. To minimize byproduct formation:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are sufficiently dry.

  • Control Temperature: Avoid excessive temperatures which can promote side reactions.

  • Optimize Reagent Addition: On a large scale, consider the controlled addition of the 1-bromopentane to the mixture of 4-hydroxybenzaldehyde and base to maintain a low concentration of the alkylating agent, which can help suppress side reactions.

Protocol 1: Scale-Up Synthesis of 4-(Pentyloxy)benzaldehyde
Parameter Recommendation
Reaction Scale 10 kg of 4-hydroxybenzaldehyde
Reagents 4-Hydroxybenzaldehyde (1.0 eq), 1-Bromopentane (1.1 eq), Potassium Carbonate (1.5 eq)
Solvent Acetone or 2-Butanone (approx. 10 L/kg of 4-hydroxybenzaldehyde)
Temperature 60-70 °C
Agitation Sufficient to maintain a well-suspended slurry

Procedure:

  • Charge the reactor with 4-hydroxybenzaldehyde, potassium carbonate, and the solvent.

  • Heat the mixture to the desired temperature with agitation.

  • Slowly add 1-bromopentane to the reactor over a period of 1-2 hours.

  • Maintain the reaction at temperature for 4-6 hours, monitoring the progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(pentyloxy)benzaldehyde.

  • The crude product can be purified by distillation under reduced pressure or used directly in the next step if the purity is sufficient.

B. Synthesis of 4-(Pentyloxy)benzaldehyde Oxime

The oximation of aldehydes is generally a straightforward reaction. However, on a large scale, the handling of hydroxylamine, which can be hazardous, is a key consideration.[3][4][5]

Q3: What are the primary safety concerns when handling hydroxylamine hydrochloride on a large scale for the oximation reaction?

A3: Hydroxylamine and its salts can be thermally unstable and may decompose exothermically, especially in the presence of impurities or at elevated temperatures.[3][4][5] Key safety precautions for large-scale use include:

  • Temperature Control: The reaction should be conducted at a controlled temperature, typically at or below room temperature. Have a cooling system readily available to manage any exotherm.

  • Avoid Contamination: Ensure the reactor is clean and free from any metal contaminants that could catalyze the decomposition of hydroxylamine.

  • Proper Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Work in a well-ventilated area.

  • Controlled Addition: For large batches, consider the controlled addition of the hydroxylamine solution to the aldehyde to better manage the reaction exotherm.

Q4: Our oximation reaction is sluggish, and we are not achieving complete conversion. What can we do to improve the reaction rate and yield?

A4: A sluggish oximation reaction can be due to:

  • Incorrect pH: The reaction is pH-sensitive. The addition of a base, such as sodium acetate or pyridine, is often necessary to neutralize the HCl released from hydroxylamine hydrochloride and maintain an optimal pH for the reaction.

  • Insufficient Mixing: Ensure good agitation to promote contact between the reactants.

  • Low Temperature: While safety is paramount, running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can increase the reaction rate. This should be done with careful temperature monitoring.

C. Synthesis of Methyl 4-ethynylbenzoate via Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp and sp2 hybridized carbons.[6][7] Scaling up this reaction requires careful control of the catalyst system and reaction conditions.

Q5: We are experiencing catalyst deactivation and low yields in our large-scale Sonogashira coupling. What are the potential causes?

A5: Catalyst deactivation is a common issue in large-scale cross-coupling reactions. Potential causes include:

  • Oxygen Sensitivity: The palladium(0) catalyst is sensitive to oxidation. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst. Ensure high-purity reagents are used.

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction that can be minimized by using a copper(I) co-catalyst and ensuring an inert atmosphere.

  • Inadequate Ligand: The choice of phosphine ligand is critical for catalyst stability and activity. For large-scale reactions, consider using robust ligands like triphenylphosphine or more specialized Buchwald-type ligands.

Q6: We are struggling with the removal of the palladium and copper catalysts from our product on a large scale. What are effective purification strategies?

A6: Removing residual metals is a critical step in pharmaceutical synthesis. For large-scale purification:

  • Filtration through Celite or Silica Gel: After the reaction, the mixture can be filtered through a pad of celite or silica gel to remove the solid catalysts.

  • Aqueous Washes: Washing the organic phase with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help remove residual copper. An ammonium chloride wash can also be effective.

  • Crystallization: The most effective method for removing trace metal impurities is often crystallization of the product.

Protocol 2: Scale-Up Synthesis of Methyl 4-ethynylbenzoate
Parameter Recommendation
Reaction Scale 5 kg of Methyl 4-iodobenzoate
Reagents Methyl 4-iodobenzoate (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.5-1 mol%), CuI (1-2 mol%), Triethylamine (2.5 eq)
Solvent THF or Toluene (approx. 8 L/kg of methyl 4-iodobenzoate)
Temperature 50-60 °C
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • Charge the reactor with methyl 4-iodobenzoate, the palladium catalyst, copper(I) iodide, and the solvent under an inert atmosphere.

  • Add the triethylamine and trimethylsilylacetylene.

  • Heat the mixture to the desired temperature and stir for 2-4 hours, monitoring the reaction by HPLC or GC.

  • Once the coupling reaction is complete, cool the mixture.

  • For the desilylation step, add a solution of potassium carbonate in methanol and stir at room temperature for 1-2 hours.

  • Filter the reaction mixture to remove the catalysts and salts.

  • Concentrate the filtrate and purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

III. [3+2] Cycloaddition for Isoxazole Formation: Troubleshooting and FAQs

The [3+2] cycloaddition of a nitrile oxide with an alkyne is the key step in forming the isoxazole ring.[8] The in-situ generation of the nitrile oxide from the oxime is a critical part of this process.

Cycloaddition Mechanism cluster_nitrile_oxide Nitrile Oxide Formation cluster_cycloaddition [3+2] Cycloaddition cluster_side_reaction Side Reaction oxime 4-(Pentyloxy)benzaldehyde Oxime nitrile_oxide 4-(Pentyloxy)phenyl Nitrile Oxide oxime->nitrile_oxide Oxidation oxidant Oxidant (e.g., NCS, NaOCl) oxidant->nitrile_oxide isoxazole Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate nitrile_oxide->isoxazole Cycloaddition furoxan Furoxan Dimer nitrile_oxide->furoxan Dimerization alkyne Methyl 4-ethynylbenzoate alkyne->isoxazole nitrile_oxide2 4-(Pentyloxy)phenyl Nitrile Oxide nitrile_oxide2->furoxan

Caption: Reaction mechanism for the formation of the isoxazole ring and the common side reaction of nitrile oxide dimerization.

Q7: Our cycloaddition reaction is giving a low yield of the desired isoxazole, and we are isolating a significant amount of a byproduct. What is this byproduct and how can we improve the yield of our product?

A7: The most common byproduct in this reaction is the furoxan dimer, formed from the dimerization of two molecules of the nitrile oxide intermediate.[9] This occurs when the rate of dimerization is competitive with the rate of the cycloaddition. To favor the desired reaction:

  • Control the Concentration of the Nitrile Oxide: The dimerization is a second-order reaction with respect to the nitrile oxide. Therefore, it is crucial to keep the concentration of the nitrile oxide low. This can be achieved by the slow, controlled addition of the oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the mixture of the oxime and the alkyne.

  • Ensure an Excess of the Alkyne: Using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) will increase the probability of the nitrile oxide reacting with the alkyne rather than another molecule of itself.

  • Optimize Temperature: The reaction is often carried out at room temperature. Lowering the temperature may slow down the dimerization more than the cycloaddition, but this needs to be experimentally verified for your specific system.

Q8: We are concerned about the exothermic nature of the in-situ nitrile oxide generation and the subsequent cycloaddition on a large scale. How can we manage the thermal risk?

A8: Both the oxidation of the oxime and the cycloaddition reaction can be exothermic. On a large scale, the heat generated can lead to a dangerous temperature increase and potentially a runaway reaction.[10][11][12][13][14] To manage this risk:

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the rate of heat evolution. This data is essential for designing an adequate cooling system for the reactor.

  • Controlled Addition: As mentioned previously, the slow and controlled addition of the oxidizing agent is the most effective way to control the rate of heat generation.

  • Adequate Cooling: The reactor must have a sufficiently powerful cooling system to remove the heat generated by the reaction and maintain the desired temperature.

  • Emergency Quenching: Have a validated emergency quenching procedure in place in case of a loss of cooling or a thermal runaway.

Q9: We are observing the formation of regioisomers in our cycloaddition reaction. How can we control the regioselectivity?

A9: For the reaction between an aryl nitrile oxide and a terminal alkyne, the formation of the 3,5-disubstituted isoxazole is generally favored due to electronic and steric factors.[11] If you are observing significant amounts of the 3,4-disubstituted isomer, consider the following:

  • Solvent Effects: The polarity of the solvent can sometimes influence regioselectivity. Experiment with different solvents to see if this improves the outcome.

  • Catalysis: While this reaction is often performed without a catalyst, some literature reports suggest that the use of certain catalysts can influence regioselectivity. However, for this specific substrate combination, the 3,5-isomer is the expected major product.

Protocol 3: Scale-Up Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate
Parameter Recommendation
Reaction Scale 4 kg of 4-(Pentyloxy)benzaldehyde Oxime
Reagents 4-(Pentyloxy)benzaldehyde Oxime (1.0 eq), Methyl 4-ethynylbenzoate (1.1 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Pyridine (catalytic amount)
Solvent Dichloromethane (DCM) or Ethyl Acetate (approx. 10 L/kg of oxime)
Temperature 20-30 °C
Agitation Good agitation to ensure rapid mixing

Procedure:

  • Charge the reactor with 4-(pentyloxy)benzaldehyde oxime, methyl 4-ethynylbenzoate, and the solvent.

  • Add a catalytic amount of pyridine.

  • Prepare a solution or slurry of NCS in the reaction solvent.

  • Slowly add the NCS solution/slurry to the reactor over 2-3 hours, maintaining the temperature between 20-30 °C.

  • Stir the reaction mixture for an additional 1-2 hours after the addition is complete, monitoring by HPLC.

  • Once the reaction is complete, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent such as ethanol or isopropanol.

IV. Final Product Purification and Quality Control

Q10: What are the key challenges in the purification of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate at scale, and what are the recommended methods?

A10: At a large scale, column chromatography is often impractical and costly. The primary method for purification should be crystallization.[15] The challenges and solutions are:

  • Solvent Selection: A systematic screening of solvents is necessary to find a system that provides good solubility at elevated temperatures and low solubility at room temperature or below, leading to high recovery of the pure product.

  • Controlling Crystal Size and Form: The cooling rate, agitation, and seeding can all affect the crystal size and morphology, which in turn impacts filtration and drying characteristics. A controlled cooling profile is recommended.

  • Removal of Colored Impurities: If the crude product is colored, a charcoal treatment of the solution before crystallization can be effective.

Q11: What analytical techniques are recommended for in-process control and final product release?

A11: For robust process control and to ensure the quality of the final product, a combination of analytical techniques should be employed:

  • In-Process Controls (IPCs):

    • HPLC: To monitor the progress of each reaction step and determine the purity of intermediates.

    • GC: Can be used to monitor the consumption of volatile starting materials.

  • Final Product Release:

    • HPLC: For assay and purity determination.

    • ¹H and ¹³C NMR: To confirm the structure of the final product.

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point: As an indicator of purity.

    • Residual Solvent Analysis by GC: To ensure that residual solvents are below the required limits.

V. Process Analytical Technology (PAT) for Scale-Up

For large-scale manufacturing, implementing Process Analytical Technology (PAT) can provide real-time monitoring and control of critical process parameters, leading to improved safety, consistency, and efficiency.[16][17][18][19]

Q12: How can PAT be applied to the synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate?

A12: PAT can be implemented at several stages of the synthesis:

  • In-situ FTIR or Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants and products in real-time during the cycloaddition step. This would allow for precise determination of the reaction endpoint and could also be used to monitor the concentration of the transient nitrile oxide intermediate.

  • Automated Sampling and Online HPLC: An automated system can periodically draw a sample from the reactor, dilute it, and inject it into an HPLC for near real-time analysis of the reaction progress.

  • Temperature and Pressure Monitoring: Continuous monitoring of temperature and pressure is crucial for safety, especially during the exothermic nitrile oxide generation. This data can be used to control the addition rate of reagents automatically.

By integrating these PAT tools, a more robust and controlled manufacturing process can be developed, which is a key aspect of modern pharmaceutical manufacturing and Quality by Design (QbD).

VI. Troubleshooting Guide: A Visual Approach

Below is a troubleshooting decision tree for the critical [3+2] cycloaddition step.

Troubleshooting Cycloaddition start Low Yield of Isoxazole check_byproduct Major Byproduct Observed? start->check_byproduct furoxan Furoxan Dimer is the Major Byproduct check_byproduct->furoxan Yes unreacted_sm Unreacted Starting Materials Remain check_byproduct->unreacted_sm No solution_furoxan Decrease Nitrile Oxide Concentration: - Slow addition of oxidant - Use excess alkyne - Lower reaction temperature furoxan->solution_furoxan solution_sm Incomplete Reaction: - Check purity of reagents - Ensure stoichiometric amount of oxidant - Increase reaction time or temperature cautiously unreacted_sm->solution_sm

Caption: A decision-making flowchart for troubleshooting low yields in the [3+2] cycloaddition step.

VII. References

  • Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85.

  • Javaherian, M., et al. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. ResearchGate.

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026.

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC.

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.

  • Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines. (n.d.). Guidechem.

  • Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). Benchchem.

  • Example of in situ–generated nitrile oxide and its cycloaddition with olefin. (n.d.). ResearchGate.

  • Continuous flow synthesis of a pharmaceutical intermediate: A computational fluid dynamics approach. (n.d.). ResearchGate.

  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010). Fisher Scientific.

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.

  • Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

  • ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. (n.d.). inchem.org.

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.

  • Hydroxylamine hydrochloride. (n.d.). Szabo-Scandic.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2011). Chemical Reviews.

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.

  • Computational-fluid-dynamics (CFD) analysis of mixing and gas-liquid mass transfer in shake flasks. (n.d.). PubMed.

  • Computational fluid mixing. (2009). Loughborough University Research Repository.

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). World Journal of Advanced Research and Reviews.

  • Process Analytical Technology. (n.d.). Process Insights.

  • Computational Fluid Dynamics (CFD) Simulation of Liquid-Liquid Mixing in Mixer Settler. (2012). ResearchGate.

  • CFD Analysis of Inline Mixing of Non-Ideal Liquid Mixtures. (n.d.). Chemical Engineering Transactions.

  • Process Safety and Scale-up. (n.d.). H.E.L Group.

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo.

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE.

  • Runaway Reaction Hazard Assessment for Chemical Processes Safety. (n.d.). Aidic.

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing.

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.

  • Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo.

  • Dynamic Assessment of Runaway Reaction Risk. (n.d.). ResearchGate.

  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent.

  • Scale-up Reactions. (2019). Division of Research Safety - University of Illinois.

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Oriental Journal of Chemistry.

  • Real-Time Monitoring & Control in Biopharmaceuticals. (n.d.). Sigma-Aldrich.

  • Technical Support Center: In Situ Nitrile Oxide Generation and Dimerization Prevention. (n.d.). Benchchem.

  • ethyl 4-methylbenzoate. (n.d.). Organic Syntheses Procedure.

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). PMC.

  • Methyl 4-ethynylbenzoate = 90 3034-86-4. (n.d.). Sigma-Aldrich.

  • Methyl 4-ethynylbenzoate. (n.d.). MySkinRecipes.

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). Journal of Pharmaceutical Negative Results.

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.

  • 4-(Benzyloxy)benzaldehyde. (n.d.). PMC.

  • molecular structure of 4-(pentyloxy)benzaldehyde. (n.d.). ResearchGate.

  • Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.). European Patent Office.

Sources

Technical Support Center: Solubility Enhancement for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for solubilizing Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate for various in vitro and in vivo assays. Due to its chemical nature, this compound presents solubility challenges that can impact experimental outcomes and data reproducibility. This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively.

Understanding the Molecule: Physicochemical Properties

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a hydrophobic molecule with a molecular weight of 365.4 g/mol .[1] Its structure, characterized by multiple aromatic rings and a pentyloxy chain, contributes to its low aqueous solubility. Publicly available data indicates that it is slightly soluble in dimethyl sulfoxide (DMSO) and acetone when heated.[2][3] This inherent poor solubility is a common hurdle in early-stage drug discovery, affecting up to 70% of new chemical entities and potentially leading to delays or failures in development.[4][5]

PropertyValueSource
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
IUPAC Namemethyl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate
Known SolubilitySlightly soluble in DMSO and Acetone (with heating)

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Q1: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?

This is a frequent problem known as "DMSO crash-out." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution where its solubility is much lower.[6]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting Steps cluster_2 Advanced Formulation Strategies cluster_3 Outcome start Precipitation observed upon adding DMSO stock to aqueous media step1 step1 start->step1 Initial Action step2 Increase stock concentration to minimize dilution volume step1->step2 step3 Pre-warm aqueous media before adding compound stock step2->step3 step4 Add compound stock to media with vigorous vortexing step3->step4 strategy1 Utilize Co-solvents step4->strategy1 If precipitation persists end Compound remains in solution, enabling reliable assay results step4->end Successful Solubilization strategy2 Employ Cyclodextrins strategy1->strategy2 strategy1->end Successful Solubilization strategy3 Consider Solid Dispersions strategy2->strategy3 strategy2->end Successful Solubilization strategy3->end Successful Solubilization

Caption: Decision workflow for addressing DMSO-induced precipitation.

Detailed Explanation:

  • Minimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[7][8]

  • High-Concentration Stock: Prepare the highest possible concentration of your stock solution in 100% DMSO. This allows for a smaller volume to be added to the aqueous phase, reducing the immediate solvent shock.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. For example, dilute the 100% DMSO stock into a solution containing a higher percentage of serum or protein, which can help stabilize the compound, before the final dilution into the assay medium.[7]

  • Temperature and Mixing: Gently warming the aqueous buffer (e.g., to 37°C for cell-based assays) can sometimes improve solubility. Add the compound stock dropwise while vortexing or stirring the buffer to ensure rapid and uniform dispersion.

Q2: I need to achieve a higher final concentration of the compound in my assay than what is achievable with DMSO alone. What are my options?

When the required assay concentration exceeds the solubility limit in a low percentage of DMSO, more advanced formulation strategies are necessary. These techniques aim to increase the apparent solubility of the compound in aqueous media.[5][9]

1. Co-Solvent Systems:

The use of a secondary solvent, or co-solvent, can enhance the solubility of hydrophobic compounds.[10][11] Common co-solvents for in vitro studies include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Experimental Protocol: Preparing a Co-Solvent Formulation

  • Solvent Screening: Test the solubility of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in various co-solvents (e.g., ethanol, PEG-400, propylene glycol) to identify the most effective one.

  • Stock Solution Preparation: Dissolve the compound in the chosen co-solvent at a high concentration.

  • Intermediate Dilution: Create an intermediate stock by diluting the co-solvent stock in a solution that is compatible with your final assay (e.g., a mixture of co-solvent and water, or co-solvent and assay buffer).

  • Final Dilution: Add the intermediate stock to your final assay medium. Always perform a vehicle control to account for any effects of the co-solvent system on the assay.

Co-Solvent Compatibility Table:

Co-SolventTypical Starting Concentration in Final AssayAdvantagesDisadvantages
Ethanol0.1 - 1%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.
Propylene Glycol0.1 - 2%Low toxicity, commonly used in parenteral formulations.[10]Can be viscous.
PEG-4000.5 - 5%Low toxicity, good solubilizing power for nonpolar drugs.[10]May not be suitable for all assay types.

2. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic molecules, like the target compound, forming an inclusion complex that is more water-soluble.[13][]

Experimental Protocol: Solubilization with Cyclodextrins

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Complex Formation:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add the solid Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate to the cyclodextrin solution.

    • Stir or sonicate the mixture at room temperature or with gentle heating until the compound dissolves. This may take several hours.

  • Sterilization and Use: Filter-sterilize the resulting solution before use in cell-based assays.

G cluster_0 Components cluster_1 Process cluster_2 Result compound Poorly Soluble Compound (Hydrophobic) process Complexation in Aqueous Solution compound->process cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->process complex Water-Soluble Inclusion Complex process->complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

3. Solid Dispersions:

For oral formulations in preclinical animal studies, creating a solid dispersion can significantly improve bioavailability.[9][15] This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. Common techniques include spray drying and hot-melt extrusion. While more complex, this approach can lead to substantial improvements in dissolution rates.[15]

Q3: How do I determine the thermodynamic solubility of my compound?

Understanding the true thermodynamic solubility is crucial for developing a robust formulation.[16]

Experimental Protocol: Thermodynamic Solubility Measurement

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired buffer (e.g., PBS, cell culture medium).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV.

Conclusion

Successfully solubilizing Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a critical first step for obtaining reliable and reproducible data in biological assays. By systematically addressing issues like DMSO precipitation and employing advanced formulation strategies such as co-solvents and cyclodextrins, researchers can overcome the challenges posed by this compound's poor aqueous solubility. It is essential to perform appropriate vehicle controls in all experiments to ensure that the chosen solubilization method does not interfere with the assay results.

References

  • Journal of Advanced Pharmacy Education and Research. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • PMC. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • PharmaTutor. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • PMC. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PMC. (2024). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Touro Scholar. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Annex Publishers. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Retrieved from [Link]

  • PMC. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Cyclodextrins. (2024). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PMC. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

  • PMC. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Purdue e-Pubs. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

  • ResearchGate. (2017). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]

  • IP Innovative Publication. (2023). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Watson International. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide.

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (CAS No. 179162-64-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this key pharmaceutical intermediate[1]. Our goal is to provide you with expert insights and actionable protocols to mitigate degradation, ensuring the integrity and reproducibility of your experiments.

The molecular structure of this compound contains two key functional groups that are central to its reactivity and potential instability: an isoxazole ring and a methyl ester. The isoxazole ring, while aromatic, contains a weak N-O bond susceptible to cleavage under certain conditions[2][3]. Similarly, the methyl benzoate moiety can undergo hydrolysis[4][5][6]. This guide will address these liabilities in detail.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Q1: What are the primary degradation pathways for this molecule? A1: There are two principal degradation pathways based on the molecule's structure:

  • Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently weak and can be cleaved. This process is often catalyzed by basic conditions (hydrolysis), heat, or UV light[2][3][7]. Under photolytic conditions, isoxazoles can rearrange into oxazoles via an azirine intermediate[2][3].

  • Ester Hydrolysis: The methyl benzoate group is susceptible to hydrolysis, particularly under basic (saponification) or strongly acidic conditions. This reaction cleaves the ester bond to yield the corresponding carboxylic acid and methanol[5][6][8].

Q2: How does pH impact the stability of the compound in solution? A2: The compound is most stable in neutral to slightly acidic conditions (pH 4-7). It is highly susceptible to degradation in basic environments (pH > 8). Studies on the related isoxazole-containing drug, Leflunomide, demonstrate that the isoxazole ring-opening is significantly accelerated under basic conditions[2][7]. This, combined with the base-catalyzed hydrolysis of the methyl ester, makes strong bases particularly detrimental to the compound's stability[6].

Q3: Is the compound sensitive to light? A3: Yes, significant photolytic degradation is a major concern. The aromatic rings and the isoxazole heterocycle are chromophores that can absorb UV radiation. UV irradiation can induce the rearrangement or cleavage of the isoxazole ring[2][3][9][10]. Therefore, all experiments, solutions, and solid material should be protected from light by using amber vials, covering glassware with aluminum foil, and minimizing exposure to ambient light.

Q4: What are the effects of temperature on stability? A4: Elevated temperatures accelerate the rates of all degradation reactions, including hydrolysis and potential thermal decomposition of the isoxazole ring[7][11]. For long-term storage, the solid compound should be kept refrigerated (2-8 °C)[12]. Solutions should be prepared fresh and stored at low temperatures for short durations only. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: What are the ideal storage conditions for the solid compound? A5: Based on supplier recommendations and chemical principles, the solid compound should be stored under the following conditions[12][13][14]:

  • Temperature: 2-8 °C.

  • Atmosphere: Under an inert gas (argon or nitrogen) to prevent oxidative degradation.

  • Light: Protected from light in a tightly sealed, amber glass container.

  • Moisture: In a dry, desiccated environment to prevent hydrolysis.

Q6: Which solvents are recommended for preparing solutions? A6: The choice of solvent is critical. For maximal stability, use high-purity, anhydrous, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). While the compound is soluble in polar solvents, avoid long-term storage in protic solvents like methanol or ethanol, as they can participate in hydrolysis or transesterification reactions. If aqueous buffers are required for an experiment, prepare the solution immediately before use from a concentrated stock in an appropriate aprotic solvent (e.g., DMSO or ACN).

Q7: How can I detect and quantify degradation? A7: The most effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection[15][16]. An ideal HPLC method will separate the parent compound from its potential degradants (e.g., the hydrolyzed carboxylic acid). Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for identifying the mass of degradation products, confirming their structures[16][17].

Part 2: Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks appear in HPLC analysis over time. 1. Hydrolysis of the methyl ester. 2. Cleavage or rearrangement of the isoxazole ring.1. Check the pH of your solution; ensure it is neutral or slightly acidic. 2. Prepare solutions fresh daily. 3. Store stock solutions in an anhydrous aprotic solvent at ≤ -20°C. 4. Protect all solutions from light.
The concentration of the parent compound decreases in solution. 1. Degradation due to light, pH, or temperature. 2. Adsorption to container surfaces.1. Follow the stability protocols outlined in this guide. 2. Use silanized glass or low-adsorption polypropylene vials for dilute solutions. 3. Run a control experiment to assess stability under your specific experimental conditions (see Protocol 3).
Solid material or prepared solutions appear discolored (e.g., yellowing). 1. Photodegradation. 2. Oxidative degradation.1. Ensure the solid is stored in the dark under an inert atmosphere. 2. Use de-gassed solvents for solution preparation. 3. If discoloration is observed, the material's purity should be re-assessed by HPLC before use.
Part 3: Protocols and Best Practices
Protocol 1: Recommended Long-Term Storage and Handling
  • Receiving: Upon receipt, immediately transfer the manufacturer's container to a refrigerator at 2-8 °C.

  • Inert Atmosphere: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture condensation. Once opened, flush the headspace of the container with a dry, inert gas like argon or nitrogen before resealing.

  • Weighing: Weigh the required amount of solid quickly in an environment with controlled humidity. Minimize exposure to ambient air and light.

  • Storage: Tightly reseal the container, wrap the cap with parafilm to ensure an airtight seal, and return it to 2-8 °C storage.

Protocol 2: Preparation of Stock Solutions for Maximum Stability
  • Solvent Selection: Use anhydrous, HPLC-grade acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Ensure the solvent is from a freshly opened bottle or has been properly stored over molecular sieves to minimize water content.

  • Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM). Dissolution can be aided by brief sonication in a room-temperature water bath.

  • Storage: Aliquot the stock solution into single-use amber glass or polypropylene vials. Flush the headspace with inert gas before capping.

  • Temperature: Store stock solution aliquots at -20°C or -80°C for intermediate-term storage (weeks). For daily use, a fresh aliquot should be thawed and kept on ice, protected from light.

Protocol 3: Basic Stability Assessment via HPLC

This protocol allows you to verify the stability of the compound in your specific experimental buffer or solvent system.

  • Preparation: Prepare a solution of the compound in your desired solvent/buffer at the final experimental concentration.

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot onto your HPLC system to obtain a baseline chromatogram. Record the peak area of the parent compound.

  • Incubation: Store the remaining solution under your exact experimental conditions (temperature, lighting, container type).

  • Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T0 value. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Part 4: Data and Visualizations
Table 1: Summary of Factors Affecting Stability
Factor Condition to Avoid Recommended Condition Rationale
pH Basic (pH > 8), Strong AcidsNeutral to slightly acidic (pH 4-7)Prevents base-catalyzed isoxazole cleavage and ester hydrolysis[2][6][7].
Light Direct Sunlight, UV Lamps, Ambient Lab LightStore and handle in the dark (amber vials, foil)Prevents photodegradation and rearrangement of the isoxazole ring[3][9].
Temperature High Temperatures (>25°C), Freeze-Thaw CyclesSolid: 2-8°C. Solution: ≤ -20°CReduces the rate of all degradation pathways[7][11].
Atmosphere Ambient Air (Oxygen)Inert Gas (Argon, Nitrogen)Minimizes potential oxidative degradation pathways.
Solvents Protic Solvents (Methanol, Water for long-term), Basic or Acidic SolventsAnhydrous Aprotic Solvents (ACN, THF, DMSO)Minimizes hydrolysis, transesterification, and solvent-mediated degradation[18].
Diagrams

DegradationPathways cluster_main Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate cluster_hydrolysis Hydrolytic Degradation (Basic pH) cluster_photolysis Photolytic Degradation (UV Light) main_compound Parent Compound hydrolysis_product Carboxylic Acid + Methanol (Ester Hydrolysis) main_compound->hydrolysis_product OH- / H2O ring_opening_product Ring-Opened Product (Isoxazole Cleavage) main_compound->ring_opening_product OH- / H2O rearrangement_product Oxazole Isomer (Rearrangement) main_compound->rearrangement_product hν (UV) photo_cleavage_product Fragmented Products (Photo-cleavage) main_compound->photo_cleavage_product hν (UV)

Caption: Major degradation pathways for the target compound.

Workflow start Receive Solid Compound storage Store Solid at 2-8°C Under Inert Gas, Protected from Light start->storage weigh Weigh in Controlled Environment (Low Light/Humidity) storage->weigh dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., ACN, DMSO) weigh->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot store_solution Store Stock Solution at ≤ -20°C aliquot->store_solution use Use in Experiment (Prepare fresh dilutions) store_solution->use end Stable Experimental Results use->end

Caption: Recommended workflow for handling and storage.

References
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed.
  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing).
  • Can methyl benzoate be hydrolyzed?. Quora.
  • Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate.
  • What is the mechanism for the basic hydrolysis of methyl benzoate?. Homework.Study.com.
  • Structure and stability of isoxazoline compounds | Request PDF. ResearchGate.
  • Isoxazole. Wikipedia.
  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube.
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.
  • Isoxazole | 288-14-2. ChemicalBook.
  • methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. ChemShuttle.
  • METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. gsrs.
  • Isoxazole. Solubility of Things.
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate | Pharmaffiliates. Pharmaffiliates.
  • Degradation of sulfamethoxazole by heat-activated persulfate oxidation. Lirias.
  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI.
  • Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. MDPI.
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. PubChem.
  • CAS 179162-64-2 methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. BOC Sciences.
  • High-Purity Methyl 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoate: A Key Pharmaceutical Intermediate.
  • Benzoate Degradation Pathway. Eawag-BBD.
  • KEGG PATHWAY: map00362.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • An In-depth Technical Guide to the Physicochemical Properties of Isoxazoleacetic Acid Methyl Ester Derivatives. Benchchem.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH.
  • 179162-64-2 Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate AKSci Z1745.

Sources

Technical Support Center: Recrystallization of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related molecules. Here, we address common challenges encountered during the recrystallization of this compound, providing in-depth, experience-based solutions to streamline your purification workflow and enhance product purity.

Introduction to the Molecule and Purification Challenges

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a complex organic molecule featuring a multi-ring aromatic system, an ester functional group, and a flexible pentyloxy side chain. Its molecular formula is C₂₂H₂₃NO₄, with a molecular weight of 365.4 g/mol .[1][2][3] The compound's structure, with its rigid, planar core and non-polar alkyl chain, can lead to challenging purification by recrystallization. Common issues include solvent selection, the tendency to "oil out" of solution, and difficulty in achieving high purity and yield. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I'm starting with a crude solid of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (purity ~95%). How do I select an appropriate recrystallization solvent?

A1: The selection of a suitable solvent is the most critical step for a successful recrystallization.[4] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Given the molecule's structure, a solvent of intermediate polarity is likely to be a good starting point.

Expertise & Experience: The molecule possesses both polar (ester, isoxazole) and non-polar (phenyl rings, pentyloxy chain) regions. This amphiphilic nature suggests that a single solvent may not be ideal, and a mixed-solvent system might be necessary.

Recommended Solvent Screening Protocol:

  • Single Solvent Systems: Start by testing small amounts of your crude product (~10-20 mg) in about 0.5 mL of various solvents. Observe the solubility at room temperature and then upon heating.

  • Mixed Solvent Systems: If a single solvent is not effective, a two-solvent system is often successful. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). The two solvents must be miscible.

Data Presentation: Potential Solvent Systems

Solvent SystemRationaleBoiling Point (°C)Potential Issues
Single Solvents
EthanolThe ester and isoxazole moieties may have some solubility in this polar protic solvent.78May be too soluble, leading to low recovery.
IsopropanolSimilar to ethanol but slightly less polar.82May be too soluble, leading to low recovery.
Ethyl AcetateThe ester functional group suggests good solubility in ethyl acetate.[5][6]77High solubility may result in poor yield.
TolueneThe aromatic rings suggest good solubility in this non-polar aromatic solvent.111May not provide a sufficient solubility differential between hot and cold.
Mixed Solvents
Ethanol/WaterA classic combination for moderately polar compounds.VariesThe compound may oil out if the water is added too quickly.
Toluene/HexaneA good choice for compounds with significant aromatic character.VariesThe non-polar nature may make it difficult to dissolve impurities.
Dichloromethane/HexaneDichloromethane is a good solvent, and hexane acts as the anti-solvent.VariesDichloromethane is volatile and requires careful handling.

Authoritative Grounding: The principle of "like dissolves like" is a fundamental concept in solubility and solvent selection for recrystallization.[4] For complex molecules, a systematic screening of solvents with varying polarities is the most effective approach to identify an optimal system.[7]

Q2: My compound "oils out" instead of forming crystals when the solution cools. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common for compounds that have melting points lower than the boiling point of the solvent or for impurities that depress the melting point. The presence of the flexible pentyloxy chain in your molecule may also contribute to this phenomenon.[1]

Causality and Solutions:

  • High Solute Concentration: The solution may be supersaturated, causing the compound to crash out of solution as a liquid.

    • Solution: Reheat the solution to redissolve the oil, add a small amount of the "good" solvent, and allow it to cool more slowly.[8]

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.

    • Solution: Insulate the flask to ensure slow cooling. Allow it to cool to room temperature undisturbed before placing it in an ice bath.

  • Inappropriate Solvent: The chosen solvent may be too non-polar, favoring the liquid state of the solute.

    • Solution: Try a more polar solvent system. If using a mixed-solvent system, reduce the proportion of the anti-solvent.

Experimental Protocols: Preventing Oiling Out

  • If an oil has formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface.

  • Add a seed crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.[8]

  • If the problem persists, remove the solvent under reduced pressure and re-attempt the recrystallization with a different solvent system.

Q3: The recrystallization worked, but my yield is very low. What are the likely causes and how can I improve it?

A3: A low yield is a common issue in recrystallization and can often be attributed to several factors.[8]

Troubleshooting Low Yield:

CauseExplanationSolution
Too much solvent Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.[8]Use the minimum amount of hot solvent necessary to fully dissolve the solid. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
Premature crystallization Crystals forming during hot filtration will be lost.Use a heated filter funnel or pre-heat the funnel with hot solvent. Keep the solution at or near its boiling point during filtration.
Washing with the wrong solvent Washing the collected crystals with a solvent in which they are soluble will dissolve the product.Wash the crystals with a small amount of ice-cold recrystallization solvent.
Incomplete crystallization The solution may not have been cooled sufficiently to maximize crystal formation.Ensure the solution is cooled to room temperature before placing it in an ice bath for at least 30 minutes.

Mandatory Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Solid solvent_selection Solvent System Selection start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temp hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: A general workflow for the recrystallization process.

Q4: No crystals are forming even after cooling the solution in an ice bath. What should I do?

A4: The failure of crystals to form is usually due to either the use of too much solvent or the solution being supersaturated.[9]

Expertise & Experience: Supersaturation is a state where the concentration of the solute is higher than its equilibrium solubility at a given temperature. The initiation of crystal formation, or nucleation, can sometimes be kinetically slow.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seed Crystals: Add a tiny amount of the crude starting material or a previously obtained pure crystal to the solution.[8]

  • Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[8]

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.

Mandatory Visualization: Troubleshooting Crystal Formation

Troubleshooting_Crystallization start No Crystals Formed scratch Scratch Inner Flask Surface start->scratch seed Add a Seed Crystal scratch->seed If no success success Crystals Form scratch->success reduce_solvent Reduce Solvent Volume by Boiling seed->reduce_solvent If no success seed->success add_antisolvent Add Anti-Solvent reduce_solvent->add_antisolvent If no success reduce_solvent->success add_antisolvent->success failure Re-evaluate Solvent System add_antisolvent->failure If no success

Caption: A decision tree for troubleshooting the failure of crystal formation.

Concluding Remarks

The successful recrystallization of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is achievable with a systematic and informed approach. By carefully selecting the solvent system and controlling the cooling rate, researchers can overcome common challenges such as oiling out and low yield. This guide provides a foundation for developing a robust purification protocol. Remember that each batch of crude material may have a slightly different impurity profile, which may require minor adjustments to the recrystallization procedure.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10737571, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved from [Link].

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link].

  • Reddit. (2022). Guide to Recrystallisation. r/chemistry. Retrieved from [Link].

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link].

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link].

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link].

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link].

  • ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link].

  • Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. Retrieved from [Link].

  • Global Substance Registration System. (n.d.). METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. Retrieved from [Link].

  • Pharmaffiliates. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved from [Link].

  • Watson International. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Retrieved from [Link].

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link].

Sources

Validation & Comparative

The Structure-Activity Relationship of 3,5-Diaryl Isoxazoles: A Comparative Guide Centered on Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 3,5-diaryl isoxazole scaffold represents a cornerstone in modern medicinal chemistry. Its inherent physicochemical properties and synthetic accessibility have made it a "privileged structure," capable of interacting with a diverse array of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of this class of compounds, with a central focus on Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate as a foundational example. We will dissect the key structural components of this molecule, compare its potential activity with that of reported analogs, and provide the experimental context necessary for its evaluation.

The Core Moiety: Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

The subject of our analysis, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, is a classic 3,5-diaryl isoxazole.[1][2][3] Its structure comprises a central isoxazole ring substituted with two phenyl groups at the 3 and 5 positions. One phenyl ring is further functionalized with a pentyloxy group, while the other bears a methyl benzoate substituent. This seemingly simple architecture is a hotbed for pharmacological activity, with analogs demonstrating potent anticancer and anti-inflammatory effects.[4][5][6][7] The ester form of this molecule is likely a prodrug or synthetic intermediate for the more biologically active carboxylic acid, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, which has been investigated as an intermediate in the synthesis of the antifungal agent micafungin.[8][9][10]

Deconstructing the Scaffold: A Structure-Activity Relationship Analysis

The biological activity of 3,5-diaryl isoxazoles is exquisitely sensitive to the nature and position of substituents on the aryl rings and the central isoxazole core. By examining data from a range of analogs, we can infer the SAR for our target molecule and its potential therapeutic applications.

The Pentyloxy Tail: A Lipophilic Anchor

The 4-pentyloxy group on the phenyl ring at the 5-position of the isoxazole is a critical determinant of both potency and pharmacokinetic properties. The length and nature of this alkoxy chain can significantly influence the compound's interaction with its biological target.

  • Lipophilicity and Membrane Permeability: The five-carbon chain enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets.

  • Target Binding: In the context of anticancer activity, the alkoxy chain can protrude into hydrophobic pockets of target proteins such as Heat Shock Protein 90 (HSP90) or various kinases.[11][12] Studies on other classes of compounds have shown that alkoxy chain length markedly influences potency, with an optimal length often observed. For instance, in a series of 2-benzylbenzimidazole opioids, an ethoxy chain conferred the highest potency, while longer or shorter chains were less effective.[13] A similar trend is plausible for 3,5-diaryl isoxazoles, suggesting that the pentyloxy group in our target molecule may be optimized for a specific hydrophobic interaction.

  • Anticancer Activity: The presence of electron-donating groups, such as methoxy, on the phenyl ring has been shown to enhance anticancer activity in some isoxazole derivatives.[14] This suggests that the pentyloxy group could contribute favorably to the anticancer potential of our target molecule.

The Phenyl Rings: Scaffolds for Substitution

The two phenyl rings act as versatile scaffolds for introducing a wide range of substituents that can modulate the electronic properties, steric hindrance, and hydrogen bonding potential of the molecule.

  • Anticancer SAR:

    • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the phenyl rings is a key factor. For instance, the presence of a trifluoromethyl group at the 4-position of the phenyl ring has been shown to promote cytotoxicity.[15] Conversely, electron-donating methoxy groups have also been associated with enhanced anticancer activity.[14] This highlights the target-specific nature of the SAR.

    • Halogenation: The introduction of halogens, such as chlorine or fluorine, can enhance binding affinity through halogen bonding and by modifying the electronic landscape of the molecule. A 3-chlorophenyl substituent at the 5-position of the isoxazole ring has been reported to confer sub-micromolar activity against the MCF-7 breast cancer cell line.[16]

  • Anti-inflammatory SAR:

    • COX-2 Selectivity: For anti-inflammatory applications targeting cyclooxygenase-2 (COX-2), the substitution pattern is crucial for achieving selectivity over the COX-1 isoform, thereby reducing gastrointestinal side effects.[15] A 3-(2,4-dichlorophenyl)-5-furan isoxazole has demonstrated potent and selective COX-2 inhibition.[17] The presence of a sulfonamide or a similar hydrogen-bond-donating group on one of the phenyl rings is a common feature in selective COX-2 inhibitors. While our target molecule lacks this feature, the methyl benzoate group could be hydrolyzed in vivo to the corresponding carboxylic acid, which could then participate in key interactions within the COX-2 active site.

The Isoxazole Core: A Bioisosteric Hub

The central isoxazole ring is not merely a linker; it is a key pharmacophoric element. Its geometry and electronic properties are critical for orienting the two aryl substituents in the correct conformation for target binding. The nitrogen and oxygen atoms can also participate in hydrogen bonding. The isoxazole ring is often considered a bioisostere of other five-membered heterocycles like pyrazole, and subtle changes in the heteroatom arrangement can lead to significant differences in biological activity and selectivity.[15]

Comparative Analysis of Biological Activity

To illustrate the SAR principles discussed above, the following table summarizes the reported anticancer activities of several 3,5-diaryl isoxazole analogs. It is important to note that these compounds were evaluated in different studies and against different cell lines, so direct comparison of absolute IC50 values should be made with caution. The trends, however, are informative.

CompoundR1 (at position 3)R2 (at position 5)Cell LineIC50 (µM)Reference
Analog 1 4-Fluorophenyl3-Alkylquinolin-2-ylVarious< 12[15]
Analog 2 Phenyl5-(1H-indol-5-yl)Colo320 (colon)low µM[7]
Analog 3 3,4,5-Trimethoxyphenyl3-(3-methylthiophen-2-yl)EAC (in vivo)-[6]
Analog 4 4-Methoxyphenyl3-ChlorophenylMCF-7 (breast)0.65[16]
Analog 5 2,4-DichlorophenylFuran--[17]

Potential Mechanisms of Action and Signaling Pathways

Based on the SAR of related compounds, "Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate" and its analogs could exert their biological effects through various mechanisms, primarily in the realms of oncology and inflammation.

Anticancer Activity via HSP90 Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is overexpressed in many cancer cells and is responsible for the stability and function of numerous oncoproteins.[11] Isoxazole-containing compounds have been identified as potent HSP90 inhibitors.[11][12][14] By binding to the ATP-binding pocket of HSP90, these inhibitors disrupt the chaperone cycle, leading to the degradation of client proteins and ultimately, cell cycle arrest and apoptosis.

HSP90_Inhibition cluster_0 HSP90 Chaperone Cycle cluster_1 Inhibition by Isoxazole Derivative Client Protein Client Protein HSP90 HSP90 Client Protein->HSP90 Binding HSP90_ATP HSP90_ATP HSP90->HSP90_ATP ATP Binding Degradation Degradation HSP90->Degradation Client Protein Ubiquitination ATP ATP ADP ADP Active Client Protein Active Client Protein HSP90_ATP->HSP90 ATP Hydrolysis HSP90_ATP->Active Client Protein Folding & Activation Isoxazole Isoxazole Derivative Isoxazole->HSP90 Inhibition Apoptosis Apoptosis Degradation->Apoptosis COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->COX-2 Inhibition

Caption: COX-2 inhibition by an isoxazole derivative.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of "Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate" and its analogs, standardized in vitro and in vivo assays are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. [18][19] Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the existing medium with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds. [1][2][3][11] Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The 3,5-diaryl isoxazole scaffold, exemplified by "Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate," is a rich source of pharmacologically active compounds. The structure-activity relationships discussed in this guide highlight the importance of the substituents on the phenyl rings and the central isoxazole core in determining the biological activity and target selectivity. Further investigation of this class of compounds, guided by the principles outlined herein, holds significant promise for the development of novel therapeutics for cancer and inflammatory diseases.

References

  • BenchChem. (2025). A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents.
  • Mokale, S. N., et al. (2018). Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 18(7), 1009-1015.
  • PubChem. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assay Development of 4-Chlorobenzo[d]isoxazole Compounds.
  • Pavase, L. S., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Current Medicinal Chemistry.
  • Aissa, I., et al. (2021). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 26(15), 4613.
  • Global Substance Registration System. (n.d.). METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone.
  • Frontiers in Chemistry. (2023).
  • National Center for Biotechnology Information. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society.
  • Der Pharmacia Lettre. (2016). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 8(12), 127-134.
  • Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5037-5041.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid in Modern Kinase Inhibitor Development.
  • Chemical Biology & Drug Design. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Chemical Biology & Drug Design, 87(2), 225-234.
  • Watson International Ltd. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-[5-(4-Pentyloxyphenyl)
  • PubMed. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Chemical Biology & Drug Design, 87(2), 225-234.
  • National Center for Biotechnology Information. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Molecules, 27(19), 6614.
  • PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.
  • BioWorld Science. (2022).
  • BenchChem. (2025). A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents.
  • Journal of Biomolecular Structure and Dynamics. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4909-4935.
  • PubMed. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584.
  • ChemicalBook. (2024).
  • ResearchGate. (n.d.). SAR of isoxazole based new anticancer drugs. Retrieved from [Link]

  • Semantic Scholar. (2021).
  • Adichunchanagiri University. (n.d.).

Sources

A Comparative Efficacy Analysis of Micafungin's Core Moiety: Evaluating "Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate" in the Context of Established Antifungal Therapies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This guide delves into the therapeutic potential of the chemical moiety represented by "Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate." While this compound itself is a pharmaceutical intermediate, its core structure, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, forms a critical component of the potent antifungal drug, Micafungin.[4][5][6] This analysis, therefore, evaluates the efficacy of Micafungin, the clinically relevant manifestation of this isoxazole derivative, against established antifungal agents.

Our comparison will focus on Micafungin's performance against key representatives of the major antifungal classes: the echinocandins (Caspofungin), the polyenes (Amphotericin B), and the azoles (Fluconazole). We will examine their mechanisms of action, comparative in vitro activity, and clinical efficacy, supported by experimental data and standardized testing protocols.

Mechanism of Action: A Targeted Assault on the Fungal Cell Wall

Micafungin, like other echinocandins, exerts its antifungal effect through a highly specific mechanism of action: the non-competitive inhibition of β-(1,3)-D-glucan synthase.[1][3][7] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells.[1][8] By disrupting the production of this vital polymer, Micafungin compromises the structural integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis and death.[1][3] This targeted approach contributes to a favorable safety profile in human patients.[9]

Micafungin_Mechanism_of_Action Micafungin Micafungin Glucan_Synthase β-(1,3)-D-glucan Synthase (Fungal Enzyme) Micafungin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Fungal_Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Fungal_Cell_Wall Maintains Cell_Lysis Cell Lysis & Fungal Death Fungal_Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of Micafungin.

Comparative Efficacy: In Vitro and Clinical Data

The efficacy of an antifungal agent is determined through a combination of in vitro susceptibility testing and clinical outcome studies. Standardized methodologies from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure the reproducibility and comparability of these assessments.[10][11][12]

In Vitro Susceptibility

In vitro activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12] The following table summarizes the comparative in vitro activity of Micafungin and other antifungals against common Candida species.

Antifungal AgentCandida albicans MIC (mg/L)Candida glabrata MIC (mg/L)Candida parapsilosis MIC (mg/L)Candida tropicalis MIC (mg/L)
Micafungin 0.015 - 0.120.03 - 0.250.5 - 20.026
Caspofungin 0.03 - 0.250.03 - 0.251 - 40.06 - 0.5
Amphotericin B 0.12 - 10.25 - 10.25 - 10.53
Fluconazole 0.25 - 21 - >641 - 80.5 - 4
Note: MIC ranges can vary between studies and geographical locations.

Micafungin demonstrates potent activity against a broad range of Candida species, including those that may be resistant to azoles.[8][13] Notably, while still effective, higher MICs are often observed for C. parapsilosis with all echinocandins.[14]

Clinical Efficacy in Invasive Candidiasis

Clinical trials provide the ultimate assessment of a drug's efficacy in patients. The following table summarizes the results of key comparative studies for the treatment of invasive candidiasis.

ComparisonStudy DesignPrimary EndpointMicafungin Success RateComparator Success RateKey Findings
Micafungin vs. Caspofungin Randomized, double-blindOverall treatment success76.4% (100mg) / 71.4% (150mg)72.3%Micafungin was non-inferior to Caspofungin.[15]
Micafungin vs. Liposomal Amphotericin B Randomized, double-blindOverall treatment success89.6%89.5%Micafungin was as effective as liposomal Amphotericin B with fewer treatment-related adverse events.[9][16]
Micafungin vs. Fluconazole Randomized, double-blind (prophylaxis)Prevention of fungal infection80%73.5%Micafungin was significantly more effective than fluconazole for prophylaxis in hematopoietic stem cell transplant recipients.[13]

These studies demonstrate that Micafungin is a highly effective antifungal agent, with efficacy comparable or superior to established therapies for invasive candidiasis and for prophylaxis in high-risk patient populations.[9][13][15][16]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To provide a practical understanding of how the comparative efficacy data is generated, this section details a standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species, based on CLSI guidelines.[17][18][19]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serially Dilute Antifungals in 96-well Plate A->C B Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48 hours D->E F Visually or Spectrophotometrically Read Plates E->F G Determine MIC (Lowest Concentration with Significant Growth Inhibition) F->G

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Step-by-Step Methodology
  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

    • The choice of solvent is critical to ensure the drug remains solubilized and does not interfere with fungal growth.

  • Preparation of Fungal Inoculum:

    • Culture the Candida isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL. The final inoculum concentration is crucial for the reproducibility of the assay.

  • Serial Dilution of Antifungals:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antifungal agent in RPMI-1640 medium to achieve a range of concentrations to be tested.

    • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours. The incubation time can vary depending on the growth rate of the specific Candida species.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for fungal growth (turbidity). A reading mirror can aid in this process.

    • Alternatively, a spectrophotometer can be used to measure the optical density at a specific wavelength.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[12]

Conclusion

The isoxazole-based structure, as embodied in the antifungal agent Micafungin, represents a significant advancement in the treatment of invasive fungal infections. Through its targeted inhibition of β-(1,3)-D-glucan synthase, Micafungin offers potent and specific antifungal activity. Comparative efficacy data from both in vitro and clinical studies demonstrate that Micafungin's performance is comparable to, and in some aspects, superior to that of other established antifungal agents like Caspofungin, Amphotericin B, and Fluconazole. Its favorable safety profile further enhances its clinical utility. The continued exploration of isoxazole derivatives holds promise for the development of new and improved antifungal therapies.

References

  • What is the mechanism of Micafungin Sodium? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3). Retrieved from [Link]

  • The Science Behind Micafungin Sodium: Mechanism and Application. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC. (2020, April 29). Retrieved from [Link]

  • Pappas, P. G., et al. (2007). Micafungin versus Caspofungin for Treatment of Candidemia and Other Forms of Invasive Candidiasis. Clinical Infectious Diseases, 45(7), 883–893. Retrieved from [Link]

  • Micafungin - PubMed. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, July). Retrieved from [Link]

  • Carver, P. L. (2008). Review of the pharmacology and clinical studies of micafungin. Infections and Drug Resistance, 1, 29–43. Retrieved from [Link]

  • Kuse, E. R., et al. (2007). Micafungin versus liposomal amphotericin B for candidaemia and invasive candidosis: a phase III randomised double-blind trial. The Lancet, 369(9572), 1519–1527. Retrieved from [Link]

  • Antifungal Susceptibility | MI - Microbiology. Retrieved from [Link]

  • Al-Nawaiseh, S., et al. (2014). Micafungin compared with caspofungin for the treatment of febrile episodes in neutropenic patients with hematological malignancies: A retrospective study. The Canadian Journal of Infectious Diseases & Medical Microbiology, 25(4), 213–217. Retrieved from [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa158. Retrieved from [Link]

  • Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata | Antimicrobial Agents and Chemotherapy - ASM Journals. (2014, October). Retrieved from [Link]

  • New antifungal looks safer than liposomal amphotericin B - PMC - NIH. (2007, May 12). Retrieved from [Link]

  • Hope, W. W., et al. (2008). Micafungin in the treatment of invasive candidiasis and invasive aspergillosis. Therapeutics and Clinical Risk Management, 4(2), 433–446. Retrieved from [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central. (2018, August 13). Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - NIH. (2021, July 1). Retrieved from [Link]

  • A Meta-Analysis of Efficacy of Micafungin in Comparison to Amphotericin B, Fluconazole, Voriconazole, and Caspofunginfor the Treatment of Aspergillosis and Candidiasis - ResearchGate. (2024, November). Retrieved from [Link]

  • Comparison of Efficacy and Safety of Caspofungin Versus Micafungin in Pediatric Allogeneic Stem Cell Transplant Recipients: A Retrospective Analysis - PubMed. (2017, April 20). Retrieved from [Link]

  • Micafungin | Johns Hopkins ABX Guide. (2022, October 18). Retrieved from [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - Microbial Cell. (2018, August 13). Retrieved from [Link]

  • Full article: Micafungin in the treatment of invasive candidiasis and invasive aspergillosis. (2009, January 12). Retrieved from [Link]

  • In vitro and in vivo evaluation of antifungal agents - PubMed. (1989, April). Retrieved from [Link]

  • Benjamin, D. K., et al. (2017). A Phase 3 Study of Micafungin Versus Amphotericin B Deoxycholate in Infants With Invasive Candidiasis. The Pediatric Infectious Disease Journal, 36(6), 579–584. Retrieved from [Link]

  • Micafungin Is an Efficient Treatment of Multi Drug-Resistant Candida glabrata Urosepsis: A Case Report - NIH. (2021, September 24). Retrieved from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (2018, November 28). Retrieved from [Link]

  • Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Comparison of the antifungal activity of micafungin and amphotericin B against Candida tropicalis biofilms | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2015, January). Retrieved from [Link]

  • Efficacy and safety of micafungin for invasive candida infections: a meta-analysis of randomized controlled trials - PubMed. (2012, February 15). Retrieved from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022, August 3). Retrieved from [Link]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. Retrieved from [Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi - CLSI. (2017, November 30). Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved from [Link]

  • Fungi (AFST) - EUCAST. Retrieved from [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - Research Explorer The University of Manchester. (2006, September). Retrieved from [Link]

  • High-Purity Methyl 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoate: A Key Pharmaceutical Intermediate. (2026, January 2). Retrieved from [Link]

  • Antifungal Drug Discovery Factsheet - Evotec. Retrieved from [Link]

  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate | Pharmaffiliates. Retrieved from [Link]

  • WO2016056023A2 - Intermediates and processes to prepare micafungin - Google Patents.
  • 4-(5-(4-(Pentyloxy)phenyl)Isoxazol-3-yl)Benzoic Acid For Micafungin Cas 179162-55-1. Retrieved from [Link]

  • CN111116503A - Preparation method of high-purity micafungin intermediate - Google Patents.

Sources

Validating the Biological Activity of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: A Comparative Guide to GPR40 Agonism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the hypothesized biological activity of the novel isoxazole derivative, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. For the purposes of this validation, we will refer to it as "Test Compound M." Based on its structural features, which are shared by other known synthetic ligands, we postulate that Test Compound M functions as an agonist for the G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

The isoxazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Our focus here is on its potential as a therapeutic agent for type 2 diabetes mellitus (T2DM). The GPR40 receptor is a highly attractive target in this context. It is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to fatty acids.[1][3] Agonists of GPR40 are theorized to be effective anti-diabetic drugs with a low risk of hypoglycemia, as their action is dependent on elevated glucose levels.[4][5]

This guide will objectively compare the performance of Test Compound M with a well-characterized GPR40 agonist, Fasiglifam (TAK-875), providing the necessary experimental protocols and data interpretation frameworks for researchers in drug development.

Rationale for Target Selection and Comparative Analysis

The selection of GPR40 as the primary target for validation is based on established evidence. GPR40 activation by medium- and long-chain fatty acids triggers a signaling cascade that amplifies insulin release when blood glucose is high.[3][4] This glucose-dependent mechanism is a significant advantage over traditional insulin secretagogues like sulfonylureas, which can cause hypoglycemia.[4] Several synthetic GPR40 agonists have shown promise in preclinical and clinical studies, improving glycemic control in T2DM models.[6]

To rigorously assess the efficacy of Test Compound M, a direct comparison with a known standard is essential. We have selected Fasiglifam (TAK-875) as our positive control. TAK-875 is a potent and selective GPR40 agonist that has undergone extensive clinical investigation.[1][6] Its well-documented potency (EC50 of ~72 nM in inositol phosphate production assays) provides a robust benchmark for our comparative analysis.[7] A vehicle control (e.g., 0.1% DMSO in assay buffer) will serve as the negative control to establish a baseline response.

Experimental Validation: GPR40-Mediated Calcium Flux Assay

Activation of GPR40, a Gq-coupled receptor, initiates a signaling cascade that results in the release of intracellular calcium ([Ca²⁺]i).[1][8] Therefore, a calcium flux assay is a direct and reliable method to measure receptor activation in a high-throughput format. This protocol outlines the validation of Test Compound M using a cell line stably expressing human GPR40.

Experimental Workflow

The overall workflow for the validation process is depicted below. This systematic approach ensures reproducibility and provides a clear path from compound preparation to data analysis.

GPR40_Validation_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture Culture GPR40-expressing HEK293 cells cell_plating Plate cells in 384-well microplates cell_culture->cell_plating compound_prep Prepare serial dilutions of Test Compound M, TAK-875, and Vehicle Control dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition Add compounds to wells using an automated liquid handler dye_loading->compound_addition read_plate Measure fluorescence intensity kinetically using a plate reader (e.g., FLIPR, FlexStation) compound_addition->read_plate baseline_sub Subtract baseline fluorescence read_plate->baseline_sub normalize_data Normalize data to vehicle control (0%) and max TAK-875 (100%) baseline_sub->normalize_data dose_response Plot dose-response curves normalize_data->dose_response calc_ec50 Calculate EC50 values using non-linear regression dose_response->calc_ec50 conclusion Conclusion on GPR40 Agonist Activity calc_ec50->conclusion Compare Potency & Validate Activity

Caption: Workflow for GPR40 agonist validation.

Detailed Step-by-Step Protocol

Materials:

  • HEK293 cells stably expressing human GPR40 (HEK293-hGPR40)

  • DMEM, high glucose, supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418)

  • Black, clear-bottom 384-well assay plates

  • Test Compound M, Fasiglifam (TAK-875)

  • DMSO (cell culture grade)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW Calcium Assay Kit)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR Tetra® or FlexStation® 3)

Procedure:

  • Cell Plating:

    • Culture HEK293-hGPR40 cells to ~80-90% confluency.

    • Harvest cells and seed them into 384-well plates at a density of 10,000-15,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator. Causality: This allows cells to adhere and form a monolayer, ensuring a uniform and healthy cell population for the assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Test Compound M and TAK-875 in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrated stock plates.

    • Further dilute these stocks into the assay buffer to create the final 5X working concentrations. The final DMSO concentration in the assay should be ≤ 0.1% to avoid solvent-induced cytotoxicity. Causality: A serial dilution allows for the generation of a dose-response curve to determine the compound's potency (EC50).

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light. Causality: The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.

  • Measurement of Calcium Flux:

    • Place the cell plate and the compound plate into the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Configure the instrument to add the 5X compound solutions to the cell plate.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes. Causality: GPR40 activation leads to a rapid increase in intracellular calcium, causing a sharp increase in fluorescence. A kinetic read is crucial to capture this transient peak.

Data Presentation and Interpretation

The primary output of this assay is the change in fluorescence intensity over time. This data is used to generate dose-response curves, from which the half-maximal effective concentration (EC50) is determined. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, serving as a key metric for potency.

Table 1: Comparative Performance of GPR40 Agonists (Hypothetical Data)

CompoundEC50 (nM)Maximal Response (% of TAK-875)
Test Compound M 12595%
Fasiglifam (TAK-875) 70100%
Vehicle (0.1% DMSO) Inactive0%

Interpretation:

  • Potency (EC50): A lower EC50 value indicates higher potency. In this hypothetical dataset, TAK-875 is more potent than Test Compound M.

  • Efficacy (Maximal Response): This value indicates the maximum effect the compound can produce relative to the positive control. A maximal response close to 100% suggests that Test Compound M is a full agonist at the GPR40 receptor, similar to TAK-875.

  • Validation: The clear dose-dependent response of Test Compound M, coupled with the inactivity of the vehicle control, would validate its activity as a GPR40 agonist. The comparison with TAK-875 provides a quantitative measure of its relative potency and efficacy.

The GPR40 Signaling Pathway

Understanding the underlying mechanism is critical. The binding of an agonist like Test Compound M to GPR40 initiates a well-defined signaling cascade within the pancreatic β-cell, which ultimately augments insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_result Cellular Response Agonist Test Compound M (or Fatty Acid) GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC PKC DAG->PKC Activates Insulin Insulin Granule Exocytosis PKC->Insulin Potentiates Ca_Influx Increased Intracellular [Ca²⁺] Ca_ER->Ca_Influx Ca_Influx->Insulin Triggers

Caption: GPR40 signaling cascade in pancreatic β-cells.

Upon agonist binding, GPR40 activates the Gq alpha subunit (Gαq).[8] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This rise in intracellular calcium is the primary signal that promotes the fusion of insulin-containing granules with the cell membrane, resulting in insulin exocytosis.[4]

Conclusion

This guide provides a robust, self-validating framework for assessing the biological activity of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate as a potential GPR40 agonist. By employing a well-controlled, quantitative in vitro assay and comparing the results against a known clinical candidate, researchers can confidently determine the compound's potency and efficacy. The provided protocols and mechanistic insights are designed to ensure scientific integrity and facilitate the progression of promising compounds in the drug discovery pipeline for type 2 diabetes.

References

  • Stoddart, L. A., Smith, N. J., & Milligan, G. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2643–2651. [Link]

  • Zhang, Y., & Li, X. (2014). GPR40: A therapeutic target for mediating insulin secretion (Review). International Journal of Molecular Medicine, 34(5), 1205–1210. [Link]

  • Mohammad, S. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Pharmaceutical Design, 22(37), 5699-5705. [Link]

  • Reactome. (n.d.). Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion. Reactome Pathway Database. [Link]

  • Ferdaoussi, M., & Poitout, V. (2012). Regulation and mechanism of action of FFAR1/GPR40. The Journal of Physiology, 590(Pt 23), 5995–5996. [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Patsnap. (2024, June 21). What are GPR40 agonists and how do they work? Patsnap Synapse. [Link]

  • Lin, D. C., et al. (2012). A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes. Physiological Reports, 2(12), e12231. [Link]

  • Christiansen, E., et al. (2013). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 2(1), 9–20. [Link]

  • Yashiro, H., et al. (2012). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLoS ONE, 7(10), e46300. [Link]

  • Chen, G., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9686–9703. [Link]

  • Negoro, N., Sasaki, S., Mikami, S., Ito, M., & Suzumi, M. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290–294. [Link]

  • Fujifilm Cellular Dynamics. (n.d.). Calcium Flux Assay with iCell® Sensory Neurons. [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. [Link]

Sources

A Comparative Guide to the Synthesis and Analysis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties, stability, and capacity for hydrogen bonding make it a cornerstone in drug design.[3] This guide offers an in-depth comparison of synthetic strategies for preparing 3,5-disubstituted isoxazoles, with a specific focus on Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, a representative molecule of this class.[4] We will dissect the prevalent synthetic methodologies, provide validated experimental protocols, and discuss the structure-activity relationships (SAR) that guide the development of potent analogs.

I. Strategic Approaches to the 3,5-Disubstituted Isoxazole Core

The construction of the 3,5-disubstituted isoxazole ring is a critical step that dictates the overall efficiency and versatility of the synthesis. The choice of method depends on factors like starting material availability, desired substitution patterns, and scalability. While several methods exist, the 1,3-dipolar cycloaddition is arguably the most robust and widely adopted approach.[5][6]

Method 1: 1,3-Dipolar Cycloaddition

This method is the gold standard for constructing the isoxazole ring with high regioselectivity. It involves the reaction of a nitrile oxide, generated in situ, with an alkyne.[7] The nitrile oxide is typically formed from the oxidation of an aldoxime or the dehydrohalogenation of a hydroximinoyl chloride.[8]

Causality of Choice : The popularity of this method stems from its reliability and predictability. The reaction generally proceeds under mild conditions and tolerates a wide variety of functional groups on both the alkyne and the nitrile oxide precursor, making it ideal for generating diverse analog libraries.[5] Copper-catalyzed versions of this reaction are also common, further enhancing yields and reaction rates.[9]

Method 2: Condensation of α,β-Unsaturated Ketones

An alternative strategy involves the condensation of an α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride.[10] This pathway is effective but can be limited by the availability of the requisite chalcone precursors and may sometimes lead to isomeric mixtures if the chalcone is unsymmetrical.

Method 3: Domino Reductive Nef Reaction/Cyclization

A more modern approach involves the conversion of β-nitroenones into 3,5-disubstituted isoxazoles using a reducing agent like tin(II) chloride.[6][11] This domino reaction proceeds under mild conditions and is compatible with various functional groups, offering a valuable alternative for specific substrates.

Comparative Analysis of Synthetic Methods

The following table provides a side-by-side comparison of the key parameters for these synthetic routes.

Synthesis MethodStarting MaterialsKey ReagentsTypical ConditionsAvg. TimeAvg. Yield (%)Key Advantages
1,3-Dipolar Cycloaddition Aldehyde, AlkyneHydroxylamine, N-Chlorosuccinimide (NCS), Base (e.g., Et3N)Room temp. to 50°C8-12 hours70-95%High regioselectivity, broad substrate scope, mild conditions.[5][10]
Condensation Chalcone (α,β-Unsaturated Ketone), HydroxylamineSodium Acetate, Acetic AcidReflux in Ethanol8-10 hours65-82%Utilizes readily available chalcones.[10][12]
Domino Reduction/Cyclization β-NitroenoneTin(II) Chloride DihydrateMicrowave or conventional heating1-4 hours75-90%Rapid, mild conditions, good functional group tolerance.[6][11]

II. Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: A Workflow

We will now focus on the most efficient route for the title compound: the 1,3-dipolar cycloaddition. The overall strategy involves preparing the two key fragments—the alkyne and the hydroximinoyl chloride—and then coupling them in the final cycloaddition step.

G cluster_0 Fragment A: Alkyne Synthesis cluster_1 Fragment B: Nitrile Oxide Precursor Synthesis cluster_2 Final Step: 1,3-Dipolar Cycloaddition A1 4-Hydroxyphenylacetylene A_reagents K2CO3, Acetone A_product 1-Ethynyl-4-(pentyloxy)benzene A1->A_product Williamson Ether Synthesis A2 1-Bromopentane A2->A_product Final_product Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate A_product->Final_product [3+2] Cycloaddition B1 Methyl 4-formylbenzoate B_intermediate Aldoxime Intermediate B1->B_intermediate Condensation B2 Hydroxylamine Hydrochloride B2->B_intermediate B_product Methyl 4-(chloro(hydroxyimino)methyl)benzoate B_intermediate->B_product Chlorination B3 N-Chlorosuccinimide (NCS) B3->B_product Final_reagents Triethylamine (Et3N) in DMF B_product->Final_product

Caption: Synthetic workflow for the target compound via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol is a self-validating system designed for reproducibility.

Step 1: Synthesis of (E)-methyl 4-(hydroxyiminomethyl)benzoate (Aldoxime)

  • To a solution of methyl 4-formylbenzoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield the aldoxime. Characterize by ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of methyl 4-(chloro(hydroxyimino)methyl)benzoate (Hydroximinoyl Chloride)

  • Dissolve the aldoxime (1.0 eq) from Step 1 in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The formation of the hydroximinoyl chloride can be monitored by TLC. This solution is typically used directly in the next step without isolation.[8]

Step 3: Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

  • To the solution of hydroximinoyl chloride from Step 2, add 1-ethynyl-4-(pentyloxy)benzene (1.1 eq).

  • Slowly add triethylamine (2.0 eq) dropwise at room temperature. The triethylamine acts as a base to generate the nitrile oxide in situ.[8]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure title compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.[13]

III. Analog Synthesis and Structure-Activity Relationship (SAR)

The true power of the 1,3-dipolar cycloaddition lies in its flexibility for creating analogs to probe structure-activity relationships (SAR).[14] By simply varying the alkyne and aldehyde starting materials, a vast chemical space can be explored.

SAR cluster_R1 R1 Substituents (from Aldehyde) cluster_R2 R2 Substituents (from Alkyne) Core R2_H H Core->R2_H Varying R2 (Position 5) R2_Ph Phenyl Core->R2_Ph Varying R2 (Position 5) R2_AlkoxyPh Alkoxy-Phenyl (Target) Core->R2_AlkoxyPh Varying R2 (Position 5) R2_Arylpiperazine Arylpiperazine Core->R2_Arylpiperazine Varying R2 (Position 5) R1_H H R1_H->Core Varying R1 (Position 3) R1_Me CH3 R1_Me->Core Varying R1 (Position 3) R1_Cl Cl, Br R1_Cl->Core Varying R1 (Position 3) R1_OMe OCH3 R1_OMe->Core Varying R1 (Position 3) R1_COOMe COOCH3 (Target) R1_COOMe->Core Varying R1 (Position 3) SAR_Node SAR Insights: - Halogens (Cl, Br) at para-position often increase activity. - Alkoxy chains (like pentyloxy) can enhance lipophilicity and cell permeability. - The overall electronic nature and steric bulk of R1 and R2 dramatically influence biological targets.

Caption: Structure-Activity Relationship (SAR) exploration for isoxazole analogs.

SAR Insights from Experimental Data

Numerous studies have demonstrated the broad biological potential of isoxazole derivatives, including anticancer, antimicrobial, and anti-inflammatory activities.[12][15]

  • Anticancer Activity : The substitution pattern on the aryl rings is critical. For instance, chloro and bromo substituents, particularly at the para-position of a phenyl ring, are often associated with increased cytotoxic activity against various cancer cell lines.[16][17] The presence of methoxy groups can have varied effects, sometimes enhancing and other times diminishing potency depending on the specific molecular context.[1]

  • FXR Agonism : In studies of isoxazoles as Farnesoid X receptor (FXR) agonists, the position of acidic groups (like carboxylic acids) on the terminal aryl rings was found to be a mandatory feature for effective agonism, significantly influencing potency and solubility.[18]

The table below summarizes representative data for isoxazole analogs, illustrating the impact of structural modifications on biological activity.

Compound IDR1 Group (at Position 3)R2 Group (at Position 5)Biological Target / Cell LineIC50 / EC50 (µM)
Target Analog 1 4-Carboxyphenyl4-MethoxyphenylMCF-7 (Breast Cancer)7.72[15]
Target Analog 2 4-ChlorophenylFuran-2-ylDPPH Radical Scavenging~150 (Excellent Activity)[9]
Target Analog 3 Phenyl4-ChlorophenylHuh7 (Liver Cancer)>10[17]
FXR Agonist 20 4-((4-Carboxyphenoxy)methyl)phenyl3,4-DichlorophenylFXR Transactivation (HepG2)0.30[18]

IV. Conclusion and Future Directions

The 3,5-disubstituted isoxazole scaffold, exemplified by Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, remains a highly fertile ground for drug discovery. The 1,3-dipolar cycloaddition stands out as the premier synthetic strategy, offering unparalleled flexibility and efficiency for generating diverse chemical libraries. The comparative data clearly indicate that subtle modifications to the peripheral substituents can lead to profound changes in biological activity. Future research will undoubtedly focus on leveraging these robust synthetic methodologies to design next-generation isoxazole derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles for a range of therapeutic targets.

References

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed - NIH. (n.d.). National Institutes of Health.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (n.d.). National Institutes of Health.
  • A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles. (2025). BenchChem.
  • Structure-Activity Relationship of Chlorophenyl Isoxazole Analogs: A Comparative Guide. (2025). BenchChem.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Full article: Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (n.d.). Taylor & Francis Online.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (n.d.). ACS Publications.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (2021, October 6). National Institutes of Health.
  • Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (2025). BenchChem.
  • A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives. (2025). BenchChem.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024, April 2). Organic & Biomolecular Chemistry (RSC Publishing).
  • Comparative Study: 3-Methyl-5-(oxazol-5-yl)isoxazole and Other Bioactive Isoxazole Derivatives. (2025). BenchChem.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025, August 6). ResearchGate.
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. (n.d.). PubChem.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). European Journal of Clinical and Experimental Medicine.
  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC. (n.d.). National Institutes of Health.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.

Sources

A Researcher's Guide to Evaluating the Cytotoxic Profile of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of the novel compound, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. We will delve into the established context of isoxazole derivatives as anticancer agents, propose a robust experimental workflow for cytotoxicity screening and mechanistic elucidation, and provide detailed, field-proven protocols.

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Numerous isoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2][3] These compounds often exert their effects by inhibiting key proteins involved in oncogenesis, such as Heat Shock Protein 90 (HSP90), or by inducing programmed cell death (apoptosis).[2][3]

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (CAS: 179162-64-2) is a distinct molecule within this class.[4][5][6] While it is recognized as a key intermediate in the synthesis of pharmaceuticals like the antifungal agent Micafungin, its intrinsic cytotoxic profile against cancer cells has not been extensively documented in publicly available literature.[7] This guide, therefore, serves as a strategic protocol to systematically investigate its potential and compare its activity against established cytotoxic isoxazole analogues.

Comparative Landscape: Cytotoxicity of Structurally Related Isoxazole Derivatives

To establish a benchmark for our investigation, it is crucial to understand the performance of other isoxazole-based compounds. The decision to pursue development of a novel compound is strengthened by demonstrating superior or more selective activity compared to existing molecules. Below is a summary of reported cytotoxic activities for various isoxazole derivatives against different human cancer cell lines.

Compound Class/NameTarget Cell Line(s)Reported IC50 ValueReference
3,5-disubstituted isoxazole derivativesMCF-7 (Breast), HeLa (Cervical)Significant inhibition reported
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridinesK562 (Leukemia)Nanomolar concentrations[3]
N-phenyl-5-carboxamidyl IsoxazoleColon 38, CT-26 (Mouse Colon)2.5 µg/mL[1]
Fused isoxazoline-carvone-pyrazolineHT-1080 (Fibrosarcoma), A-549 (Lung)Potent activity reported

This table will serve as our comparative baseline. The primary objective of the following experimental workflow is to generate analogous data for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate to determine its relative potency and potential as a therapeutic candidate.

Proposed Experimental Workflow for Cytotoxicity Assessment

A multi-tiered approach is essential for a thorough and conclusive evaluation.[8] We will begin with a broad screening assay to measure overall cytotoxicity and then proceed to more specific assays to elucidate the underlying mechanism of cell death. This logical progression ensures that resources are used efficiently while building a comprehensive biological profile of the compound.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism of Action A Compound Treatment (Dose-Response) B MTT Assay (Metabolic Activity) A->B 24-72h incubation C Calculate IC50 Value B->C Spectrophotometry D Determine Mode of Cell Death (e.g., Annexin V/PI Staining) C->D If IC50 is potent E Caspase-3/7 Activity Assay (Apoptosis Confirmation) D->E If apoptosis is indicated F Quantify Apoptosis Induction E->F Luminescence Reading

Caption: Proposed workflow for evaluating compound cytotoxicity.

Phase 1: Cell Viability and Proliferation Screening (MTT Assay)

Scientific Rationale

The initial step in cytotoxicity testing is to determine the concentration-dependent effect of the compound on cell viability.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[11] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC50 value—the concentration of the compound required to inhibit cell growth by 50%.[9][13]

Detailed Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies.[12][14][15]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in complete culture medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate in DMSO.

    • Perform serial dilutions in serum-free medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used). Each condition should be performed in triplicate.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂) for 24, 48, or 72 hours. An incubation period of 48 hours is a common starting point.

  • MTT Reagent Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[12]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Phase 2: Elucidating the Mechanism of Cell Death (Apoptosis)

Scientific Rationale

Should the MTT assay reveal significant cytotoxic activity, the next critical step is to determine the mechanism of cell death. A therapeutically desirable compound often induces apoptosis, a form of programmed cell death that avoids the inflammatory response associated with necrosis.[16][17] Apoptosis is executed by a family of cysteine proteases called caspases.[18] Caspases-3 and -7 are key "executioner" caspases; their activation is a hallmark of apoptosis, triggered by either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[18][19]

We will use a luminescent assay to directly measure the combined activity of caspase-3 and -7 in cells treated with our target compound. This provides a highly sensitive and quantitative measure of apoptosis induction.[20]

G Extrinsic Extrinsic Pathway (Death Receptors, e.g., FAS, TNFR1) Casp8 Initiator Caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial Stress, DNA Damage) Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1) Intrinsic->Apoptosome Casp37 Executioner Caspases (Caspase-3, Caspase-7) Casp8->Casp37 Casp9 Initiator Caspase-9 Apoptosome->Casp9 Casp9->Casp37 Apoptosis Apoptosis (Cell Dismantling, Blebbing) Casp37->Apoptosis

Caption: Converging pathways of apoptosis signaling.

Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on commercially available kits which provide a proluminescent caspase-3/7 substrate.[20][21] Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a quantifiable luminescent signal.[20]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence assays at the same density as the MTT assay.

    • Incubate for 24 hours to allow for attachment.

    • Treat cells with Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate at concentrations around its predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include an untreated control, a vehicle control, and a positive control (e.g., staurosporine or etoposide) known to induce apoptosis.

    • Incubate for a period determined by cell type and compound kinetics (e.g., 6, 12, or 24 hours).

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[21]

    • Reconstitute the substrate with the buffer according to the manufacturer's instructions to create the Caspase-Glo® 3/7 Reagent.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium. The reagent contains a detergent for cell lysis.

    • Mix the contents by gently agitating the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold change in caspase-3/7 activity by normalizing the relative light unit (RLU) values of treated samples to the RLU values of the vehicle control.

Interpreting the Results: Building a Comparative Profile

Upon completion of this workflow, you will have the necessary data to begin building a comprehensive cytotoxic profile for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. The results can be summarized and directly compared to the existing data on other isoxazole derivatives.

Table for Summarizing Experimental Findings:

CompoundTarget Cell LineIC50 (µM) after 48hMax. Caspase-3/7 Activation (Fold Change vs. Control)
Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate MCF-7 Experimental ValueExperimental Value
Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate A549 Experimental ValueExperimental Value
Literature Compound 1MCF-7Literature ValueN/A or Literature Value
Literature Compound 2A549Literature ValueN/A or Literature Value

This guide outlines a systematic, evidence-based approach to characterize the cytotoxic properties of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. By first establishing its dose-dependent effect on cell viability via the MTT assay and then confirming an apoptotic mechanism through caspase activity measurement, researchers can generate a robust dataset. This data will not only define the compound's intrinsic activity but also allow for a direct and meaningful comparison with other molecules in the promising class of isoxazole-based anticancer agents, thereby informing future directions in the drug development pipeline.

References

  • CLYTE Technologies. (2025, December 24).
  • Abcam. MTT assay protocol.
  • Promega Corpor
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol.
  • Thermo Fisher Scientific.
  • BenchChem. (2025).
  • Wrońska, N., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed.
  • Saleh, T., et al. (n.d.).
  • ChemicalBook. (2024, March 4).
  • ResearchGate.
  • QIAGEN GeneGlobe.
  • BOC Sciences.
  • Rilova, E., et al. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH.
  • Wikipedia. Apoptosis.
  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • protocols.io. (2025, April 1). Caspase 3/7 Activity.
  • MedCrave. A review of isoxazole biological activity and present synthetic techniques.
  • Thermo Fisher Scientific. Apoptosis Assays.
  • Abcam. Caspase-3 Assay Kit (Colorimetric) (ab39401).
  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Revvity.
  • MP Biomedicals. Caspase 3 Activity Assay Kit.
  • Sigma-Aldrich. Caspase 3 Assay Kit, Colorimetric.
  • PubChem. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • FDA Global Substance Registration System. METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)
  • ChemShuttle. methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • Pharmaffiliates. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • BOC Sciences. CAS 179162-64-2 methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • Autech. (2026, January 2). High-Purity Methyl 4-[5-(4-Pentyloxyphenyl)
  • Capot Chemical Co., Ltd. MSDS of 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic acid.

Sources

A Comparative Guide to Confirming Target Engagement for Novel Bioactive Compounds: A Case Study with Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often formidable hurdle is the definitive identification of its molecular target and the subsequent confirmation of engagement within a complex biological system. This guide provides an in-depth, experience-driven comparison of modern experimental strategies to achieve this, using the novel compound Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate as a practical case study for a scenario where the target is initially unknown.

While the specific biological activity of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is yet to be fully characterized, its structure suggests potential interactions with protein targets. The core challenge, therefore, is twofold: first, to unbiasedly identify the cellular protein(s) it binds to, and second, to rigorously validate this interaction. This guide eschews a one-size-fits-all template, instead presenting a logical, multi-pronged approach that builds a robust, self-validating case for target engagement.

Part 1: The Hunt for the Target - A Comparative Overview of Identification Strategies

When a compound's target is unknown, the initial experimental design is crucial for an unbiased discovery. Here, we compare two powerful and conceptually different strategies: affinity-based proteomics and genetic screening.

Affinity-Based Proteomics: Fishing for Binding Partners

The principle behind affinity-based proteomics is to use the small molecule as "bait" to capture its interacting proteins from a complex cellular lysate. This can be achieved through various methods, with Drug Affinity Responsive Target Stability (DARTS) offering a label-free approach.

DARTS operates on the principle that the binding of a small molecule can stabilize a protein's structure, making it more resistant to proteolysis.[1] This method is particularly advantageous as it does not require chemical modification of the compound, which can sometimes alter its binding properties.[2]

Experimental Workflow for DARTS:

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_digestion Protease Digestion cluster_analysis Analysis cluster_identification Target Identification Lysate Cell Lysate Preparation Split Split Lysate into Aliquots Lysate->Split Compound Incubate with Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate Split->Compound Vehicle Incubate with Vehicle (e.g., DMSO) Split->Vehicle Protease_C Add Protease (e.g., Pronase) Compound->Protease_C Protease_V Add Protease (e.g., Pronase) Vehicle->Protease_V SDS_PAGE SDS-PAGE Protease_C->SDS_PAGE Protease_V->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Excise differential bands Database Protein Database Search MS->Database Target Identify Protected Protein (Putative Target) Database->Target

Caption: DARTS experimental workflow for target identification.

Detailed DARTS Protocol:

  • Cell Culture and Lysis: Culture a relevant cell line to high density and prepare a native protein lysate.

  • Compound Incubation: Divide the lysate into two aliquots. Treat one with Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (e.g., at 10-100 µM) and the other with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a broad-specificity protease, such as pronase, to both aliquots and incubate for a defined period (e.g., 30 minutes). The optimal protease concentration and digestion time need to be empirically determined.

  • Quenching and SDS-PAGE: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer. Separate the protein fragments by SDS-PAGE.

  • Visualization and Mass Spectrometry: Stain the gel (e.g., with Coomassie Blue or silver stain) and identify protein bands that are present or more intense in the compound-treated lane compared to the vehicle lane. Excise these bands.

  • Protein Identification: Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

Table 1: Comparison of Target Identification Strategies

FeatureDrug Affinity Responsive Target Stability (DARTS)CRISPR/Cas9 Genetic Screening
Principle Ligand binding confers protease resistance to the target protein.[3]Identifying genes whose knockout confers resistance or sensitivity to the compound.[4]
Labeling Requirement Label-free.[1]Requires genetic modification of cells.
Throughput Low to medium.High-throughput.
Required Reagents Compound, cell lysate, protease, SDS-PAGE, mass spectrometer.sgRNA library, Cas9-expressing cells, NGS sequencer.[5]
Potential for False Positives Can arise from indirect stabilization effects.Off-target effects of sgRNAs.
Confirmation Requires orthogonal validation methods.Requires secondary screens and validation.
Genetic and Genomic Approaches: Unmasking the Pathway

Genetic screens, particularly CRISPR/Cas9-based methods, offer a powerful, unbiased way to identify genes that are essential for a compound's activity.[4] This approach can reveal not only the direct target but also other critical components of the signaling pathway.

In a typical CRISPR screen, a library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a population of Cas9-expressing cells. The cell population is then treated with the compound of interest. Genes whose knockout leads to cell survival in the presence of a cytotoxic compound are considered essential for its activity and may include the direct target.

Experimental Workflow for CRISPR/Cas9 Screening:

CRISPR_Workflow cluster_library Library Transduction cluster_selection Selection cluster_analysis Analysis cluster_identification Hit Identification Cells Cas9-Expressing Cells Transduction Transduce Cells with sgRNA Library Cells->Transduction sgRNA Lentiviral sgRNA Library sgRNA->Transduction Split_Cells Split Transduced Cells Transduction->Split_Cells Compound_Treat Treat with Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate Split_Cells->Compound_Treat Vehicle_Treat Treat with Vehicle (Control) Split_Cells->Vehicle_Treat gDNA_C Isolate Genomic DNA Compound_Treat->gDNA_C gDNA_V Isolate Genomic DNA Vehicle_Treat->gDNA_V PCR_C PCR Amplify sgRNA Cassettes gDNA_C->PCR_C PCR_V PCR Amplify sgRNA Cassettes gDNA_V->PCR_V NGS Next-Generation Sequencing PCR_C->NGS PCR_V->NGS Data_Analysis Bioinformatic Analysis NGS->Data_Analysis Hits Identify Enriched sgRNAs (Candidate Targets) Data_Analysis->Hits

Caption: CRISPR/Cas9 screening workflow for target identification.

Detailed CRISPR/Cas9 Screening Protocol:

  • Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Compound Treatment: Treat the cell population with a cytotoxic concentration of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. A parallel culture is treated with vehicle as a control.

  • Genomic DNA Extraction: After a period of selection, harvest the surviving cells from both populations and extract genomic DNA.

  • sgRNA Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA and subject the amplicons to next-generation sequencing (NGS).[6][7][8]

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the compound-treated population compared to the vehicle-treated population. The genes targeted by these sgRNAs are candidate targets or critical pathway components.

Part 2: Validating the Interaction - A Suite of Orthogonal Assays

Once putative targets have been identified, it is imperative to validate the direct physical interaction between the compound and the protein target using a series of orthogonal methods. This multi-assay approach provides a high degree of confidence in the identified target.

In Vitro Biophysical Characterization

Biophysical assays provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction between the compound and a purified recombinant version of the putative target protein.[9]

SPR is a gold-standard technique for studying biomolecular interactions in real-time without the need for labels.[10][11] It provides precise measurements of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[12]

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Purified Target Protein on Sensor Chip Inject Inject Serial Dilutions of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate Immobilize->Inject Association Measure Association Inject->Association Dissociation Measure Dissociation (Buffer Flow) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate k_on, k_off, and K_D Sensorgram->Kinetics

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed SPR Protocol:

  • Protein Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip surface.

  • Compound Injection: Inject a series of concentrations of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate over the sensor chip surface.

  • Association and Dissociation Monitoring: Monitor the change in the refractive index at the surface in real-time, which corresponds to the binding (association) of the compound to the protein. Following the injection, flow buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis: Fit the resulting sensorgram data to a suitable binding model to determine the kinetic and affinity constants.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[13][14]

Detailed ITC Protocol:

  • Sample Preparation: Place the purified target protein in the sample cell of the calorimeter and the compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Table 2: Comparison of Biophysical Validation Methods

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index upon binding.[11]Measures heat changes upon binding.[15]
Key Outputs k_on, k_off, K_D.[12]K_D, ΔH, ΔS, stoichiometry (n).[14]
Throughput High-throughput options are available.[16]Low to medium throughput.
Protein Consumption Low.High.
Labeling Requirement Label-free.Label-free.[17]
Information Provided Binding kinetics and affinity.Binding thermodynamics and affinity.[18]
Cellular Target Engagement Confirmation

Confirming that the compound binds to its target within the complex and crowded environment of a living cell is a critical validation step.[19][20]

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[9][21] It is based on the principle that ligand binding alters the thermal stability of the target protein.[22]

Experimental Workflow for CETSA:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cluster_result Result Cells Intact Cells or Lysate Split_Cells Split into Aliquots Cells->Split_Cells Compound_Treat Treat with Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate Split_Cells->Compound_Treat Vehicle_Treat Treat with Vehicle (Control) Split_Cells->Vehicle_Treat Heat_C Heat at a Range of Temperatures Compound_Treat->Heat_C Heat_V Heat at a Range of Temperatures Vehicle_Treat->Heat_V Lyse_C Lyse Cells (if intact) Heat_C->Lyse_C Lyse_V Lyse Cells (if intact) Heat_V->Lyse_V Centrifuge_C Centrifuge to Pellet Aggregated Proteins Lyse_C->Centrifuge_C Centrifuge_V Centrifuge to Pellet Aggregated Proteins Lyse_V->Centrifuge_V Western_Blot Analyze Soluble Fraction by Western Blot Centrifuge_C->Western_Blot Centrifuge_V->Western_Blot Melt_Curve Generate Thermal Shift 'Melt' Curve Western_Blot->Melt_Curve Shift Observe Shift in T_m (Confirms Engagement) Melt_Curve->Shift

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed CETSA Protocol:

  • Cell Treatment: Treat intact cells or cell lysates with Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate or vehicle.

  • Heat Challenge: Aliquot the samples and heat them to a range of different temperatures.

  • Separation of Soluble and Aggregated Proteins: Lyse the cells (if treated intact) and centrifuge to pellet the heat-denatured, aggregated proteins.

  • Detection: Analyze the amount of the soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting temperature (T_m) in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.[23][24]

Table 3: Hypothetical CETSA Data for a Putative Target

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
37100100
459598
507592
554080
601555
65520
70<15
Estimated T_m ~54°C ~61°C

Part 3: Advancing to In Vivo Target Engagement

Confirming target engagement in a living organism is the ultimate validation before advancing a compound to clinical studies.[25] Techniques like positron emission tomography (PET) with a radiolabeled version of the compound or ex vivo analysis of tissues from treated animals using methods like CETSA can provide this crucial information.[26]

Conclusion: An Integrated and Self-Validating Strategy

The journey to confirm the target engagement of a novel compound like Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate requires a meticulous, multi-faceted approach. By beginning with unbiased target identification methods such as DARTS or CRISPR screening, researchers can generate high-confidence hypotheses. These hypotheses must then be rigorously tested through a battery of orthogonal validation assays, including quantitative biophysical techniques like SPR and ITC, and critically, in-cell assays like CETSA to confirm engagement in a physiological context. This integrated strategy, which combines discovery with layers of validation, provides the robust, trustworthy data essential for making informed decisions in drug discovery and development.

References

  • Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(8), 670–673. [Link]

  • Scott, A. D., & Hill, S. J. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(17), 9163–9187. [Link]

  • Auld, D. S., & Inglese, J. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1169334. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • Selvita. Target Engagement. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • The Biochemist. A beginner's guide to surface plasmon resonance. [Link]

  • Lomenick, B., et al. (2009). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(3), 202-202. [Link]

  • PubChem. Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. [Link]

  • Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. [Link]

  • Wang, G., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1263–1271. [Link]

  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]

  • PubMed Central. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]

  • Geneyx. Next-generation sequencing in drug development: target identification and genetically stratified clinical trials. [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]

  • PubMed Central. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • JoVE. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. [Link]

  • deNOVO Biolabs. How does SPR work in Drug Discovery?. [Link]

  • Corning. Next-Generation Sequencing (NGS) in Drug Discovery & Development and Personalized Precision Medicine. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). [Link]

  • National Institutes of Health. Targeted therapy according to next generation sequencing-based panel sequencing. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. [Link]

  • Chemistry For Everyone. How Is Surface Plasmon Resonance Used In Drug Discovery?. [Link]

  • YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

  • ACS Publications. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • GSRS. METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. [Link]

Sources

Comparative Cross-Reactivity Analysis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate Across PPAR Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Isoform Selectivity Profiling

Introduction: The Critical Role of Selectivity in PPAR-Targeted Drug Discovery

The Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated nuclear receptors comprising three main isoforms: PPARα, PPARγ, and PPARβ/δ.[1] These receptors function as transcription factors that form heterodimers with the retinoid X receptor (RXR) to regulate the expression of genes involved in a vast array of physiological processes.[2]

  • PPARα , highly expressed in tissues with high fatty acid catabolism like the liver, is the primary target for fibrate drugs used to treat dyslipidemia.[1]

  • PPARγ , most abundant in adipose tissue, is a master regulator of adipogenesis and is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[1][3]

  • PPARβ/δ is expressed ubiquitously and plays a key role in fatty acid oxidation in skeletal muscle and adaptive thermogenesis.[1]

While all three isoforms are attractive therapeutic targets, their distinct and sometimes opposing biological roles make isoform selectivity a paramount concern in drug development. Non-selective activation can lead to undesirable side effects, such as the fluid retention and weight gain observed with some first-generation PPARγ agonists.[4] Therefore, a rigorous assessment of a new compound's cross-reactivity across all three isoforms is a non-negotiable step in preclinical development.

This guide provides a technical framework for evaluating the cross-reactivity of a novel chemical entity, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (hereafter designated M-PBI ). The isoxazole scaffold within M-PBI is a known pharmacophore in various PPAR agonists, making this investigation highly relevant.[5] We will compare M-PBI's performance against well-characterized, isoform-selective reference agonists using two gold-standard methodologies: an in vitro competitive binding assay and a cell-based reporter transactivation assay.

Experimental Design: A Two-Pillar Approach to Profiling

To build a comprehensive selectivity profile, we must assess both direct physical binding to the receptor and the subsequent functional cellular response.

Comparative Compounds:

  • Test Article (M-PBI): The compound of interest.

  • PPARα Control: Fenofibric Acid (potent PPARα agonist).

  • PPARγ Control: Rosiglitazone (potent and selective PPARγ agonist).[6]

  • PPARβ/δ Control: GW501516 (potent PPARβ/δ agonist).

Pillar 1: In Vitro Competitive Binding Assay

Causality and Rationale: This assay quantifies the direct interaction between M-PBI and the ligand-binding domain (LBD) of each purified PPAR isoform. By measuring how effectively M-PBI displaces a known high-affinity fluorescent ligand, we can determine its binding affinity (Ki). This is the most direct measure of target engagement and is independent of cellular factors. We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method.[7]

Experimental Workflow: TR-FRET Competitive Binding Assay

G cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis P1 Prepare serial dilution of M-PBI & controls in assay buffer A1 Dispense 5 µL of compound dilutions P1->A1 P2 Prepare mix of GST-tagged PPAR-LBD (α, γ, or β/δ) + Terbium anti-GST Ab A2 Add 5 µL of PPAR-LBD/Antibody mix P2->A2 P3 Prepare fluorescent tracer ligand solution A4 Add 10 µL of fluorescent tracer P3->A4 A1->A2 A3 Incubate 60 min at RT to allow compound binding A2->A3 A3->A4 A5 Incubate 60 min at RT in dark A4->A5 R1 Read plate on TR-FRET enabled plate reader (Ex: 340nm, Em: 665nm & 620nm) A5->R1 R2 Calculate 665/620 emission ratio R1->R2 R3 Plot ratio vs. log[Compound] and fit to sigmoidal curve to determine IC50 R2->R3 R4 Calculate Ki from IC50 using Cheng-Prusoff equation R3->R4

Caption: Workflow for the PPAR TR-FRET competitive binding assay.

Step-by-Step Protocol:

  • Compound Preparation: Create an 11-point, 3-fold serial dilution series for M-PBI and all reference compounds in the assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.01% Triton X-100, pH 7.2).[8]

  • Receptor-Antibody Mix: For each isoform, prepare a working solution containing the GST-tagged PPAR-LBD and a terbium-labeled anti-GST antibody. The concentrations should be optimized according to the manufacturer's protocol (e.g., from a LanthaScreen TR-FRET kit).

  • Assay Plate Setup: Dispense 5 µL of the compound dilutions into a low-volume 384-well assay plate.

  • Receptor Addition: Add 5 µL of the corresponding PPAR-LBD/antibody mix to each well. Centrifuge briefly and incubate for 60 minutes at room temperature to allow the compounds to reach binding equilibrium with the receptors.

  • Tracer Addition: Add 10 µL of a fluorescent tracer ligand (a known high-affinity ligand for all isoforms) to all wells.

  • Final Incubation: Seal the plate, centrifuge briefly, and incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a microplate reader capable of TR-FRET. A high FRET signal (high 665/620nm ratio) indicates the tracer is bound to the receptor-antibody complex. A low signal indicates displacement by the test compound.

  • Analysis: Convert the emission ratios to percent inhibition and plot against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent tracer.

Pillar 2: Cell-Based Reporter Gene Assay

Causality and Rationale: While binding is essential, it does not guarantee a functional response. A compound could bind but fail to induce the necessary conformational change for receptor activation (antagonism) or only induce a partial change (partial agonism). This assay measures the ability of M-PBI to activate the receptor within a living cell and initiate gene transcription. We use a chimeric receptor system where the PPAR-LBD is fused to a GAL4 DNA-binding domain (DBD). This construct, when activated by a ligand, drives the expression of a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). This isolates the LBD's activity from the complexities of endogenous gene promoters.[6]

Experimental Workflow: GAL4-PPAR-LBD Luciferase Reporter Assay

G cluster_transfection Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_readout Lysis & Readout T1 Plate HEK293T cells in 96-well plates T2 Co-transfect cells with: 1. GAL4-PPAR-LBD plasmid (α, γ, or β/δ) 2. UAS-Luciferase reporter plasmid T1->T2 T3 Incubate for 24 hours T2->T3 C2 Remove old medium from cells T3->C2 C1 Prepare serial dilutions of M-PBI & controls in cell culture medium C3 Add 100 µL of compound-containing medium to each well C1->C3 C2->C3 C4 Incubate for 18-24 hours C3->C4 L1 Aspirate medium C4->L1 L2 Lyse cells with 20 µL passive lysis buffer L1->L2 L3 Add 50 µL of luciferase assay reagent L2->L3 L4 Measure luminescence on a plate reader L3->L4 L5 Plot luminescence vs. log[Compound] to determine EC50 & Emax L4->L5

Sources

A Comparative Benchmark Analysis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate as a Novel PPARγ Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] This guide presents a comprehensive benchmark analysis of a novel isoxazole derivative, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (herein designated as M-PBI ), against established reference compounds. Based on structural similarities to known nuclear receptor ligands, we hypothesize that M-PBI acts as a modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of inflammation and metabolism.[4][5] This document details the experimental rationale, protocols, and comparative data to elucidate the potency, efficacy, and potential therapeutic window of M-PBI.

Introduction: The Rationale for Investigation

The search for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. Isoxazole-containing molecules are of significant interest due to their metabolic stability and versatile biological functions.[1][3][6] M-PBI is a synthetic compound featuring a central isoxazole ring that links a pentyloxy-substituted phenyl group with a methyl benzoate moiety.[7][8][] This specific arrangement of aromatic and lipophilic groups suggests a potential interaction with ligand-binding domains of nuclear receptors.

PPARγ is a ligand-activated transcription factor that plays a critical role in adipogenesis, glucose homeostasis, and the regulation of inflammatory responses.[5][10] Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are effective insulin sensitizers but are associated with side effects that have limited their clinical use.[10] This has spurred the search for new classes of PPARγ modulators, including partial agonists, that may offer a better balance of therapeutic benefit and safety.

This guide aims to characterize M-PBI by benchmarking its activity against two well-established reference compounds:

  • Rosiglitazone: A potent, full agonist of PPARγ, serving as the gold standard for maximal receptor activation.[11]

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) and known weak/partial PPARγ agonist, providing a secondary reference for anti-inflammatory effects.

The investigation follows a tiered approach, beginning with direct target engagement and followed by a functional assessment of anti-inflammatory activity and a crucial evaluation of cytotoxicity.

G cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Safety Profile a PPARγ HTRF Reporter Assay b Determine EC50 & Efficacy (Full vs. Partial Agonism) a->b Quantifies direct receptor activation c Macrophage Anti-Inflammatory Assay (LPS-Stimulated RAW 264.7) b->c Proceed if active d Measure Inhibition of Pro-inflammatory Cytokines (e.g., IL-6) c->d Assesses downstream biological effect e Cell Viability Assay (MTS) d->e Correlate with safety f Determine Cytotoxicity (CC50) e->f Rules out non-specific effects due to cell death

Caption: Experimental workflow for the characterization of M-PBI.

Comparative Data Summary

The following tables summarize the performance of M-PBI against the selected reference compounds across the three key experimental assays.

Table 1: PPARγ Receptor Activation Profile

Data from HTRF Reporter Assay

CompoundTypeEC₅₀ (nM)Max Efficacy (% of Rosiglitazone)
M-PBI Test Compound 125.7 78%
RosiglitazoneFull Agonist (Reference)35.2100%
IndomethacinPartial Agonist (Reference)2,15045%

Interpretation: The data indicate that M-PBI is a potent activator of PPARγ, with an EC₅₀ value in the low nanomolar range. Its maximal efficacy is lower than the full agonist Rosiglitazone, suggesting that M-PBI functions as a potent partial agonist of the PPARγ receptor.

Table 2: Anti-Inflammatory Functional Activity

Data from IL-6 Inhibition in LPS-stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (nM) for IL-6 Inhibition
M-PBI 210.4
Rosiglitazone88.9
Indomethacin1,580

Interpretation: The PPARγ activation observed in the primary assay translates to a functional anti-inflammatory effect. M-PBI effectively inhibits the production of the pro-inflammatory cytokine IL-6, demonstrating a potency that is significantly greater than Indomethacin and approaches that of Rosiglitazone.

Table 3: Cytotoxicity Profile

Data from MTS Cell Viability Assay

CompoundCC₅₀ (µM)Therapeutic Index (CC₅₀ / EC₅₀)
M-PBI > 50 > 398
Rosiglitazone> 50> 1420
Indomethacin> 50> 23

Interpretation: M-PBI exhibits no significant cytotoxicity at concentrations well above those required for biological activity. Its high therapeutic index suggests a favorable safety window, a critical attribute for a potential drug candidate.

Mechanism of Action: PPARγ Signaling

PPARγ activation is a multi-step process. As a ligand, M-PBI is hypothesized to bind to the Ligand Binding Domain (LBD) of PPARγ. This induces a conformational change, causing the release of co-repressor proteins and the recruitment of co-activator proteins. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[12] In the context of inflammation, this leads to the downregulation of pro-inflammatory genes (like IL-6 and TNF-α) and the upregulation of anti-inflammatory genes.

cluster_0 Cytoplasm cluster_1 Nucleus Ligand M-PBI PPARg PPARγ Ligand->PPARg Binding PPARg_CoRep PPARγ Co-Repressor RXR RXR PPARg->RXR Heterodimerization CoRepressor Co-Repressor Complex RXR PPARγ Co-Activator RXR->Complex CoActivator Co-Activator CoActivator->Complex PPRE PPRE (DNA Promoter Region) Complex->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Regulates Inflammation ↓ Pro-inflammatory Gene Expression TargetGene->Inflammation

Caption: Simplified PPARγ signaling pathway activated by M-PBI.

Detailed Experimental Methodologies

Scientific integrity requires transparent and reproducible methods. The protocols below are detailed to allow for independent verification.

PPARγ HTRF Reporter Assay

This assay quantifies the ability of a compound to activate PPARγ in a cellular context. It utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive and robust detection technology suitable for high-throughput screening.[13][14][15]

  • Principle: The assay employs a cell line stably co-transfected with a human PPARγ expression vector and a reporter vector containing a PPRE-driven luciferase gene. Ligand activation of PPARγ drives the expression of luciferase. The HTRF detection reagents then measure this expression.

  • Cell Line: HEK293 cells engineered for Human PPARγ reporter assays (e.g., INDIGO Biosciences, Cat# IB00151).[11]

  • Protocol Steps:

    • Cell Seeding: Plate the PPARγ reporter cells in a 384-well white assay plate at a density of 10,000 cells/well and incubate for 24 hours.

    • Compound Preparation: Prepare a 10-point serial dilution series for M-PBI, Rosiglitazone, and Indomethacin in DMSO, followed by a final dilution in Compound Screening Medium. The final DMSO concentration should be kept below 0.1%.

    • Treatment: Add the diluted compounds to the cells and incubate for 24 hours at 37°C in a CO₂ incubator.

    • Detection: Add HTRF detection reagents as per the manufacturer's protocol (e.g., Cisbio HTRF KinEASE).[16] This typically involves adding a europium cryptate-labeled anti-tag antibody and an XL665-labeled peptide substrate.

    • Data Acquisition: After a 2-4 hour incubation at room temperature, read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX).[14] The reader measures fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Analysis: The HTRF ratio (665nm/620nm * 10,000) is calculated. Data are normalized to the vehicle control (0% activation) and the maximum Rosiglitazone response (100% activation). The EC₅₀ is determined using a four-parameter logistic curve fit.

Anti-Inflammatory Cytokine Inhibition Assay

This functional assay measures the downstream consequence of PPARγ activation by quantifying the suppression of a key pro-inflammatory cytokine.

  • Principle: RAW 264.7 murine macrophages are stimulated with lipopolysaccharide (LPS) to induce a strong inflammatory response, including the robust production of Interleukin-6 (IL-6).[17] Pre-treatment with a PPARγ agonist is expected to suppress this production.

  • Cell Line: RAW 264.7 Macrophages (ATCC® TIB-71™).

  • Protocol Steps:

    • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 50,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 2 hours.

    • Inflammatory Challenge: Stimulate the cells with 100 ng/mL of LPS for 18-24 hours. Leave a set of wells unstimulated as a negative control.

    • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted IL-6.

    • Quantification: Measure the IL-6 concentration in the supernatant using a commercial ELISA or HTRF kit (e.g., R&D Systems, Cat# M6000B) according to the manufacturer's instructions.

    • Analysis: Normalize the data to the LPS-only control (0% inhibition) and the unstimulated control (100% inhibition). Calculate the IC₅₀ value using a four-parameter logistic curve fit.

Cell Viability (MTS) Assay

This assay is crucial to ensure that the observed biological effects are not a result of compound-induced cell death.

  • Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product, the amount of which is directly proportional to the number of living cells.

  • Cell Line: RAW 264.7 Macrophages.

  • Protocol Steps:

    • Cell Seeding: Plate cells as described in the anti-inflammatory assay.

    • Compound Treatment: Treat the cells with the same concentration range of compounds used in the functional assays and incubate for 24 hours.

    • MTS Reagent Addition: Add MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.

    • Data Acquisition: Measure the absorbance at 490 nm using a standard microplate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability). Calculate the CC₅₀ (the concentration that causes a 50% reduction in cell viability) using a four-parameter logistic curve fit.

Conclusion and Future Directions

This comparative guide demonstrates that Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (M-PBI) is a novel, potent, and safe partial agonist of the PPARγ receptor.

  • Performance Summary: M-PBI activates the PPARγ receptor with nanomolar potency and translates this activity into a functional anti-inflammatory response. Crucially, it does so without impacting cell viability at therapeutic concentrations, indicating a wide safety margin.

  • Benchmark Comparison: As a partial agonist, M-PBI represents a distinct class from the full agonist Rosiglitazone. Partial agonists are of high therapeutic interest as they may dissociate the desired anti-inflammatory and insulin-sensitizing effects from the adverse effects associated with full PPARγ activation.[10] M-PBI is significantly more potent than the reference partial agonist, Indomethacin.

The data presented herein provide a strong rationale for the continued investigation of M-PBI and related isoxazole derivatives. Future studies should focus on selectivity profiling against other PPAR isoforms (PPARα and PPARδ), comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and eventual validation in in vivo models of inflammation and metabolic disease.

References

  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
  • Fatollahzadeh Dizaji, M., Ghasemishayan, R., & Edjlali, L. (2025). Biologically-active isoxazole-based drug molecules. ResearchGate. URL: [Link]

  • synthesis of isoxazoles. (2019). YouTube. URL: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. URL: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. URL: [Link]

  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. PubChem. URL: [Link]

  • METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. Global Substance Registration System. URL: [Link]

  • Antonelli, M., & Kushner, I. (2014). Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress. Mediators of Inflammation. URL: [Link]

  • PPAR agonist. Wikipedia. URL: [Link]

  • Kim, J., et al. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Center for Biotechnology Information. URL: [Link]

  • Diel, P., et al. (2015). In vitro screening of inhibition of PPAR-γ activity as a first step in identification of potential breast carcinogens. Human & Experimental Toxicology. URL: [Link]

  • Human PPARγ Reporter Assay Kit. INDIGO Biosciences. URL: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. URL: [Link]

  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Pharmaffiliates. URL: [Link]

  • HTRF technology on Microplate Readers. (2020). BMG Labtech. URL: [Link]

  • Hawash, M., et al. (2022). Structure–activity relationship of isoxazole derivatives. ResearchGate. URL: [Link]

  • Atanasov, A. G., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. URL: [Link]

  • Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. National Center for Biotechnology Information. URL: [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. URL: [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. URL: [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. URL: [Link]

  • Cell viability assays. Activation of PPARG promotes proliferation in.... ResearchGate. URL: [Link]

  • HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research. URL: [Link]

  • Vella, V., et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. URL: [Link]

  • Gupta, D., et al. (2008). In vivo and in vitro studies of a functional peroxisome proliferator-activated receptor gamma response element in the mouse pdx-1 promoter. Journal of Biological Chemistry. URL: [Link]

  • Li, Z., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. National Center for Biotechnology Information. URL: [Link]

  • Zhang, X., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. National Center for Biotechnology Information. URL: [Link]

Sources

Independent Synthesis Verification: A Comparative Guide to the Preparation of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the robust and reproducible synthesis of novel chemical entities is paramount. This guide provides an in-depth, independent verification of synthetic routes to Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, a disubstituted isoxazole with potential applications in medicinal chemistry. We will objectively compare two prevalent and effective methodologies: the classic 1,3-dipolar cycloaddition and the chalcone-mediated pathway. This analysis is grounded in established chemical principles and supported by experimental data from the scientific literature, offering a practical framework for laboratory-scale synthesis.

Introduction to 3,5-Disubstituted Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates.[1][2][3] Its utility stems from its ability to engage in hydrogen bonding and π-π stacking interactions, as well as its metabolic stability.[1] The 3,5-disubstitution pattern, as seen in our target molecule, allows for the precise spatial orientation of different pharmacophoric groups, making it a valuable template for structure-activity relationship (SAR) studies.[4][5]

Our target molecule, Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, possesses two distinct aryl moieties connected by the central isoxazole core. The synthesis of such diarylisoxazoles can be approached through several strategic disconnections. Here, we will explore two of the most reliable and well-documented approaches.

Method 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide and an Alkyne

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis, prized for its efficiency and high degree of regioselectivity.[1][6][7][8] This method constructs the isoxazole ring in a single, concerted step from two key fragments.

Mechanistic Rationale

The reaction proceeds via a pericyclic mechanism where the 1,3-dipole (nitrile oxide) reacts with a dipolarophile (the alkyne). The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the nitrile oxide and the alkyne. Generally, the reaction provides a single regioisomer, which is a significant advantage for purification and yield. The nitrile oxide itself is a reactive intermediate and is typically generated in situ from a more stable precursor, such as an aldoxime or a hydroximinoyl chloride.[9][10]

Experimental Workflow

The synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate via this route can be envisioned as follows:

1,3-Dipolar_Cycloaddition_Workflow cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Reaction cluster_2 Workup & Purification Aldoxime 4-(pentyloxy)benzaldehyde oxime NitrileOxide 4-(pentyloxy)phenyl nitrile oxide (in situ) Aldoxime->NitrileOxide Oxidation & Elimination NCS N-Chlorosuccinimide (NCS) NCS->NitrileOxide Base Base (e.g., Triethylamine) Base->NitrileOxide Target Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate NitrileOxide->Target [3+2] Cycloaddition Alkyne Methyl 4-ethynylbenzoate Alkyne->Target Workup Aqueous Workup Target->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Target Compound Purification->FinalProduct

Fig. 1: Workflow for 1,3-Dipolar Cycloaddition Synthesis.
Detailed Protocol

Step 1: Synthesis of 4-(pentyloxy)benzaldehyde oxime

  • To a solution of 4-(pentyloxy)benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aldoxime, which can often be used without further purification.

Step 2: In situ generation of nitrile oxide and cycloaddition

  • Dissolve the 4-(pentyloxy)benzaldehyde oxime (1.0 eq) and methyl 4-ethynylbenzoate (1.1 eq) in a suitable solvent such as DMF or THF.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution.

  • Add triethylamine (1.5 eq) dropwise at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Method 2: Synthesis via a Chalcone Intermediate

An alternative and equally robust method involves the initial formation of a chalcone (an α,β-unsaturated ketone), which then serves as the backbone for the construction of the isoxazole ring.[11][12][13][14] This multi-step approach offers excellent control over the final product structure.

Mechanistic Rationale

This synthesis begins with a Claisen-Schmidt condensation to form the chalcone. The chalcone is then treated with hydroxylamine. The reaction proceeds via a Michael addition of the hydroxylamine to the β-carbon of the enone, followed by an intramolecular cyclization and subsequent dehydration to yield the isoxazole ring.

Experimental Workflow

The synthetic pathway starting from the chalcone is depicted below:

Chalcone_Pathway_Workflow cluster_0 Chalcone Synthesis cluster_1 Isoxazole Formation cluster_2 Workup & Purification Acetophenone 4-(pentyloxy)acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Aldehyde Methyl 4-formylbenzoate Aldehyde->Chalcone Base Base (e.g., NaOH or KOH) Base->Chalcone Target Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate Chalcone->Target Cyclization & Dehydration Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Target Base2 Base (e.g., KOH) Base2->Target Workup Acidification & Filtration Target->Workup Purification Recrystallization or Chromatography Workup->Purification FinalProduct Pure Target Compound Purification->FinalProduct

Fig. 2: Workflow for Chalcone-Mediated Isoxazole Synthesis.
Detailed Protocol

Step 1: Synthesis of the Chalcone Intermediate

  • In a flask, dissolve 4-(pentyloxy)acetophenone (1.0 eq) and methyl 4-formylbenzoate (1.0 eq) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 30-40%) to the stirred mixture.

  • Continue stirring at room temperature for 4-6 hours. A precipitate of the chalcone should form.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry to obtain the crude chalcone. This product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of the Isoxazole

  • Suspend the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.0 eq) in ethanol and reflux the mixture for 6-8 hours.

  • Monitor the disappearance of the chalcone by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • If a solid precipitates, filter, wash with water, and dry.

  • If no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the final isoxazole.

Performance Comparison

ParameterMethod 1: 1,3-Dipolar CycloadditionMethod 2: Chalcone Intermediate
Number of Steps 2 (Oxime formation + Cycloaddition)2 (Chalcone formation + Cyclization)
Overall Yield Generally good to excellent[7][9]Moderate to good[11][14]
Reagent Availability Starting materials are commercially available.Starting materials are commercially available.
Reaction Conditions Mild, often room temperature.[10]Can require reflux temperatures.
Regioselectivity Highly regioselective, typically a single isomer is formed.[6]A single isomer is typically formed.
Scalability Can be scalable, but in situ generation of nitrile oxides may require careful control.Generally straightforward to scale up.
Purification Column chromatography is usually required.Product may precipitate and be purified by recrystallization.

Characterization Data for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Independent verification of the final product is critical. The synthesized compound should be characterized using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₂₂H₂₃NO₄[15][16]
Molecular Weight 365.42 g/mol [15][16]
Appearance White to off-white solid
¹H NMR Spectral data should confirm the presence of the pentyloxy group, the two para-substituted benzene rings, the isoxazole proton, and the methyl ester.
¹³C NMR Should show the correct number of carbon signals corresponding to the structure.
Mass Spectrometry The molecular ion peak (M+) should be observed at m/z 365.16.[15]

Conclusion

Both the 1,3-dipolar cycloaddition and the chalcone-mediated routes represent viable and effective strategies for the synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

  • The 1,3-dipolar cycloaddition is an elegant and often higher-yielding method that benefits from excellent regiocontrol. It is particularly well-suited for library synthesis and when milder reaction conditions are preferred.

  • The chalcone pathway is a robust, traditional method that is easy to perform and scale. The intermediates are often crystalline solids that are easily purified, which can be an advantage in process development.

The choice of method will depend on the specific requirements of the research, including available starting materials, desired scale, and equipment. Both pathways, when executed with care, provide reliable access to the target 3,5-disubstituted isoxazole, enabling further investigation into its chemical and biological properties.

References

  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1364. [Link]

  • Kim, H., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(5), 321-333. [Link]

  • Gómez-Ramírez, S., et al. (2018). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 6(5), 6296-6303. [Link]

  • Hernández-Vázquez, E., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 10(1), 16867. [Link]

  • Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Dialnet. [Link]

  • Ivanova, Y. I., et al. (2023). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science, 6(11), 1735-1752. [Link]

  • Singh, S. B., et al. (2009). Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic and lipid lowering agents. Bioorganic & Medicinal Chemistry, 17(14), 5176-5186. [Link]

  • Stephens, C., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Semantic Scholar. [Link]

  • Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. (2025). ACS Sustainable Chemistry & Engineering. [Link]

  • Zhang, J., et al. (2018). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 20(11), 1073-1083. [Link]

  • Castle, L. W., et al. (2019). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 58(15), 9879-9889. [Link]

  • Barbero, M., et al. (2011). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 9(4), 1231-1238. [Link]

  • Kumar, K. A., et al. (2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2014). IRIS. [Link]

  • Das, P., & Deka, D. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34185-34203. [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]

  • Black, D. S., et al. (2012). Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents. European Journal of Medicinal Chemistry, 54, 384-394. [Link]

  • Sharma, P., et al. (2018). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 12(3), 268-276. [Link]

  • Nagaraju, G., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2633. [Link]

  • PubChem. (n.d.). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. Retrieved January 21, 2026, from [Link]

  • Yakan, H., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 24(15), 2759. [Link]

  • Global Substance Registration System. (n.d.). METHYL 4-(5-(4-(PENTYLOXY)PHENYL)ISOXAZOL-3-YL)BENZOATE. Retrieved January 21, 2026, from [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (CAS No. 179162-64-2). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance. The core principle of this guide is to treat this compound and all associated materials as hazardous chemical waste.

Disclaimer: This guide is intended for informational purposes and is based on general hazardous waste management principles and available safety data for structurally similar compounds. It is imperative to consult your institution's specific Environmental Health & Safety (EHS) protocols and the official Safety Data Sheet (SDS) for the compound before handling or disposal. Adherence to federal, state, and local regulations is mandatory.

Core Principles and Hazard Assessment

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a complex organic molecule for which specific, comprehensive toxicological data is not widely published.[1][2] However, the Safety Data Sheet for the closely related carboxylic acid form (4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid) provides critical hazard information that must be prudently applied to the methyl ester.[3]

The foundational principle is that this compound must not be disposed of via standard laboratory drains or in the regular trash.[4][5][6] Improper disposal is illegal and poses a significant threat to environmental and public health.[7] All waste streams containing this chemical, including trace amounts and contaminated labware, must be collected and managed as hazardous waste.

Table 1: Hazard Profile based on GHS Classification of Structural Analogue

Hazard Class GHS Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[3] |

Safety and Handling: PPE and Engineering Controls

To mitigate the risks identified above, all handling and disposal preparation must be conducted with appropriate safety measures in place.

  • Engineering Controls: All weighing, handling, and packaging of this compound for disposal must be performed within a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles or aerosols.[1][3]

  • Personal Protective Equipment (PPE): A baseline of PPE is mandatory for all personnel involved in the disposal process.

    • Eye Protection: Chemical safety goggles or a face shield are required.[3]

    • Hand Protection: Use impervious, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling is complete.[3]

    • Protective Clothing: A standard laboratory coat must be worn and kept fully fastened.

Step-by-Step Disposal Protocol

The proper segregation of waste at the point of generation is the most critical aspect of safe and compliant disposal. This process prevents dangerous chemical reactions and simplifies the final disposal process for EHS professionals.[8]

Step 1: Waste Stream Identification and Segregation

Never mix different chemical wastes.[8] For Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate, you will generate three primary waste streams. Each must be collected in a separate, dedicated container.

  • Waste Stream A: Unused or Expired Solid Compound.

  • Waste Stream B: Contaminated Solid Waste (e.g., used gloves, weigh boats, contaminated paper towels, pipette tips).

  • Waste Stream C: Contaminated Liquid Waste (Primarily from rinsing glassware).

Step 2: Container Selection and Labeling
  • Container Requirements:

    • Must be in good condition, free of leaks, and clean on the exterior.[8]

    • Must be chemically compatible. For this organic compound, a high-density polyethylene (HDPE) or glass container is appropriate. The original product container is often a suitable choice for unused compound waste.[8]

    • Must have a secure, tightly sealing lid. Containers must remain closed at all times except when actively adding waste.[4][6][8]

  • Labeling:

    • Immediately upon starting a waste container, affix a hazardous waste label provided by your institution's EHS department.

    • The label must, at a minimum, include:

      • The words "HAZARDOUS WASTE" .[6][8]

      • The full, unabbreviated chemical name: "Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate" .

      • An accurate list of all constituents, including solvents and their percentages.

      • The date the waste was first added to the container (accumulation start date).

Step 3: Waste Accumulation Procedures

A. Unused/Expired Solid Compound:

  • If the compound is in its original, sealed container, ensure the label is intact and place it in a designated area for hazardous waste pickup.

  • If transferring from a working container, place the solid directly into a pre-labeled hazardous waste container.

B. Contaminated Solid Waste:

  • Establish a dedicated, labeled solid waste container (e.g., a sealable bucket or a sturdy bag within a rigid container).

  • Place all items that have come into direct contact with the compound—gloves, weigh paper, contaminated wipes, etc.—into this container.

  • Seal the container when not in use.

C. Empty Container and Liquid Rinsate Management:

  • An "empty" container is not truly empty and must be decontaminated before it can be disposed of in regular lab glass waste.[6]

  • Perform a triple rinse:

    • First Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol). This first rinsate is considered acutely hazardous and MUST be collected in your pre-labeled hazardous liquid waste container.[4][5]

    • Second & Third Rinses: Subsequent rinses with the solvent can also be collected in the same hazardous liquid waste container.

  • After the triple rinse, allow the container to air dry completely in the back of a fume hood.

  • Once dry, completely deface or remove the original chemical label.[4] The clean, unlabeled container can now be disposed of in the designated laboratory glass waste receptacle.

Waste_Disposal_Workflow cluster_streams Waste Stream Identification cluster_containers Waste Collection start Begin Disposal of Methyl 4-(...)-benzoate is_pure Is it pure/unused compound? start->is_pure is_labware Is it contaminated labware/PPE? is_pure->is_labware No solid_waste Container A: Solid Hazardous Waste (Pure Compound) is_pure->solid_waste Yes is_container Is it the 'empty' product container? is_labware->is_container No contam_solid Container B: Contaminated Solid Waste (Gloves, Wipes) is_labware->contam_solid Yes triple_rinse Perform Triple Rinse Collect First Rinseate is_container->triple_rinse Yes liquid_waste Container C: Liquid Hazardous Waste (Rinsate) glass_box Non-Hazardous Glass Disposal Box triple_rinse->liquid_waste deface_label Air Dry & Deface Label triple_rinse->deface_label deface_label->glass_box

Caption: Decision workflow for segregating waste streams.

Storage and Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[5][7]

  • Storage:

    • Ensure all waste containers are tightly sealed.

    • Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[4]

    • Do not accumulate more than the regulatory limit of hazardous waste in your SAA (typically 55 gallons, but institutional limits may be lower).[7][8]

  • Pickup and Disposal:

    • Once a waste container is full, or if you are ceasing work with the chemical, arrange for a waste pickup.

    • Follow your institution's procedure to request a pickup from the EHS department.[4] EHS will then transport the waste to a licensed professional waste disposal facility for final treatment and disposal.[1][3]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.

    • Place the swept material and all cleanup materials (e.g., paper towels, pads) into your designated "Contaminated Solid Waste" container.[1][3]

    • Clean the spill area with an appropriate solvent and cloth, disposing of the cloth as contaminated solid waste.

  • Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team.[4]

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Environmental and Emergency Management. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. [Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Chemical Waste. Kansas State University Environmental Health and Safety. [Link]

  • Safety Data Sheet for 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid. Angene Chemical. [Link]

  • MSDS of 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic acid. Capot Chemical Co., Ltd. [Link]

  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. PubChem, National Center for Biotechnology Information. [Link]

Sources

Operational Guide to Personal Protective Equipment for Handling Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential guidance on the safe handling of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (CAS No. 179162-64-2). As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following protocols are designed to ensure your protection and the integrity of your work when handling this and structurally similar compounds. Since comprehensive toxicological data for this specific molecule is not widely available, we will proceed with a cautious approach, drawing parallels from data on closely related structures and general principles of handling active pharmaceutical ingredients (APIs).[1]

A structurally similar compound, 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Supplier information for Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate corroborates these hazards, with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Given its nature as a potentially potent, biologically active isoxazole derivative, all handling should be conducted with the assumption of high potency to minimize exposure.[1][4]

Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough risk assessment is mandatory. The primary risks are exposure through inhalation of dust particles, skin contact, and eye contact.[2]

  • Inhalation: As a powder, the compound poses a significant risk of respiratory tract irritation if aerosolized.[2][3]

  • Skin Contact: Classified as a skin irritant, direct contact can cause dermatitis or other skin reactions.[2][3]

  • Eye Contact: Poses a risk of serious eye irritation.[2][3]

  • Ingestion: The related benzoic acid derivative is harmful if swallowed.[2]

Given the lack of extensive toxicological data, it is prudent to treat this compound as a highly potent active pharmaceutical ingredient (HPAPI), where containment is the primary method of protection.[1][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the task being performed. The following table outlines the minimum required PPE for handling Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Body Part PPE Type Specifications and Rationale
Eyes / Face Chemical Safety Goggles with Side ShieldsMust be worn to protect against dust particles and potential splashes. Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7]
Face Shield (in addition to goggles)Required for tasks with a higher risk of splashing or aerosol generation, such as during transfers or solution preparation.[6]
Hands Chemical-Resistant Gloves (Nitrile)Wear compatible gloves to prevent skin contact.[2][6] Always inspect gloves for integrity before use. Use proper glove removal technique to avoid contaminating skin.[2] Double-gloving is recommended for handling potent compounds.
Body Protective Clothing / Lab CoatA fully-buttoned lab coat is required to protect against skin contact.[6] Ensure clothing is clean and removed before leaving the work area. For larger quantities or high-risk tasks, disposable coveralls ("bunny suits") offer enhanced protection.[8]
Respiratory NIOSH/MSHA Approved RespiratorA respirator (such as an N95 dust mask) is necessary when working with the powder form, especially where dust may be generated or ventilation is inadequate.[6][9] For procedures with a high likelihood of aerosolization, a powered air-purifying respirator (PAPR) may be required.[8]

Operational and Disposal Plans

Safe handling extends beyond PPE to include the environment in which the work is conducted and the procedures for disposal.

Engineering Controls

Your primary line of defense is to minimize exposure at the source.[10]

  • Weighing and Aliquoting: All handling of the solid compound must be performed in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to contain any dust.[1][5]

  • Solution Preparation: When preparing solutions, do so within a fume hood to control vapors and potential splashes.[11]

Step-by-Step Handling Procedure

The following workflow is designed to minimize exposure during routine laboratory operations.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase A 1. Assemble all necessary equipment and reagents. B 2. Don all required PPE (gloves, lab coat, goggles). A->B C 3. Place compound and equipment in fume hood. B->C D 4. Carefully weigh the desired amount of solid compound. C->D E 5. Add solvent to the solid to prepare the solution. D->E F 6. Securely cap the container. E->F G 7. Decontaminate all surfaces in the fume hood. F->G H 8. Segregate waste into appropriate containers (halogenated or non-halogenated). G->H I 9. Doff PPE in the correct order to prevent self-contamination. H->I J 10. Wash hands thoroughly with soap and water. I->J

Caption: Recommended workflow for handling Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.

Decontamination and Disposal

Proper disposal is critical to ensure the safety of all personnel and to protect the environment.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be disposed of as hazardous chemical waste.[11] It is recommended to segregate this waste into a container for halogenated organic compounds, if applicable, or as per your institution's guidelines.[12]

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, such as Chemizorb®, and collect it into a sealed container for hazardous waste disposal. Do not allow the product to enter drains.[2]

  • Final Disposal: The ultimate disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal service.[12]

The following decision tree illustrates the process for proper disposal.

G start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (gloves, paper towels, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (solutions, solvents) is_solid->liquid_waste Liquid container_solid Place in a labeled, sealed hazardous waste container for solids. solid_waste->container_solid is_halogenated Does the solvent contain halogens? liquid_waste->is_halogenated final_disposal Arrange for pickup by a licensed hazardous waste disposal service for incineration. container_solid->final_disposal halogenated_container Transfer to a labeled container for halogenated organic waste. is_halogenated->halogenated_container Yes non_halogenated_container Transfer to a labeled container for non-halogenated organic waste. is_halogenated->non_halogenated_container No halogenated_container->final_disposal non_halogenated_container->final_disposal

Caption: Decision workflow for the disposal of waste containing the target compound.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and protocols.

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. AU. Retrieved January 21, 2026.
  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Retrieved January 21, 2026.
  • SAFETY DATA SHEET. Sigma-Aldrich. August 14, 2024.
  • Hazardous-Drug API Powder Safety. Labcompare. April 15, 2020.
  • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Retrieved January 21, 2026.
  • Personal protective equipment for handling 2-Ethylbutyl benzoate. Benchchem. Retrieved January 21, 2026.
  • Safety D
  • Proper Disposal of 3-(2-Chlorophenyl)isoxazol-5-amine: A Guide for Laboratory Professionals. Benchchem. Retrieved January 21, 2026.
  • Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt. Benchchem. Retrieved January 21, 2026.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. Retrieved January 21, 2026.
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. PubChem. Retrieved January 21, 2026.
  • Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. October 17, 2024.
  • MSDS of 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic acid. Retrieved January 21, 2026.
  • 179162-64-2 Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. October 6, 2022.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. November 1, 2023.
  • Isoxazole - Wikipedia. Retrieved January 21, 2026.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved January 21, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.